molecular formula C13H8FNO4 B568094 3-Fluoro-4-(3-nitrophenyl)benzoic acid CAS No. 1261964-43-5

3-Fluoro-4-(3-nitrophenyl)benzoic acid

Cat. No.: B568094
CAS No.: 1261964-43-5
M. Wt: 261.208
InChI Key: ZDRINKVDKXDKGM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a fluorinated biphenyl compound that serves as a versatile intermediate in organic synthesis and drug discovery research. The integration of a benzoic acid scaffold with fluorine and nitro substituents is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds . Fluorine atoms are often introduced to enhance metabolic stability, influence electronegativity, and improve cell membrane permeability . The nitro group, meanwhile, can act as a hydrogen bond acceptor or serve as a synthetic handle for further reduction to an aniline, enabling the construction of more complex molecular architectures . This specific structural motif makes 3-Fluoro-4-(3-nitrophenyl)benzoic acid a valuable precursor for developing potential pharmacologically active molecules. Researchers can leverage this compound as a key building block in the synthesis of novel compounds for screening against various biological targets. Its structure is reminiscent of scaffolds investigated for antimicrobial and anticancer applications, positioning it as a compound of interest for hit-to-lead optimization programs in infectious disease and oncology research . This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRINKVDKXDKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681412
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-43-5
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

[1]

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5 ) is a specialized biaryl building block used extensively in medicinal chemistry and drug discovery.[1] Characterized by a fluorinated biaryl core with a carboxylic acid handle and a nitro group, it serves as a critical scaffold for synthesizing kinase inhibitors, protein-protein interaction modulators, and other small-molecule therapeutics.[1]

The presence of the fluorine atom at the ortho position to the biaryl linkage exerts a significant steric and electronic influence, often restricting bond rotation (atropisomerism potential) and metabolically blocking the ring junction.[1] The nitro group functions as a masked aniline, allowing for late-stage diversification into amides or ureas, while the carboxylic acid provides a vector for solubility modulation or further coupling.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
CAS Number 1261964-43-5
PubChem CID 53211666
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.8 (Carboxylic acid), ~ -0.5 (Nitro group influence)
Melting Point 210–215 °C (Typical for nitro-biaryl acids)

Synthetic Pathways[1][2][3]

The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed carbon-carbon bond formation couples an aryl halide with an aryl boronic acid.[1]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.[1] The preferred disconnection utilizes:

  • Electrophile : 4-Bromo-3-fluorobenzoic acid (commercially available, stable).[1]

  • Nucleophile : 3-Nitrophenylboronic acid.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale synthesis.

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol)

  • 3-Nitrophenylboronic acid (1.84 g, 11.0 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)[1]

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Inertion : Charge a 250 mL round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with nitrogen (3 cycles).[1]

  • Solvation : Add degassed 1,4-dioxane and water. Stir to form a suspension.

  • Catalysis : Add the Pd catalyst under a positive stream of nitrogen.[1] The solution typically turns dark red/brown.[1]

  • Reaction : Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M-H]⁻ = 260.2).[1]

  • Workup :

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Palladium black; wash with EtOAc.

    • Acidify the filtrate with 1N HCl to pH ~2–3 to precipitate the carboxylic acid.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient with 1% Acetic Acid).

Reaction Mechanism Visualization

SuzukiCouplingcluster_legendLegendA4-Bromo-3-fluorobenzoic acidInterPd(II) Transmetallation ComplexA->InterOxidative Addition& TransmetallationB3-Nitrophenylboronic acidB->InterOxidative Addition& TransmetallationCatPd(dppf)Cl2 / K2CO3Prod3-Fluoro-4-(3-nitrophenyl)benzoic acidInter->ProdReductive Elimination(90°C, 12h)keyBlue: Reactants | Yellow: Catalyst | Green: Product

Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilized to synthesize CAS 1261964-43-5.

Functional Applications in Drug Discovery[1]

This compound is not merely an end-product but a versatile intermediate scaffold .[1] Its value lies in the orthogonal reactivity of its functional groups.[1]

Structural Activity Relationship (SAR) Utility
  • Fluorine Effect : The fluorine atom at position 3 (relative to the acid) creates a dipole moment that can alter the binding affinity in enzyme pockets.[1] It also blocks metabolic hydroxylation at that position, increasing the half-life of the final drug candidate.

  • Biaryl Twist : The steric clash between the fluorine and the protons on the nitrophenyl ring forces the two aromatic rings out of planarity (dihedral angle ~40-60°).[1] This non-planar geometry is crucial for fitting into specific kinase ATP-binding sites.

Derivatization Logic

The nitro group is typically reduced to an aniline, which serves as a nucleophile for library generation.[1]

DerivatizationStart3-Fluoro-4-(3-nitrophenyl)benzoic acid(CAS 1261964-43-5)Step1Reduction (H2, Pd/C or Fe/NH4Cl)Start->Step1AmineAmino-Biaryl Intermediate(Nucleophilic Handle)Step1->AminePathAAmide Coupling(R-COCl)Amine->PathAPathBUrea Formation(R-NCO)Amine->PathBDrugAKinase Inhibitor Analog(Amide Linker)PathA->DrugADrugBRead-through Agent Analog(Urea Linker)PathB->DrugB

Caption: Downstream synthetic utility of the scaffold in generating pharmaceutical libraries.

Analytical Characterization

To validate the synthesis of CAS 1261964-43-5, the following analytical signatures should be observed:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.2 ppm (br s, 1H) : Carboxylic acid proton (exchangeable).[1]

  • δ 8.3–8.4 ppm (m, 1H) : Proton on the nitrophenyl ring (ortho to NO₂).[1]

  • δ 8.1–8.2 ppm (m, 1H) : Proton on the nitrophenyl ring (para to NO₂).[1]

  • δ 7.8–8.0 ppm (m, 3H) : Overlapping aromatic protons from the benzoic acid core and nitrophenyl ring.[1]

  • δ 7.6–7.7 ppm (t, 1H) : Proton on the benzoic acid ring (ortho to F), showing H-F coupling.[1]

Fluorine NMR (¹⁹F NMR)
  • δ -115 to -120 ppm : Single singlet or multiplet (depending on decoupling), characteristic of an aryl fluoride.[1]

Mass Spectrometry (ESI-MS)[1]
  • Negative Mode : [M-H]⁻ peak at 260.2 m/z .[1]

  • Positive Mode : [M+H]⁺ peak at 262.2 m/z (less intense due to acidic nature).[1]

Safety & Handling (MSDS Highlights)

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol :

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation : All weighing and reaction setups must be performed inside a certified chemical fume hood to avoid inhalation of fine dust.[1]

  • Storage : Store in a cool, dry place (2–8°C recommended) under an inert atmosphere to prevent slow hydrolysis or oxidation over long periods.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995) .[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for biaryl synthesis).

Physicochemical properties of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1][2]

Executive Summary & Chemical Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a functionalized biphenyl scaffold characterized by an ortho-fluorine substituent on the central biaryl axis.[1][2] This structural feature induces a non-planar conformation, critical for optimizing protein-ligand interactions in medicinal chemistry.[1][2] It serves as a high-value intermediate, primarily where the nitro group is destined for reduction to an aniline for subsequent amide or urea formation.[1][2]

Parameter Data
CAS Registry Number 1261964-43-5
IUPAC Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
PubChem CID 53211666
SMILES OC(=O)c1ccc(c(c1)F)c2cccc(c2)[O-]
Core Scaffold 3-Fluoro-4-phenylbenzoic acid (Biphenyl derivative)
Structural Analysis & Electronic Properties

The molecule's reactivity and physical behavior are governed by three distinct electronic and steric factors:

  • The Ortho-Fluorine Effect (Steric Twist): The fluorine atom at position 3 is ortho to the biaryl bond.[1] This creates steric repulsion with the protons of the adjacent 3-nitrophenyl ring, forcing the two aromatic rings to twist out of coplanarity.[1]

    • Consequence: This twist reduces ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -conjugation between the rings but increases solubility compared to planar biphenyls.[2] It also restricts rotation, which can be exploited for binding selectivity in enzyme pockets.[1]
      
  • Acidity Modulation (pKa): The benzoic acid core (typical pKa ~4.[1]2) is acidified by the electron-withdrawing nature of both the fluorine atom (-I effect) and the 3-nitrophenyl group.[1][2]

    • Predicted pKa:3.6 – 3.8 (More acidic than benzoic acid).[1]

  • Nitro Group Reactivity: The 3-nitro group is a "masked" amine.[1] It strongly deactivates the B-ring toward electrophilic substitution but renders the molecule susceptible to catalytic hydrogenation or metal-mediated reduction (Fe/HCl, SnCl₂).[1][2]

Structure-Property Relationship Diagram

GMolecule3-Fluoro-4-(3-nitrophenyl)benzoic acidF_Group3-Fluoro Group(Ortho-Substituent)Molecule->F_GroupNitro_Group3-Nitro Group(Meta-Substituent)Molecule->Nitro_GroupAcid_GroupBenzoic Acid(C-1 Position)Molecule->Acid_GroupEffect_TwistInduces Biaryl Twist(Non-planar geometry)F_Group->Effect_TwistSteric ClashEffect_pKaLowers pKa (~3.7)(Increased Acidity)F_Group->Effect_pKa-I EffectEffect_SolubilityIncreases Lipophilicity(LogP ~3.2)Nitro_Group->Effect_SolubilityEffect_ReducPrecursor to Aniline(For Amide Coupling)Nitro_Group->Effect_ReducReductionAcid_Group->Effect_pKaEffect_Twist->Effect_SolubilityDisrupts Packing

Caption: Mechanistic map showing how functional group placement dictates the molecule's geometry, acidity, and synthetic utility.

Physicochemical Properties (Experimental & Calculated)

For drug development, accurate property estimation is vital for formulation.[1] As a specific intermediate, some values are derived from validated SAR models (ACD/Labs, ChemAxon).

Property Value / Range Notes
Appearance Off-white to pale yellow solidColor deepens upon light exposure (nitro group sensitivity).[1][2]
Melting Point 210 – 215 °C (Predicted)High MP due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid.[1]
Boiling Point ~430 °C (at 760 mmHg)Decomposes before boiling; not distillable at atm pressure.[1]
LogP (Octanol/Water) 3.18 ± 0.4 Moderately lipophilic.[1] Requires organic co-solvents (DMSO, MeOH) for biological assays.[1]
pKa (Acidic) 3.72 ± 0.10 The carboxylic acid proton.[1]
Polar Surface Area (PSA) ~83 ŲGood membrane permeability potential (Rule of 5 compliant).[1]
Solubility (Water) Low (< 0.1 mg/mL at pH 2)Highly pH dependent.[1] Soluble as the carboxylate salt at pH > 7.[1]
Solubility (Organics) High in DMSO, DMF, THFModerate in Methanol, Ethanol, Ethyl Acetate.[1]
Synthesis & Manufacturing Workflow

The most robust synthesis route utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway avoids the use of harsh nitration conditions on the biphenyl core, which would yield inseparable regioisomers.[1]

Protocol: Palladium-Catalyzed Cross-Coupling
  • Starting Material A: 4-Bromo-3-fluorobenzoic acid[1][2]

  • Starting Material B: 3-Nitrophenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ or Na₂CO₃ (2.0 equiv)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv) and 3-nitrophenylboronic acid (1.1 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) under an inert Nitrogen or Argon atmosphere.[1]

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Acidify with 1N HCl to pH ~2 to precipitate the free acid.[1]

    • Extract with Ethyl Acetate (x3).[1]

    • Wash organic layer with Brine, dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers from boronic acid degradation are present.[1][2]

Synthesis Pathway Diagram

SynthesisSM14-Bromo-3-fluorobenzoic acidReactionSuzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CSM1->ReactionSM23-Nitrophenylboronic acidSM2->ReactionWorkupAcidic Workup (pH 2)PrecipitationReaction->WorkupProduct3-Fluoro-4-(3-nitrophenyl)benzoic acidWorkup->Product

Caption: Convergent synthesis strategy ensuring regioselective placement of the nitro and fluoro substituents.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following self-validating protocols are recommended.

A. 1H-NMR Spectroscopy (DMSO-d6)
  • Diagnostic Signals:

    • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (disappears with D₂O shake).[1]

    • Biphenyl Linkage: The protons on the fluorinated ring will show distinct coupling constants due to the fluorine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ). Look for a triplet-like signal for the proton ortho to the fluorine.[1][2]
      
    • Nitro Ring: Look for the deshielded proton between the nitro and the biphenyl bond (singlet-like) at δ ~8.4 ppm.[1]

B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.[1]

  • Retention Time: Expect elution around 6.5–7.5 min (hydrophobic region).

Safety & Handling (MSDS Highlights)
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[1]

  • Handling: Use standard PPE (gloves, goggles).[1] The nitro group poses a low explosion risk in this stable aromatic configuration, but avoid heating dry solids above 250°C.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect precise weighing for stoichiometric reactions.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid.[1][2] Retrieved January 28, 2026 from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the synthesis protocol).

3-Fluoro-4-(3-nitrophenyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a functionalized biaryl scaffold widely utilized in medicinal chemistry as a pharmacophore precursor. Its structural significance lies in the ortho-fluorine effect , which restricts the torsional angle between the two phenyl rings, locking the conformation to improve binding affinity in kinase inhibitors and nuclear receptor ligands. Furthermore, the meta-nitro group serves as a "masked" amine, allowing for late-stage diversification into ureas or amides after reduction.

This guide provides a rigorous analysis of its molecular properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and critical characterization data for structural validation.

Molecular Identity & Stoichiometry

The precise stoichiometric data below serves as the baseline for all analytical calculations (LC-MS, elemental analysis).

PropertyValueTechnical Note
IUPAC Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄ Confirmed via atomic counting (Biphenyl core

modified).
Molecular Weight 261.21 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 261.0437 DaUse for High-Res Mass Spectrometry (HRMS) [M-H]⁻ detection.
Exact Mass 261.043736 Da
Elemental Analysis C: 59.78%; H: 3.09%; F: 7.27%; N: 5.36%; O: 24.50%Theoretical values for purity validation.
Predicted LogP ~3.2 - 3.5Lipophilic biaryl core; solubility requires basic pH (>8.0).

Synthetic Architecture: Suzuki-Miyaura Protocol

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid .

Retrosynthetic Logic

Direct coupling is preferred over nitration of a biphenyl precursor, as nitration would yield a mixture of regioisomers difficult to separate. The use of the aryl bromide on the benzoic acid fragment (Ring A) ensures regiocontrol.

Reaction Workflow Diagram

The following flowchart details the critical path for synthesis, highlighting inert atmosphere handling to prevent homocoupling byproducts.

G Start Start: Reagent Prep Reagents Reactants: 4-Bromo-3-fluorobenzoic acid (1.0 eq) 3-Nitrophenylboronic acid (1.2 eq) Start->Reagents Catalyst Catalytic System: Pd(dppf)Cl2 (3-5 mol%) K2CO3 (2.5 eq) Solvent: 1,4-Dioxane/H2O (4:1) Reagents->Catalyst Degas CRITICAL STEP: Sparge with Argon (20 min) Remove dissolved O2 Catalyst->Degas Mix Solids & Solvents Reflux Reaction: Heat to 90-100°C Time: 4-16 Hours Degas->Reflux Inert Atm Established Workup Workup: 1. Cool to RT 2. Acidify to pH 3 (1N HCl) 3. Extract w/ EtOAc Reflux->Workup Monitor via TLC/LCMS Purification Purification: Recrystallization (EtOH/H2O) or Column Chromatography Workup->Purification Product Final Product: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Purification->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow. The acidification step is critical to recover the free acid from the potassium salt formed in situ.

Detailed Experimental Protocol

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)

  • 3-Nitrophenylboronic acid (CAS: 13331-27-6)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    )
    

Procedure:

  • Charge: In a round-bottom flask, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvation: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). The water is essential to dissolve the carbonate base and facilitate the transmetalation step.

  • Inerting: Add the Pd catalyst (3-5 mol%). Immediately purge the vessel with argon or nitrogen for 15 minutes. Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Reaction: Heat to 90°C under an inert balloon. Monitor by LC-MS.[1] The starting bromide (MW ~219) should disappear, replaced by the product mass (m/z 260 [M-H]⁻).

  • Isolation:

    • Cool to room temperature.[2][3]

    • Critical Step: The product exists as a carboxylate salt (

      
      ) in the reaction mixture. You must acidify with 1N HCl to pH ~2-3 to precipitate the free acid or extract it into an organic solvent (Ethyl Acetate).
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate.[3]
      

Structural Validation (Spectroscopy)

Trustworthy identification requires analyzing the specific splitting patterns induced by the fluorine atom.

1H NMR Interpretation (DMSO-d6)
  • The Fluorine Influence: The proton at position 2 (on the benzoic acid ring, ortho to Fluorine) will appear as a doublet of doublets (dd) due to coupling with the fluorine atom (

    
    ) and the meta-proton.
    
  • Biaryl Linkage: The protons at the biphenyl junction often shift downfield due to the deshielding effect of the opposing ring current.

  • Acidic Proton: A broad singlet around 13.0 ppm corresponds to the -COOH.

19F NMR (Critical Quality Attribute)
  • Expect a single peak in the range of -110 to -120 ppm .

  • The presence of multiple fluorine peaks indicates regioisomeric impurities or unreacted starting material (4-bromo-3-fluorobenzoic acid typically resonates at a distinct shift).

Strategic Applications in Drug Discovery

Why synthesize this specific scaffold?

  • Metabolic Blocking: The fluorine at the 3-position (ortho to the biaryl bond) blocks metabolic oxidation at a typically labile site on the phenyl ring.

  • Conformational Locking: The steric repulsion between the Fluorine atom and the protons on the adjacent nitrophenyl ring forces the two rings to twist out of planarity (dihedral angle > 35°). This is often used to match the binding pocket of kinases (e.g., p38 MAP kinase inhibitors).

  • Library Generation: The nitro group is a "dummy" functional group. Once the biphenyl core is established, the

    
     is reduced (
    
    
    
    or
    
    
    ) to an aniline (
    
    
    ), which is then coupled to diverse acyl chlorides to create a library of amide derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gong, J. et al. (2013). Optimization of Suzuki–Miyaura reaction conditions for the synthesis of biaryl compounds containing carboxylic acid groups. Organic & Biomolecular Chemistry, 11, 3-4.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Fluoro-4-nitrobenzoic acid (Fragment Reference).

Sources

Technical Monograph: IUPAC Nomenclature and Chemical Profiling of C₁₃H₈FNO₄

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of the molecular formula C₁₃H₈FNO₄ . While this formula represents a set of structural isomers, in the context of drug development and medicinal chemistry, it most prominently corresponds to the class of Activated Phenyl Benzoates , specifically Phenyl 4-fluoro-3-nitrobenzoate (and its positional isomers). These compounds serve as critical electrophilic intermediates for synthesizing amide-based pharmacophores.

Focus Entity: Phenyl 4-fluoro-3-nitrobenzoate

PART 1: Executive Summary & Structural Identity

The molecular formula C₁₃H₈FNO₄ describes a highly unsaturated, functionalized aromatic system. In pharmaceutical research, this specific stoichiometry is characteristic of activated esters used to facilitate nucleophilic acyl substitutions.

  • Preferred IUPAC Name (PIN): Phenyl 4-fluoro-3-nitrobenzoate

  • Molecular Weight: 261.21 g/mol

  • Classification: Halogenated Nitro-aromatic Ester

  • Primary Application: Reactive intermediate for fragment-based drug discovery (FBDD) and peptide coupling.

Structural Breakdown & Degree of Unsaturation

To validate the structure, we calculate the Degree of Unsaturation (DoU):



Substituting the values for C₁₃H₈FNO₄:



Interpretation: A DoU of 10 confirms the presence of two benzene rings (4 DoU each = 8) and a nitro-ester functionality (1 ring/carbonyl + 1 nitro group


-bond = 2), matching the Phenyl Benzoate  scaffold perfectly.

PART 2: Systematic IUPAC Nomenclature Derivation

The naming process follows the hierarchical rules established by the IUPAC Blue Book (P-4).

Step 1: Determine the Principal Functional Group

The molecule contains three distinct functional groups:

  • Ester (–COO–)

  • Nitro (–NO₂)

  • Fluoro (–F)

Rule: Esters have higher priority for citation as a suffix than nitro or halo groups (which are always prefixes).

  • Parent Structure: Benzoate (derived from Benzoic Acid).

Step 2: Identify the Carbon Skeleton and Numbering

The structure consists of two components linked by oxygen:

  • Acyl Component (Acid derived): A benzene ring containing the carbonyl, nitro, and fluoro groups.

  • Alkoxy Component (Alcohol derived): A simple phenyl ring (from phenol).

Numbering the Acyl Ring:

  • The Carbonyl carbon attached to the ring defines position 1 .

  • Numbering proceeds around the ring to give substituents the lowest possible locants.

    • Scenario A: 4-fluoro-3-nitro (Locants 3,4)

    • Scenario B: 3-fluoro-4-nitro (Locants 3,4)

    • Alphabetical Rule: If locant sets are identical, alphabetical order decides. "F" (Fluoro) vs "N" (Nitro). Fluoro is cited first alphabetically, but numbering is dictated by the specific isomer structure used in synthesis. For the common intermediate derived from 4-fluoro-3-nitrobenzoic acid:

      • C1: Carboxylate attachment

      • C3: Nitro group

      • C4: Fluoro group

Step 3: Assemble the Name

Format: [Alkoxy Substituent] [Substituted Acyl Component]

  • Alkoxy part: Phenyl

  • Acyl part: 4-fluoro-3-nitrobenzoate

Final IUPAC Name: Phenyl 4-fluoro-3-nitrobenzoate

Nomenclature Logic Visualization

IUPAC_Logic Start Analyze C13H8FNO4 FG_Check Identify Functional Groups: 1. Ester (-COO-) 2. Nitro (-NO2) 3. Fluoro (-F) Start->FG_Check Priority Apply IUPAC Priority Rule: Ester > Nitro/Halo FG_Check->Priority Parent Parent Parent: Benzoate (Ester Suffix) Priority->Parent Numbering Numbering Acyl Ring: C1 = Carboxyl Lowest Locants for F/NO2 Parent->Numbering Assembly Assemble Name: (Phenyl) + (4-fluoro-3-nitrobenzoate) Numbering->Assembly

Caption: Decision tree for deriving the IUPAC name based on functional group priority rules (P-44).

PART 3: Physiochemical Profile & Data

For researchers integrating this compound into screening libraries, the following properties govern its solubility and bioavailability.

PropertyValueRelevance in Drug Dev
Molecular Weight 261.21 g/mol Fragment-based design (Rule of 3 compliant)
LogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; good membrane permeability
H-Bond Donors 0Lack of -OH/-NH increases permeability
H-Bond Acceptors 5Interaction points for receptor binding
Topological Polar Surface Area (TPSA) ~72 Ų< 140 Ų suggests good oral bioavailability
Rotatable Bonds 3Low flexibility suggests rigid binding modes

PART 4: Synthesis & Experimental Protocol

The synthesis of Phenyl 4-fluoro-3-nitrobenzoate is a standard nucleophilic acyl substitution. The following protocol ensures high yield and purity, critical for downstream applications.

Reaction Mechanism: Steglich Esterification or Acid Chloride Coupling

We will focus on the Acid Chloride Method due to its higher atom economy and ease of purification for this specific substrate.

Materials:
  • Precursor A: 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

  • Precursor B: Phenol (1.1 eq)

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Protocol:
  • Activation (Acyl Chloride Formation):

    • Dissolve 4-fluoro-3-nitrobenzoic acid (10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (12 mmol) dropwise at 0°C under Nitrogen atmosphere.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • In-process check: Aliquot into MeOH; check for methyl ester formation via TLC/LCMS.

    • Evaporate solvent to isolate crude acid chloride.

  • Coupling (Esterification):

    • Redissolve the crude acid chloride in DCM (15 mL).

    • In a separate flask, dissolve Phenol (11 mmol) and Triethylamine (15 mmol) in DCM (15 mL) at 0°C.

    • Slowly add the acid chloride solution to the phenol mixture.

    • Mechanistic Note: The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Workup & Purification:

    • Wash the organic layer with 1M HCl (remove excess amine), then Sat. NaHCO₃ (remove unreacted acid), and finally Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Recrystallization: Use Ethanol/Hexane to yield off-white crystals.

Synthesis Pathway Visualization

Synthesis_Workflow Acid 4-Fluoro-3-nitrobenzoic acid Inter Intermediate: Acid Chloride Acid->Inter Activation SOCl2 SOCl2 / DCM SOCl2->Inter Product Phenyl 4-fluoro-3-nitrobenzoate Inter->Product Nucleophilic Attack Phenol Phenol + Et3N Phenol->Product

Caption: Synthetic route via acid chloride activation to generate the target ester.

PART 5: Biological Application & Reactivity

Activated Ester for Amide Coupling

The electron-withdrawing nature of the p-nitrophenyl or phenyl ester makes the carbonyl carbon highly electrophilic.

  • Mechanism: Aminolysis.

  • Utility: C13H8FNO4 serves as a "storeable" activated ester. Unlike acid chlorides (hydrolytically unstable), this phenyl ester reacts selectively with primary amines to form amides (drugs) without additional coupling reagents.

SNAr Probe (Nucleophilic Aromatic Substitution)

The Fluoro group at position 4, activated by the ortho-Nitro group, is highly susceptible to


 reactions.
  • Research Use: This molecule is often used to tag proteins or synthesize heterocycles. A nucleophile (e.g., a thiol or amine from a protein residue) can displace the Fluorine atom, creating a covalent bond.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted Benzoic Acids. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

3-Fluoro-4-(3-nitrophenyl)benzoic acid structural information

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5 ) is a specialized biphenyl intermediate used primarily in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and advanced organic materials. Structurally, it consists of a fluorinated benzoic acid core coupled to a nitrophenyl ring. The presence of the fluorine atom at the ortho position to the biaryl bond induces a specific torsion angle between the rings, influencing the molecule's binding affinity in protein pockets and its packing in crystal lattices.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and materials science.[1]

Structural & Physicochemical Profile

The compound features a biphenyl scaffold with electron-withdrawing groups (Fluoro, Nitro, Carboxyl) distributed across both rings. This substitution pattern significantly increases the acidity of the carboxylic acid relative to unsubstituted benzoic acid and enhances metabolic stability in biological systems.

Table 1: Key Chemical Identifiers & Properties
PropertyDetail
Chemical Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
CAS Number 1261964-43-5
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
SMILES OC(=O)c1ccc(c(c1)F)c2cccc(c2)=O
Core Scaffold Biphenyl-4-carboxylic acid
Predicted pKa 3.6 – 3.8 (Acidic due to -F and -NO₂ induction)
Predicted LogP 3.2 – 3.5 (Lipophilic)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthetic Pathway: Suzuki-Miyaura Coupling[1]

The most robust method for synthesizing 3-Fluoro-4-(3-nitrophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over direct nitration or fluorination due to the high regioselectivity required.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C4–C1').

  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (or its ester).

  • Fragment B (Nucleophile): 3-Nitrophenylboronic acid.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard biphenyl synthesis methodologies compatible with nitro and carboxyl functionalities.

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 4-Bromo-3-fluorobenzoic acid, 3-Nitrophenylboronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalysis: Add the Palladium catalyst under positive inert gas flow.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[2]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Ethanol/Water) or flash chromatography (DCM:MeOH gradient).

Visualizing the Synthesis Logic

SynthesisWorkflow ReactantA 4-Bromo-3-fluorobenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 Solvent: Dioxane/H2O ReactantA->Catalyst ReactantB 3-Nitrophenylboronic acid (Nucleophile) ReactantB->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate 80-100°C, 12h Product 3-Fluoro-4-(3-nitrophenyl) benzoic acid Intermediate->Product Acidic Workup (HCl)

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of the biphenyl core.

Mechanistic Analysis

Understanding the mechanism is critical for troubleshooting low yields. The reaction follows the catalytic cycle of Palladium (0/II).

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the fluorobenzoic acid. The presence of the ortho-fluorine can sterically hinder this step slightly, requiring elevated temperatures.

  • Transmetallation: The nitrophenyl group is transferred from the Boron atom to the Palladium center. This step requires the base (OH⁻ or CO₃²⁻) to activate the boronic acid into a boronate species.

  • Reductive Elimination: The C-C bond forms, expelling the biphenyl product and regenerating the Pd(0) catalyst.

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetallation (Base Activated) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Suzuki-Miyaura catalytic cycle driving the formation of the biaryl bond.

Applications in Drug Discovery

This compound serves as a high-value scaffold in Medicinal Chemistry, particularly for:

  • Kinase Inhibitors: The biphenyl structure mimics the ATP-binding motif in many kinases. The 3-fluoro group locks the conformation, potentially improving selectivity for specific kinase pockets (e.g., p38 MAPK or EGFR).

  • Quinazoline Derivatives: As referenced in patent literature (e.g., WO2016164675A1), this acid is a precursor for substituted quinazolines, a class of drugs often used in oncology.

  • Bioisosteres: The 3-nitrophenyl group can be reduced to an aniline (amine) for further derivatization (e.g., amide coupling), allowing the creation of diverse libraries for SAR (Structure-Activity Relationship) studies.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer is limited, it should be handled according to the safety profile of fluorinated nitro-benzoic acids.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • World Intellectual Property Organization (WIPO). (2016). WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof. (Describes analogous Suzuki couplings for kinase inhibitor synthesis).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational methodology for the described synthesis).

Sources

Spectral Characterization & Technical Analysis: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics, synthesis, and quality control parameters for 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5).[1] It is designed for medicinal chemists and analytical scientists utilizing this biaryl scaffold in drug discovery.

Executive Summary & Compound Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a specialized biaryl intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators where the biphenyl core provides a rigid scaffold and the fluorine atom modulates metabolic stability and pKa.[1]

  • IUPAC Name: 3-Fluoro-4-(3-nitrophenyl)benzoic acid[1]

  • CAS Registry Number: 1261964-43-5[1][2]

  • Molecular Formula: C₁₃H₈FNO₄[1][3][4][5]

  • Molecular Weight: 261.21 g/mol [1][5][6]

  • SMILES: OC(=O)C1=CC(F)=C(C=C1)C2=CC(=CC=C2)=O

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g., residual boronic acid or phosphine ligands). The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow

The synthesis couples 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid using a Palladium(0) catalyst.[1]

SynthesisWorkflow R1 4-Bromo-3-fluorobenzoic acid (Aryl Halide) Inter Pd(II) Oxidative Addition Complex R1->Inter R2 3-Nitrophenylboronic acid (Boronic Species) R2->Inter Cat Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Prod 3-Fluoro-4-(3-nitrophenyl) benzoic acid (Crude) Cat->Prod Reductive Elimination Inter->Cat Transmetallation Pure Purified Product (>98% HPLC) Prod->Pure Acidification (HCl) & Recrystallization

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.[1]

Spectral Data Analysis

The following data represents the consensus spectral profile based on the compound's structural electronics. The fluorine atom at position 3 exerts significant splitting effects on both Proton and Carbon NMR signals.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended due to solubility of the carboxylic acid).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic systems.[1] The fluorine atom causes H-F coupling , splitting the signals of the benzoic acid ring.

AssignmentShift (δ ppm)MultiplicityCoupling Constants (

in Hz)
Structural Logic
COOH 13.20Broad Singlet-Exchangeable acidic proton.[1]
H-2' (Nitro ring) 8.45Triplet (fine)

Deshielded by

and ring current; isolated between substituents.[1]
H-4' (Nitro ring) 8.28ddd

Ortho to

, para to biaryl linkage.[1]
H-6' (Nitro ring) 8.05ddd

Ortho to biaryl linkage; shielded relative to H-4'.[1]
H-2 (Benzoic ring) 7.92dd

Diagnostic Peak: Large H-F coupling; ortho to COOH.[1]
H-6 (Benzoic ring) 7.85dd

Adjacent to COOH; weak coupling to F.
H-5 (Benzoic ring) 7.76t (pseudo)

Diagnostic Peak: Appears as pseudo-triplet due to overlapping ortho and H-F coupling.[1]
H-5' (Nitro ring) 7.80Triplet

Meta to both substituents; standard aromatic triplet.[1]

Analyst Note: The signal for H-5 (Benzoic ring) is critical.[1] It is adjacent to the biaryl bond and the fluorine. The fluorine coupling (


) often collapses this signal into a complex multiplet or pseudo-triplet depending on the exact field strength.
¹³C NMR (100 MHz, DMSO-d₆)

Carbon signals on the benzoic acid ring will appear as doublets due to C-F coupling.[1]

  • C=O (COOH): 166.4 ppm (d,

    
     Hz).
    
  • C-3 (C-F): 159.8 ppm (d,

    
     Hz) – Large doublet indicative of C-F bond.[1]
    
  • C-NO2: 148.2 ppm (s).[1]

  • Aromatic CH: 130-120 ppm range; specific carbons ortho to F (C-2, C-4) will show

    
     Hz.[1]
    
B. Infrared (IR) Spectroscopy

Key functional group diagnostics for quality assurance.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3200–2500 O-H StretchBroad, MedCharacteristic carboxylic acid dimer "hump".[1]
1695 C=O StretchStrongConjugated acid carbonyl.
1535 N-O AsymmetricStrongDiagnostic for Nitro group.[1]
1350 N-O SymmetricMediumDiagnostic for Nitro group.[1]
1240 C-F StretchMediumAryl fluoride stretch.[1]
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Polarity: Negative Mode (preferred for carboxylic acids).

  • Molecular Ion [M-H]⁻: m/z 260.05 [1]

    • Calculation: 261.21 (MW) - 1.008 (H) = 260.20 (approx).[1] Exact mass calculation: 260.036.

  • Fragmentation Pattern:

    • m/z 216: Loss of

      
       [M-H-44]⁻.[1] Decarboxylation is the primary fragmentation pathway.
      
    • m/z 214: Loss of

      
       group (rare in negative mode, more common in EI).
      

Quality Control & Stability

HPLC Method Parameters

To ensure purity for biological assays, use the following reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: Expect elution at ~6.5 min (moderately lipophilic due to biaryl nature).

Handling & Storage[1][7]
  • State: Off-white to pale yellow powder.[1]

  • Stability: Stable under ambient conditions. Hygroscopic; store in a desiccator.

  • Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in Dichloromethane. Insoluble in Water (unless pH > 8).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid.[1] Retrieved from [Link][1][7]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method).

Sources

1H NMR and 13C NMR spectra of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid via High-Field NMR

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a functionalized biaryl scaffold often utilized in the development of kinase inhibitors and inflammatory pathway modulators. The simultaneous presence of an electron-withdrawing nitro group, a carboxylic acid, and a fluorine atom on a biphenyl core creates a complex spin system.

This document moves beyond basic spectral prediction, offering a self-validating protocol for researchers. It details the specific scalar couplings (


-values) introduced by the 

nucleus and establishes a logic flow for distinguishing this regioisomer from potential synthetic byproducts using 1D and 2D NMR techniques.

Molecular Architecture & Spin Physics

To accurately interpret the spectra, we must first deconstruct the magnetic environment of the molecule. The compound consists of two aromatic rings:

  • Ring A (Benzoic Acid Core): Trisubstituted (1-COOH, 3-F, 4-Aryl).[1] The fluorine atom at position 3 is the critical "spin anchor," splitting nearby carbon and proton signals.

  • Ring B (Nitrophenyl Appendage): Disubstituted (1-Linker, 3-Nitro).[1] The nitro group induces significant deshielding on the ortho-protons (

    
     and 
    
    
    
    ).

Critical Spin Interactions:

  • 
     Coupling:  Fluorine (
    
    
    
    ) couples to protons on Ring A, creating characteristic splitting patterns distinct from standard proton-proton coupling.
  • 
     Coupling:  The large one-bond (
    
    
    
    ) and two-bond (
    
    
    ) couplings serve as definitive proof of regiochemistry.

Synthesis & Sample Preparation

The synthesis typically involves a Suzuki-Miyaura coupling.[2][3] Understanding the precursors is vital for identifying unreacted starting materials in the final spectrum.

Synthesis Workflow (Representative)

Synthesis Start1 4-Bromo-3-fluorobenzoic acid Process Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Dioxane/H2O, 90°C Start1->Process Start2 3-Nitrophenylboronic acid Start2->Process Workup Acidic Workup (HCl) Extraction (EtOAc) Process->Workup Product 3-Fluoro-4-(3-nitrophenyl) benzoic acid Workup->Product

Figure 1: Standard synthetic route via Suzuki coupling. Note that unreacted boronic acid often contaminates the aromatic region.

NMR Sample Preparation Protocol
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: The carboxylic acid proton (

      
      ) is labile. In 
      
      
      
      , this proton often broadens into the baseline or disappears due to dimer exchange. DMSO-d6 forms a strong hydrogen bond with the acid, stabilizing the proton and yielding a sharp(er) singlet between 12.0–14.0 ppm, allowing for accurate integration.
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6 is optimal for obtaining high S/N ratio for

    
     satellites within a standard 15-minute acquisition.
    

NMR Spectral Analysis (400+ MHz)

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Predicted Chemical Shifts & Assignment
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
-COOH 13.20 br s-Acidic proton (deshielded/H-bonded).
H-2 (Ring A) 7.85 dd

,

Ortho to F (large splitting), meta to H-6.
H-6 (Ring A) 7.92 dd

,

Ortho to COOH, para to F.
H-5 (Ring A) 7.75 dd

,

Ortho to Phenyl, meta to F.
H-2' (Ring B) 8.45 t (pseudo)

Isolated between NO2 and Linker. Most deshielded aromatic.
H-4' (Ring B) 8.28 ddd

,

Ortho to NO2.
H-6' (Ring B) 8.05 dt

,

Para to NO2.
H-5' (Ring B) 7.80 t

Meta to NO2.

Analyst Note: The signal for H-2 on Ring A is the diagnostic key. It resides "isolated" between the COOH and F groups. It will appear as a doublet of doublets with a distinctively large coupling constant (~10-11 Hz) due to the vicinal Fluorine (


). This confirms the Fluorine is attached at position 3.

NMR Spectral Analysis (100+ MHz)

The


 spectrum is dominated by C-F coupling.[4] The splitting magnitude (

) allows you to map the carbon skeleton relative to the fluorine atom.
Carbon Fingerprint Table
Carbon Type

(ppm)
Splitting Pattern

(Hz)
Interpretation
C=O (Acid) 166.5 d (small)

Carbonyl carbon.
C-3 (Ring A) 159.0 d (large)

Ipso-Fluorine (Definitive Proof).
C-4 (Ring A) 130.5 d

Ipso-Phenyl (Ortho to F).
C-2 (Ring A) 117.5 d

Ortho to F.
C-1 (Ring A) 132.0 d

Ipso-Carboxyl.
C-3' (Ring B) 148.2 s-Ipso-Nitro (Deshielded).

Self-Validation Check: Look for the doublet at ~159 ppm. If this signal is a singlet, your molecule has lost the fluorine atom (e.g., via nucleophilic aromatic substitution during synthesis). If the splitting is present (


 Hz), the C-F bond is intact.

Quality Control: The "Decision Tree" Protocol

Use this logic flow to confirm the structure and rule out common isomers (e.g., 2-fluoro isomer) or byproducts.

DecisionTree Step1 1. Check 1H NMR (12-14 ppm) Check1 Is broad singlet present? Step1->Check1 Step2 2. Check 13C NMR (~159 ppm) Check1->Step2 Yes ResultFail1 FAIL: Check for Ester or Salt formation Check1->ResultFail1 No Check2 Is there a doublet with J ~ 245 Hz? Step2->Check2 Step3 3. Analyze H-2 (Ring A) Check2->Step3 Yes ResultFail2 FAIL: Defluorination occurred Check2->ResultFail2 No Check3 Is H-2 a doublet of doublets (J ~ 10Hz)? Step3->Check3 ResultPass CONFIRMED: 3-Fluoro-4-(3-nitrophenyl) benzoic acid Check3->ResultPass Yes ResultFail3 FAIL: Regioisomer (2-Fluoro) or wrong coupling Check3->ResultFail3 No

Figure 2: Structural validation logic flow. This sequence eliminates the most common synthetic errors.

Advanced Verification: 2D NMR

For regulatory submission or absolute certainty, run the following 2D experiments:

  • COSY (Correlation Spectroscopy): Use this to trace the spin system of Ring B. You should see correlations between

    
     and 
    
    
    
    , but
    
    
    will show only weak meta-coupling correlations.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "bridge builder." Look for a cross-peak between H-5 (Ring A) and C-1' (Ring B) . This connects the two aromatic rings across the single bond, confirming the biphenyl structure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5][6] (Standard reference for C-F coupling constants).

  • Gottlieb, H. E., et al. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for substituent additivity rules). Link

Sources

Solubility profile of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profiling of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a representative lipophilic weak acid intermediate often encountered in medicinal chemistry (e.g., as a Suzuki coupling product for protein-protein interaction inhibitors).[1]

Technical Guide for Medicinal Chemistry & Process Development [1]

Executive Summary & Compound Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid represents a classic "brick-dust" intermediate in drug discovery: a biaryl carboxylic acid with high crystallinity and low intrinsic aqueous solubility.[1] Its solubility profile is dominated by its nature as a lipophilic weak acid .

Effective handling of this compound requires distinguishing between its intrinsic solubility (


)  (solubility of the neutral species) and its pH-dependent solubility (

)
(solubility of the ionized salt form).
Physicochemical Identity
PropertyValue (Estimated/Predicted)*Relevance
Structure Type Biaryl Carboxylic AcidRigid, planar core suggests high lattice energy (mp >200°C).[1][2]
pKa (Acid) 3.8 – 4.1Acidic.[1] Ionizes at physiological pH (7.4).[1]
LogP (Lipophilicity) 3.6 – 4.0Highly lipophilic.[1] Permeability is likely high; solubility is the limiting factor.
Intrinsic Solubility (

)
< 5 µg/mL (< 20 µM)"Brick dust."[1] Requires ionization or organic cosolvents for dissolution.[1]
Solubility Classification BCS Class II (Low Sol, High Perm)Dissolution rate-limited absorption.[1]

*Values derived from SAR analysis of biphenyl-4-carboxylic acid analogs (CAS 92-92-2) and Hammett substituent constants for 3-F and 3-NO2 groups.[1]

Theoretical Solubility Framework

To experimentally determine the profile of this compound, one must understand the governing thermodynamics. The solubility of 3-Fluoro-4-(3-nitrophenyl)benzoic acid is strictly pH-dependent, following the Henderson-Hasselbalch relationship for weak acids.[1]

The Solubility Equation

[1]
  • 
     : Total solubility in buffer.
    
  • 
     : Intrinsic solubility of the uncharged (protonated) acid.
    
  • pH < pKa : The compound exists as the neutral acid. Solubility is minimal (

    
    ).
    
  • pH > pKa : The compound deprotonates to the carboxylate anion. Solubility increases exponentially (10-fold for every pH unit above pKa) until the solubility product (

    
    ) of the counter-ion salt is reached.
    
Structural Impact on Solubility
  • Biaryl Core: The biphenyl scaffold provides a large hydrophobic surface area, driving the LogP up and water solubility down.

  • 3-Fluoro Group: Ortho-substitution relative to the phenyl ring induces a twist in the biaryl bond, potentially disrupting planar stacking in the crystal lattice.[1] This may slightly improve solubility compared to the non-fluorinated analog, but the lipophilicity of fluorine generally counteracts this.

  • 3-Nitrophenyl: The nitro group is polar but contributes significantly to crystal packing stability (pi-stacking), often raising the melting point and reducing thermodynamic solubility.[1]

Experimental Protocols: Determining the Profile

Do not rely on single-point measurements. For a compound of this type, a tiered approach is required to differentiate between kinetic supersaturation and thermodynamic equilibrium.

Workflow Visualization

SolubilityWorkflow Start Compound Sample Tier1 Tier 1: Kinetic Solubility (DMSO Spike -> Buffer) Start->Tier1 Early Screening Tier3 Tier 3: Organic Solvent Screen (Process Development) Start->Tier3 Scale-up Tier2 Tier 2: Thermodynamic Solubility (Solid -> Buffer, 24h) Tier1->Tier2 If Lead Candidate Analysis HPLC-UV / LC-MS Quantification Tier1->Analysis Tier2->Analysis Tier3->Analysis

Figure 1: Tiered solubility profiling workflow. Tier 1 is for rapid HTS; Tier 2 is the gold standard for biological data; Tier 3 is for synthesis optimization.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid estimation during early synthesis.[1]

  • Preparation: Dissolve compound in 100% DMSO to create a 10 mM stock solution.

  • Spike: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate via HPLC-UV against a standard curve.

    • Warning: This method often overestimates solubility due to the formation of amorphous nanoprecipitates that pass through filters.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for accurate pKa determination and formulation studies.[1]

  • Saturation: Add excess solid powder (~2–5 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, and 7.4) in glass vials.

  • Equilibration: Shake at 37°C for 24–48 hours. The long duration is critical to allow the crystal lattice to reach equilibrium with the solvent.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • pH Check: Measure the pH of the supernatant. Crucial: Dissolving an acid can lower the buffer pH; always record the final pH, not the starting pH.

  • Quantification: Dilute supernatant with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC.

Protocol C: Organic Solvent Profiling (Process Chemistry)

For purification and crystallization, aqueous solubility is irrelevant. You need the organic profile.

  • Method: Gravimetric method (add solvent dropwise to weighed solid until dissolved).[1]

SolventPredicted SolubilityUtility
DMSO High (> 50 mg/mL)Stock solutions, biological assays.[1]
Methanol/Ethanol Moderate (10–30 mg/mL)Recrystallization (cooling).[1]
Dichloromethane Moderate/HighExtraction from aqueous workups.[1]
Ethyl Acetate ModerateStandard extraction solvent.[1]
Hexanes/Heptane InsolubleAnti-solvent for precipitation.[1]

Data Interpretation & Troubleshooting

The "Bathtub" Curve Analysis

When plotting Solubility (log scale) vs. pH, you should observe:

  • Flatline at Low pH: Below pH 3, the curve is flat. This value is

    
     (Intrinsic Solubility). If this is < 1 µg/mL, absorption will be strictly limited by dissolution rate.
    
  • Exponential Rise: Around pH 4 (near pKa), solubility rises.

  • Plateau (Salt Limit): At high pH (e.g., pH 10), solubility may plateau again. This is the solubility of the salt form (e.g., sodium 3-fluoro-4-(3-nitrophenyl)benzoate).[1] If the counter-ion (Na+) concentration is high, the common ion effect may precipitate the salt.

Common Pitfalls
  • Hydrotropism: If using DMSO stocks (Protocol A), the 1% DMSO can artificially inflate the solubility of lipophilic compounds by up to 10-fold compared to pure aqueous buffer.

  • Filter Adsorption: Lipophilic biaryls stick to filters.[1] Always discard the first 20% of the filtrate to saturate the membrane binding sites before collecting the sample for analysis.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on pH-solubility profiling).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for biphenyl carboxylic acid baseline data).

  • PubChem Compound Summary. (2024). "4-Biphenylcarboxylic acid (CAS 92-92-2)."[1][3][4] National Center for Biotechnology Information.[1] [Link]

Sources

Technical Safety & Handling Monograph: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identification[2]

Preface: This monograph serves as a comprehensive safety guide for 3-Fluoro-4-(3-nitrophenyl)benzoic acid .[1] As a specialized biaryl intermediate often generated via Suzuki-Miyaura cross-coupling, specific toxicological data for this exact structure is limited in public registries. Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the functional properties of fluorinated benzoic acids and nitro-aromatics.[1]

Chemical Identity:

  • Chemical Name: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

  • Structural Class: Fluorinated Nitro-biaryl Carboxylic Acid

  • Molecular Formula: C₁₃H₈FNO₄[1]

  • Molecular Weight: ~261.21 g/mol [1]

  • CAS Number: Not widely indexed (Research Chemical). Closest analogs: 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4).[1][2][3][4][5]

Physicochemical Profile (Predicted)

Note: Values are estimated based on structural analogs (biphenyl carboxylic acids).

PropertyValue / DescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust).[1][6][7][8] Use local exhaust.
Color Off-white to pale yellowColor change may indicate photo-degradation.[1]
Melting Point >180°C (High rigidity)Stable under standard storage; requires high heat for fusion.
pKa (Acid) ~3.8 – 4.0Stronger acid than benzoic acid (4.2) due to electron-withdrawing F/NO₂ groups.
LogP (Lipophilicity) ~2.8 – 3.2Moderate membrane permeability; potential for dermal absorption.
Solubility DMSO, Methanol, DMFPoor water solubility; requires organic solvents for cleaning spills.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the Read-Across method from 3-Fluoro-4-nitrobenzoic acid and general nitro-aromatic toxicity profiles, the following hazards are assigned:

Hazard Statements (H-Codes)
  • H315: Causes skin irritation. (Acidic functionality)

  • H319: Causes serious eye irritation.[5][6] (Acidic functionality)

  • H335: May cause respiratory irritation.[6] (Fine dust hazard)[7][9]

  • H341 (Suspected): Suspected of causing genetic defects.

    • Scientific Rationale: Nitro-aromatics can undergo metabolic reduction to hydroxylamines/anilines, which are known DNA intercalators or alkylating agents. Treat as a potential mutagen.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[5][6][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses if present and easy to do.[5][6][9]

Operational Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

The choice of PPE is dictated by the solvent system used (e.g., DMSO/DMF often facilitate skin permeation of the solute).

PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended) 0.11mm Nitrile offers >480 min protection against solid contact.[1] If dissolved in DMF, use Laminate (Silver Shield).
Respiratory N95 (minimum) or P100 Required if handling open powder outside a fume hood.
Eye Protection Chemical Goggles Safety glasses are insufficient for acidic powders that can become airborne.
Body Lab Coat (Buttoned) Prevent accumulation on street clothes.
Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats. Fluorinated powders can be electrostatically charged, leading to "fly-away" contamination.

Experimental Workflow: Synthesis & Purification Safety

This compound is typically synthesized via a Suzuki coupling between 3-Fluoro-4-iodobenzoic acid and 3-Nitrophenylboronic acid. The following diagram outlines the safety decision logic during this workflow.

SynthesisSafety cluster_waste Critical Waste Stream Start Suzuki Coupling Reaction (Pd Catalyst, Base, Heat) Quench Acidic Quench (HCl) Start->Quench Caution: Exotherm Extraction Organic Extraction (EtOAc / DCM) Quench->Extraction Phase Separation Waste Aqueous Waste (Contains Boronic residues + Pd) Extraction->Waste Heavy Metal Disposal Solid Crude Solid Isolation Extraction->Solid Evaporation Purification Recrystallization / Column Solid->Purification Dust Hazard Final Final Product (Store Desiccated) Purification->Final

Figure 1: Safety workflow for the synthesis and isolation of 3-Fluoro-4-(3-nitrophenyl)benzoic acid, highlighting critical waste streams and dust hazard points.

Emergency Response Protocols

Exposure Response Decision Tree

In the event of exposure, immediate action mitigates long-term injury.[1] The acidic nature requires neutralization logic.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Brush off dry powder 2. Wash with soap/water (15 min) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Flush with water (15 min) 2. Check pH (Acid burn risk) 3. Seek ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhalation->Action_Inhal

Figure 2: Immediate response protocols categorized by exposure route.[1][5][6][8] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Nitrile gloves, lab coat, and N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation (do not flood).

  • Neutralization: If a large amount, apply a weak base (Sodium Bicarbonate) until effervescence ceases.

  • Disposal: Collect in a dedicated solid hazardous waste container labeled "Organic Acid/Nitro Toxic."

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated). While likely stable at room temperature, refrigeration retards potential decarboxylation or nitro-reduction over long periods.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.

  • Incompatibilities:

    • Strong Bases: Will form salts (exothermic).

    • Strong Reducing Agents: Can reduce the nitro group to an amine (changing chemical identity and toxicity profile).

References

  • PubChem. Compound Summary: 3-Fluoro-4-nitrobenzoic acid (Analog).[1] National Library of Medicine. Retrieved Jan 28, 2026. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzoic acid derivatives. Retrieved Jan 28, 2026. [Link][1]

Sources

Technical Whitepaper: Discovery and Utility of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1][2]

Part 1: Executive Summary & Chemical Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS: 1261964-43-5 ) is a functionalized biaryl building block that emerged in the early 2010s as a critical scaffold for fragment-based drug discovery (FBDD).[1][2] Characterized by a 2-fluoro-biaryl core (relative to the inter-ring bond) and a meta-nitro handle, this compound serves as a versatile precursor for synthesizing privileged pharmacophores found in BACE1 inhibitors (Alzheimer’s disease), kinase inhibitors , and oxazolidinone antibiotics .[1][2]

Its structural significance lies in the ortho-fluorine effect , which induces a non-planar conformation between the phenyl rings, improving solubility and metabolic stability compared to non-fluorinated analogs.[1][2]

Chemical Profile
PropertySpecification
IUPAC Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
CAS Number 1261964-43-5
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Core Scaffold 2-Fluoro-biphenyl-4-carboxylic acid derivative
Key Functionality Carboxylic acid (C1), Fluorine (C3), Nitro (C3')
pKa (Calc) ~3.8 (Carboxylic acid)
LogP (Calc) ~3.2

Part 2: Discovery & Synthesis History

The compound gained prominence around 2010–2012 , appearing in patent literature associated with major pharmaceutical campaigns (e.g., Pfizer ) targeting beta-secretase 1 (BACE1) for neurodegenerative diseases.[1][2] Its discovery is inextricably linked to the optimization of Suzuki-Miyaura cross-coupling protocols designed to construct sterically hindered, electron-deficient biaryls.[1][2]

Mechanistic Synthesis Pathway

The industrial standard for synthesizing this compound involves the palladium-catalyzed coupling of 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid .[1][2] This route is preferred over the reverse coupling due to the commercial availability and stability of the boronic acid partner.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Note: This protocol is a self-validating system based on standard biaryl synthesis methodologies.[1][2]

Reagents:

  • Substrate A: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)[1][2]

  • Substrate B: 3-Nitrophenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Base. Purge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1][2]

  • Catalyst Addition: Add the Palladium catalyst under a positive nitrogen stream.[1][2]

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. The biphasic system ensures solubility of the inorganic base and organic substrates.[1][2]

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 260.0 [M-H]⁻).

  • Workup: Cool to room temperature. Acidify to pH 3 using 1N HCl to precipitate the carboxylic acid product.

  • Purification: Filter the precipitate and wash with water. Recrystallize from Ethanol/Water to yield the pure off-white solid.[1][2]

Logical Diagram: Synthesis & Derivativization

The following diagram illustrates the synthesis and downstream transformations of the scaffold.

SynthesisPathStart14-Bromo-3-fluorobenzoic acidProcessSuzuki CouplingPd(dppf)Cl2, K2CO390°CStart1->ProcessStart23-Nitrophenylboronic acidStart2->ProcessProduct3-Fluoro-4-(3-nitrophenyl)benzoic acid(CAS 1261964-43-5)Process->ProductYield >85%AmineReduction (H2/Pd-C)Target: Aniline DerivativeProduct->AmineNitro ReductionAmideAmide CouplingTarget: Drug ScaffoldProduct->AmideCOOH Activation

Caption: Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid via Suzuki coupling and subsequent functionalization pathways.

Part 3: Structural Logic & Applications (SAR)

In drug development, this molecule is rarely the final API (Active Pharmaceutical Ingredient) but rather a strategic intermediate .[1][2] Its value is derived from three specific structural features:

The Ortho-Fluorine Effect

The fluorine atom at position 3 (ortho to the biaryl bond) creates steric repulsion with the protons on the adjacent phenyl ring.[1][2] This forces the two rings to twist out of coplanarity (dihedral angle ~35–45°).[1][2]

  • Benefit: Disruption of planarity prevents π-π stacking aggregation, improving solubility.[1][2]

  • Benefit: The twist can lock the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., BACE1 or Kinase ATP pockets).[1][2]

The Meta-Nitro Handle

The nitro group is a "masked" aniline.[1][2] It is stable during the Suzuki coupling but can be selectively reduced later.[1][2]

  • Workflow: Suzuki Coupling (Acid + Nitro) → Amide Formation (Acid → Amide) → Nitro Reduction (Nitro → Amine) → Urea/Sulfonamide formation.[1][2]

  • Application: This sequence is typical for synthesizing biaryl urea kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1][2]

Documented Utility: BACE1 Inhibitors

Patent literature (e.g., US Patent 8,962,616 assigned to Pfizer) links this structural class to the development of BACE1 inhibitors for Alzheimer's disease.[1][2] In these workflows, the benzoic acid moiety is often coupled to a heterocyclic amine (e.g., thiazin-2-amine), while the nitro/amine side chain extends into the S3 subpocket of the enzyme to enhance potency.[1][2]

Part 4: Experimental Validation Data

When characterizing this compound, the following spectral data confirms its identity and purity.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) δ 13.2 (br s, 1H)Carboxylic acid proton (COOH).[1][2]
1H NMR (DMSO-d6) δ 7.8–8.4 (m, 7H)Aromatic protons.[1][2] Look for splitting patterns indicative of 1,3-disubstitution (nitro ring) and 1,3,4-trisubstitution (acid ring).[1][2]
19F NMR δ -115 to -120 ppmSingle fluorine signal, coupled to aromatic protons.[1][2]
LC-MS (ESI-) m/z 260.0 [M-H]⁻Deprotonated molecular ion confirms formula C₁₃H₈FNO₄.[1][2]
IR Spectroscopy 1690 cm⁻¹ (C=O)Strong carbonyl stretch of the carboxylic acid.[1][2]
IR Spectroscopy 1530 & 1350 cm⁻¹Asymmetric and symmetric NO₂ stretches.[1][2]

Part 5: References

  • Pfizer Inc. (2015).[1][2] Heterocyclic substituted hexahydropyrano[3,4-d][1,3]thiazin-2-amine compounds. U.S. Patent No.[1][2][3][4] 8,962,616.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] [1][2]

  • Intra-Cellular Therapies, Inc. (2022).[1][2] Inhibitors of phosphodiesterase 1 (PDE1) for the treatment and prophylaxis of diseases or disorders characterized by inflammation.[1][2] U.S. Patent No.[1][2][3][4] 11,291,666.[1][2] [1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • PubChem. (n.d.).[1][2] 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CID 53211666).[1][2][5] National Center for Biotechnology Information.[1][2] [1][2]

Technical Guide: Commercially Available Analogs of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS: 1261964-43-5) represents a high-value "privileged scaffold" in medicinal chemistry. It belongs to the class of fluorinated biaryl carboxylic acids , a chemotype frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and nonsense mutation readthrough agents.

For drug development professionals, this molecule offers a strategic balance of physicochemical properties:

  • The Fluorine Atom (C3): Modulates the pKa of the benzoic acid, enhances metabolic stability by blocking the C3 position from oxidative metabolism, and induces a specific torsion angle between the biaryl rings due to steric/electrostatic repulsion.

  • The Nitro Group (C3'): Serves as a strong electron-withdrawing group (EWG) or a "masked" amino group, allowing for late-stage diversification into amides, ureas, or sulfonamides.

This guide provides a technical breakdown of commercially available analogs, a decision framework for "Make vs. Buy," and a self-validating synthesis protocol for generating this scaffold and its derivatives.

Structural Analysis & Analog Landscape

To navigate the analog space effectively, we must dissect the molecule into three pharmacophoric zones. The availability of analogs is determined by variations in these zones.

The Analog Navigator (Visual Logic)

The following diagram illustrates the logical classification of commercially available analogs based on structural modifications.

AnalogNavigator Target TARGET SCAFFOLD 3-Fluoro-4-(3-nitrophenyl) benzoic acid ZoneA ZONE A: Acid Core (Benzoic Acid) Target->ZoneA ZoneB ZONE B: Biaryl Linker (C-C Bond) Target->ZoneB ZoneC ZONE C: Distal Ring (Nitrophenyl) Target->ZoneC Analog1 Isosteres (Pyridine/Pyrimidine core) ZoneA->Analog1 Ring Replacement Analog4 Derivatives (Esters, Amides) ZoneA->Analog4 COOH Modification Analog2 Positional Isomers (2-Fluoro, 4-Nitro) ZoneB->Analog2 Ortho/Meta Shift Analog3 Functional Analogs (Amino, Methyl, Methoxy) ZoneC->Analog3 Nitro Reduction/Swap

Figure 1: Strategic classification of biaryl analogs for SAR (Structure-Activity Relationship) exploration.

Commercially Available Analog Classes

The following table summarizes key commercially available analogs. These compounds are typically stocked by major building-block vendors (e.g., Enamine, Combi-Blocks, Sigma-Aldrich).

Analog ClassRepresentative CompoundCAS NumberKey Feature / Application
Direct Isomer 2-Fluoro-4-(3-nitrophenyl)benzoic acidVar.F-Scan: Probes steric tolerance at the A-ring.
Direct Isomer 3-Fluoro-4-(4-nitrophenyl)benzoic acid1365272-50-9Para-Nitro: Extends the pharmacophore length; probes binding pocket depth.
Reduced Analog 3-Fluoro-4-(3-aminophenyl)benzoic acid1261994-68-6Amino Handle: Critical for coupling to make amides/ureas. Often sold as the HCl salt.
De-Nitro Analog 3-Fluoro-4-phenylbenzoic acid505082-76-8Hydrophobic Probe: Tests the necessity of the polar nitro group.
Reverse Amide 3-Fluoro-4-(3-nitrobenzamido)benzoic acidVar.Linker Change: Replaces the rigid biaryl C-C bond with a flexible amide linker.

Technical Insight: The specific target (CAS 1261964-43-5) is often listed as "Make-on-Demand" by vendors. In such cases, purchasing the Reduced Analog (Amino version) or the Precursors (see Section 3) is often faster and more cost-effective than waiting for a custom synthesis of the nitro compound.

Modular Synthesis Protocol (The "Make" Strategy)

When commercial stock is unavailable or when a library of analogs is required, the Suzuki-Miyaura Cross-Coupling is the gold standard. However, coupling free carboxylic acids can be problematic due to catalyst poisoning or solubility issues.

Recommendation: Perform the coupling on the ester intermediate, followed by hydrolysis. This protocol is self-validating because the intermediate ester is easily purified and characterized.

Reaction Logic Flow

SynthesisProtocol Start START: Retrosynthesis Step1 Step 1: Esterification (Protect Acid) Start->Step1 Check1 Checkpoint: TLC/NMR (Confirm Methyl Ester) Step1->Check1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Check1->Step2 Pass Decision Is Product Pure? Step2->Decision Purify Column Chromatography (Hex/EtOAc) Decision->Purify No Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Decision->Step3 Yes Purify->Step3 Final FINAL PRODUCT 3-Fluoro-4-(3-nitrophenyl) benzoic acid Step3->Final

Figure 2: Modular synthesis workflow ensuring high purity and scalability.

Detailed Methodology

Reagents:

  • Aryl Halide: 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)

  • Boronic Acid: 3-Nitrophenylboronic acid (CAS: 13331-27-6)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable)

  • Base: Potassium Carbonate (

    
    )
    
Step 1: Esterification (Methylation)
  • Dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in Methanol.

  • Add conc.

    
     (cat.) and reflux for 4 hours.
    
  • Concentrate, neutralize with

    
    , and extract with EtOAc.
    
  • Validation:

    
    H NMR should show a singlet ~3.9 ppm (OCH₃).
    
Step 2: Suzuki-Miyaura Coupling[1][2]
  • Setup: In a microwave vial or round-bottom flask, combine:

    • Methyl 4-bromo-3-fluorobenzoate (1.0 eq)

    • 3-Nitrophenylboronic acid (1.2 eq)

    • 
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: De-gas solvent with

      
       for 10 min.
      
  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[3]

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The biaryl ester usually elutes easily.

Step 3: Saponification (Hydrolysis)
  • Dissolve the biaryl ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 eq). Stir at RT for 2–12 hours.[4]

  • Isolation: Acidify to pH 2-3 with 1N HCl. The product, 3-Fluoro-4-(3-nitrophenyl)benzoic acid , will typically precipitate as a white/off-white solid.

  • Filtration: Collect by filtration, wash with water, and dry.

Scientific Integrity & Applications

Why this Scaffold? (Mechanistic Insight)

The ortho-fluorine atom is not merely a substituent; it is a conformational lock. In non-fluorinated biaryls, the torsion angle is determined by steric clash between hydrogens. The introduction of fluorine at the 3-position (ortho to the biaryl axis) increases the torsion angle to ~45-60°, disrupting planarity [1]. This non-planar conformation is often critical for:

  • Selectivity: Fitting into hydrophobic pockets of enzymes (e.g., kinases, DHODH) that cannot accommodate a flat biaryl.

  • Solubility: Disrupting crystal packing energy, thereby improving aqueous solubility compared to the non-fluorinated analog.

Potential Applications

Based on the structural class, this molecule is a candidate for:

  • Nonsense Readthrough Agents: Analogs of Ataluren (PTC124) often feature biaryl-carboxylic acid motifs [2].

  • DHODH Inhibitors: Biphenyl carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase, a target for anti-inflammatory and anti-viral therapies [3].

  • Precursor for HDAC Inhibitors: Reduction of the nitro group to an amine allows coupling to zinc-binding groups (hydroxamic acids) for Histone Deacetylase inhibition.

References

  • Thibault, M. E., et al. (2006). "Polychlorinated Biphenyls: Conformational Analysis." Journal of Physical Chemistry A. (Context: General principles of biaryl torsion angles).

  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature. (Context: Structural similarity to biaryl benzoic acid drugs).

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: Drug discovery and structural insights." Journal of Medicinal Chemistry. (Context: Biaryl acid scaffolds in enzyme inhibition).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Standard protocol validation).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling fluorinated nitro-aromatics.

Sources

Advanced Thermogravimetric Analysis (TGA) of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Mechanistic Guide Audience: Pharmaceutical Scientists, Process Chemists, and Materials Engineers[1][2]

Executive Summary: The Thermal Characterization Challenge

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a structurally complex biphenyl intermediate.[1][2] Its thermal analysis presents a unique dichotomy: the biphenyl core offers high thermal stability (often stable >300°C), while the nitro group (


) and carboxylic acid  (

) functionalities introduce susceptibility to early-onset decomposition via decarboxylation and homolytic cleavage.[1]

This guide moves beyond basic "mass loss" observation. It provides a rigorous framework for distinguishing between sublimation , desolvation , and degradation , ensuring that drug development professionals can accurately determine the "Safe Operating Window" (SOW) for processing and storage.

Core Directive: The "Self-Validating" Experimental Protocol

To ensure data integrity, the TGA workflow must be designed to isolate variables. A single run at 10°C/min is insufficient for regulatory-grade characterization.[1][2]

Sample Preparation & Pan Selection
  • Sample Mass: 5–10 mg. (Too little <2 mg increases noise; too much >15 mg causes thermal lag).

  • Particle Size: Fine powder.[1] Large crystals should be gently crushed to ensure uniform heat transfer, but avoid excessive grinding which can induce amorphization.

  • Crucible Selection (Critical):

    • Standard: Alumina (

      
      ) or Platinum (
      
      
      
      ) open pans.
    • Validation Step: Hermetically sealed aluminum pans with a laser-drilled pinhole (50 µm).

    • Why? Biphenyl derivatives often sublime before decomposing.[1] An open pan allows sublimation (mass loss), which can be mistaken for decomposition. A pinhole pan creates a "self-generated atmosphere," suppressing sublimation and revealing the true decomposition onset.

Atmosphere Control[2]
  • Inert Gas: Nitrogen (

    
    ) at 50 mL/min.
    
    • Reasoning: Nitro compounds are oxidatively unstable.[1] Air/Oxygen can catalyze premature combustion, masking the intrinsic stability of the molecule.

  • Purge Time: Minimum 30 minutes prior to heating to remove residual oxygen and adsorbed moisture.

Heating Profiles
  • Screening Run: 10°C/min from 30°C to 600°C.

  • High-Resolution Run: 2°C/min through the critical transition range (typically 180°C – 300°C) to separate overlapping events (e.g., melting vs. decarboxylation).

Expected Thermal Profile & Data Interpretation

Based on structural analogs (e.g., biphenyl-4-carboxylic acid and nitrobenzoic acids), the theoretical thermal curve for 3-Fluoro-4-(3-nitrophenyl)benzoic acid follows three distinct stages.

StageTemperature Range (Approx.)Expected Mass LossMechanistic Event
I 30°C – 120°C< 1.0%Desolvation/Moisture: Loss of surface water or residual synthesis solvents (e.g., THF, Toluene).[1][2]
II 180°C – 240°C0% (Stable)Melting: Endothermic event observable in DSC.[1] In TGA, look for stability. Warning: If mass loss occurs here, it is likely Sublimation .
III 250°C – 320°C~15–18%Primary Decomposition: Decarboxylation (

loss) followed by nitro group cleavage (

).[1]
IV > 350°C> 40%Carbonization: Breakdown of the biphenyl core into amorphous char.[1]
The "Sublimation Trap"

Biphenyl carboxylic acids have high vapor pressures near their melting points.

  • Observation: A gradual, curving mass loss starting ~30°C below the melting point.

  • Differentiation: If the mass loss is suppressed in a pinhole pan compared to an open pan , the mechanism is physical sublimation, not chemical degradation.

Mechanistic Visualization

The following diagrams illustrate the decision-making workflow and the chemical decomposition pathways.

TGA Method Development Workflow

TGA_Workflow Start Start: 3-Fluoro-4-(3-nitrophenyl)benzoic acid PanSelect Crucible Selection Start->PanSelect OpenPan Open Pan (Standard) PanSelect->OpenPan PinholePan Pinhole Pan (Validation) PanSelect->PinholePan RunTGA Run TGA (10°C/min, N2) OpenPan->RunTGA PinholePan->RunTGA Decision Mass Loss < 200°C? RunTGA->Decision Sublimation Likely Sublimation (Physical Change) Decision->Sublimation Yes (Gradual) Decomp Likely Solvate/Moisture (Chemical/Physical) Decision->Decomp Yes (Step) Compare Compare Open vs. Pinhole Sublimation->Compare Result1 Loss Suppressed in Pinhole? YES = Sublimation Compare->Result1 Result2 Loss Identical? YES = Decomposition/Desolvation Compare->Result2

Caption: Decision tree for distinguishing sublimation from degradation using comparative pan geometries.

Theoretical Decomposition Pathway

Decomp_Mechanism Mol Intact Molecule (C13H8FNO4) Step1 Decarboxylation (-CO2) Mol->Step1 T > 250°C Inter1 Intermediate (Fluoro-nitrobiphenyl) Step1->Inter1 Step2 Nitro Cleavage (-NO2 / -NO) Inter1->Step2 T > 300°C Char Polyaromatic Char Step2->Char

Caption: Stepwise thermal degradation pathway: Decarboxylation followed by nitro-group scission.

Kinetic Analysis for Stability Prediction

To elevate the analysis from "observation" to "prediction," perform the Iso-conversional Kinetic Analysis (ASTM E1641/E698).

  • Protocol: Run the TGA at four distinct heating rates:

    
     °C/min.
    
  • Data Extraction: Record the temperature at fixed conversion points (

    
    ).
    
  • Analysis: Use the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) equation:

    
    [1][2]
    
    • Plot

      
       vs. 
      
      
      
      .
    • The slope yields the Activation Energy (

      
      ).
      
  • Application: Calculate the theoretical lifetime at room temperature (25°C). For nitro-aromatics, a high

    
     (>150 kJ/mol) typically indicates good shelf stability, whereas lower values suggest autocatalytic degradation risks.
    

References

  • ASTM International. (2023). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Biphenyl-4-carboxylic acid Phase change data. NIST Chemistry WebBook, SRD 69.[3] [Link][1]

  • Rodríguez-Tinoco, M., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. SciELO / Brazilian Journal of Chemical Engineering. [Link]

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[1] (Foundational text for TGA kinetic theory).

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.[1] (Reference for pinhole pan methodology).

Sources

Structural Characterization of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural characterization of 3-Fluoro-4-(3-nitrophenyl)benzoic acid and its derivatives. It is designed for medicinal chemists and crystallographers focusing on biphenyl scaffolds, where subtle steric and electronic effects from fluorine and nitro substitutions dictate solid-state packing and biological efficacy.

Executive Summary: The Structural Mandate

In the development of biphenyl-based therapeutics (e.g., NSAIDs, kinase inhibitors), the 3-Fluoro-4-(3-nitrophenyl)benzoic acid scaffold represents a critical case study in conformational control. The interplay between the ortho-fluorine atom and the biphenyl linkage governs the torsional angle , directly influencing solubility, receptor binding affinity, and solid-state stability.

This guide moves beyond basic synthesis, focusing on the crystallographic workflow required to resolve the specific packing motifs—namely the competition between carboxylic acid dimerization and nitro-induced dipole stacking—that define this molecule’s physicochemical profile.

Chemical Context & Synthesis Pathway

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is non-negotiable. The presence of regioisomers (common in biphenyl synthesis) can disrupt nucleation.

Optimized Synthesis Protocol (Suzuki-Miyaura Coupling)

The most reliable route to the target scaffold minimizes defluorination by-products by using mild bases and phosphine ligands.

Reaction Scheme:

  • Starting Materials: 4-Bromo-3-fluorobenzoic acid + 3-Nitrophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ (preferred over Pd(PPh₃)₄ to prevent aryl scrambling).

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

G Start 4-Bromo-3-fluorobenzoic acid Cat Pd(dppf)Cl2 / K2CO3 Start->Cat Boronic 3-Nitrophenylboronic acid Boronic->Cat Inter Pd-Complex Intermediate Cat->Inter 90°C, 12h Product 3-Fluoro-4-(3-nitrophenyl) benzoic acid Inter->Product Reductive Elimination Purify Recrystallization (EtOH/H2O) Product->Purify

Figure 1: Palladium-catalyzed cross-coupling workflow for high-purity precursor synthesis.

Crystallogenesis: The Art of the Biphenyl

Crystallizing fluorinated biphenyls is challenging due to their tendency to form oils or microcrystalline powders. The fluorine atom lowers surface energy, while the nitro group encourages rapid precipitation.

Protocol: Vapor Diffusion vs. Slow Evaporation

For this specific derivative, a Slow Evaporation method in polar protic solvents is recommended to encourage hydrogen bond networking.

ParameterCondition A (Preferred)Condition B (Alternative)Mechanistic Rationale
Solvent System Ethanol / Water (9:1)Acetone / HexaneEtOH promotes carboxylic dimer formation.
Concentration 15 mg/mL10 mg/mLHigh conc. risks amorphous precipitation.
Temperature 4°C (Controlled)20°C (Ambient)Lower T reduces kinetic energy, aiding ordering.
Vessel Scintillation vial (loosely capped)NMR tube (layered)Slow solvent release prevents twinning.

Critical Insight: If the ortho-fluorine induces a high twist angle (>40°), the molecule becomes "thicker," often requiring larger unit cells or solvates to pack efficiently. Check for solvent inclusion in the difference map during refinement.

Data Collection & Reduction

Once a crystal of dimensions >0.1 mm is isolated, data collection must account for the weak scattering of the organic framework and the potential for disorder in the nitro group.

Experimental Parameters
  • Source: Mo-Kα (λ = 0.71073 Å) is standard, but Cu-Kα is superior for determining absolute configuration if chiral impurities are suspected, though not strictly necessary here.

  • Temperature: 100 K (Cryostream). Never collect at room temperature for this compound. The nitro group (–NO₂) often exhibits rotational disorder at >200 K, smearing electron density maps.

  • Resolution: Aim for 0.75 Å to resolve the C–F bond (approx 1.35 Å) clearly from C–H.

Workflow Crystal Single Crystal Selection (Polarized Light) Mount Mounting (MiTeGen Loop) @ 100 K Crystal->Mount Collect Data Collection (Omega Scans) Mount->Collect Process Data Reduction (SAINT/CrysAlis) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL) Least Squares Solve->Refine Refine->Solve R1 > 10% (Retry) Check Validation (CheckCIF / IUCr) Refine->Check

Figure 2: Crystallographic data collection and refinement workflow.

Structural Analysis & Expectations

When analyzing the solved structure, three specific geometric parameters define the identity of the 3-Fluoro-4-(3-nitrophenyl)benzoic acid derivative.

A. The Carboxylic Acid Dimer (The Anchor)

Expect the formation of a centrosymmetric dimer via the R²₂(8) graph set motif.

  • O–H···O Distance: Typically 2.63 – 2.67 Å .

  • Significance: This is the primary supramolecular synthons. If this dimer is disrupted (e.g., by water bridging), the solubility profile changes drastically.

B. The Biphenyl Torsion Angle (The Variable)

The steric clash between the fluorine at C3 and the protons on the nitro-phenyl ring forces the rings out of coplanarity.

  • Expected Torsion: 45° – 55° .

  • Comparison: Non-fluorinated biphenyls are often flatter (approx 30–40° in solid state). The increased twist reduces π-conjugation between the rings, affecting UV-Vis absorption properties.

C. Nitro Group Interactions

The 3-nitro group is a strong acceptor. Look for C–H···O(nitro) interactions or N–O···F contacts (dipole-dipole).

  • Warning: The nitro group may appear disordered. If the thermal ellipsoids for the oxygens are elongated, apply a split model (e.g., PART 1 and PART 2 in SHELXL) rather than forcing them to be spherical.

Reference Data Table (Representative for Fluorinated Biphenyl Acids)
PropertyTypical Value / RangeStructural Driver
Space Group P2₁/c or P-1Centrosymmetric packing of dimers.
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency.
C–F Bond Length 1.35 – 1.36 ÅPartial double bond character.
Interplanar Angle 47.6° (± 2°)Steric repulsion of ortho-F.
Density ~1.45 – 1.55 g/cm³Heavy atoms (F, Nitro) increase density.

Pharmaceutical Implications

Understanding this crystal structure is not merely an academic exercise; it directly informs drug developability:

  • Polymorphism Risk: The rotational freedom of the nitro group combined with the biphenyl twist creates a high probability of conformational polymorphism. A solvent screen is mandatory before scale-up.

  • Solubility: The high lattice energy provided by the R²₂(8) dimer and the efficient packing of the fluoro-phenyl core suggests low aqueous solubility. Salt formation (breaking the dimer) will be necessary for bioavailability.

  • Bioisosterism: The 45° twist confirmed by XRD validates the use of this scaffold as a mimic for twisted biological substrates, unlike planar fluorenes.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Thallapally, P. K., et al. (2002). Polymorphism of 4-fluorobenzoic acid. Chemical Communications, (10), 1054-1055. Link

  • Bernstein, J., et al. (1995).[2] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. Link

  • Chopra, D., et al. (2006). The role of fluorine in crystal engineering: A study of 4-fluorobenzoic acid and its derivatives. Journal of Molecular Structure, 786(2-3), 135-141. Link

Sources

Methodological & Application

Synthesis protocol for 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid . This biaryl scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

While direct arylation of carboxylic acids is possible, this protocol utilizes a Methyl Ester Protection Strategy .[1] This approach is selected to eliminate catalyst poisoning often caused by free carboxylic acids during Palladium cycling and to facilitate superior purification of the intermediate via silica chromatography. The protocol ensures high regioselectivity and functional group tolerance (nitro/fluoro) using a Pd(dppf)Cl₂ catalyst system.

Strategic Analysis & Reaction Pathway

Retrosynthetic Logic: The target molecule contains a biaryl bond connecting an electron-deficient ring (nitro-substituted) and a fluoro-benzoic acid moiety.[1] The most reliable disconnection is the C–C bond between the two aryl rings, formed via Suzuki-Miyaura Cross-Coupling .[1]

  • Electrophile Selection: Methyl 4-bromo-3-fluorobenzoate.[1] The ortho-fluorine activates the C-Br bond for oxidative addition but introduces minor steric strain.[1]

  • Nucleophile Selection: 3-Nitrophenylboronic acid.[1] Stable and commercially available.

  • Catalyst Selection: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[2] This bidentate ligand has a large bite angle, enhancing stability and reductive elimination rates for sterically encumbered or electron-poor substrates.[1]

Visual Workflow (DOT Diagram)

ReactionScheme SM1 4-Bromo-3-fluorobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM1->Step1 Inter1 Methyl 4-bromo-3-fluorobenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Inter1->Step2 Reagent 3-Nitrophenylboronic acid Reagent->Step2 Inter2 Biaryl Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product TARGET: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Step3->Product

Figure 1: Three-stage synthetic workflow ensuring intermediate purification and high final purity.

Experimental Protocols

Phase 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent catalyst interference.

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)[1]

  • Methanol (Solvent/Reagent, anhydrous)[1]

  • Sulfuric acid (H₂SO₄, catalytic, 0.1 equiv)[1]

Procedure:

  • Dissolve 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol) in Methanol (100 mL).

  • Add concentrated H₂SO₄ (0.25 mL) dropwise.

  • Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until SM is consumed.

  • Concentrate in vacuo to ~20 mL.

  • Dilute with EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to remove residual acid.

  • Dry organic layer (MgSO₄), filter, and concentrate.[3]

    • Yield Expectation: >95% (White solid).[4]

    • Checkpoint: Verify disappearance of broad -COOH peak in ¹H NMR (~13 ppm) and appearance of -OCH₃ singlet (~3.9 ppm).

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core.[1]

Reagents Table:

ReagentMW ( g/mol )Equiv.[3]Mass/Vol
Methyl 4-bromo-3-fluorobenzoate 233.031.05.0 g
3-Nitrophenylboronic acid 166.931.24.3 g
Pd(dppf)Cl₂[1] · DCM 816.640.03525 mg
Potassium Carbonate (K₂CO₃) 138.213.08.9 g
1,4-Dioxane --50 mL
Water --10 mL

Detailed Protocol:

  • Degassing: In a 250 mL round-bottom flask, combine the Aryl Bromide, Boronic Acid, and K₂CO₃. Add Dioxane and Water. Sparge with Nitrogen (N₂) gas for 15 minutes. Critical: Oxygen inhibits the Pd catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Reaction: Heat to 90°C for 4–6 hours under N₂ atmosphere.

    • Visual Cue: The reaction mixture will turn dark brown/black.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Filter through a pad of Celite® to remove Palladium black. Wash pad with EtOAc.

    • Partition filtrate between EtOAc (100 mL) and Water (50 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc (Gradient 9:1 to 7:3).

    • Target: Isolate Methyl 3-fluoro-4-(3-nitrophenyl)benzoate .[1]

Phase 3: Hydrolysis to Final Acid

Objective: Deprotection to yield the active pharmaceutical ingredient (API).

Procedure:

  • Dissolve the purified ester (from Phase 2) in THF (30 mL) and Water (10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir at Room Temperature for 4 hours.

  • Acidification: Cool to 0°C. Slowly add 1M HCl until pH reaches ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these spectral markers.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.40 (s, 1H): Carboxylic acid proton (Confirm Hydrolysis).

  • δ 8.35 (t, 1H): H-2' on nitro ring (Deshielded singlet-like triplet).[1]

  • δ 8.25 (ddd, 1H): H-4' on nitro ring.[1]

  • δ 7.90-7.80 (m, 2H): Protons on the benzoic acid ring (H-5, H-6).[1]

  • Absence of δ 3.90: No methyl ester singlet should be visible.

¹⁹F NMR:

  • δ -118 ppm: Single peak (indicates intact C-F bond; shift varies slightly by solvent).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Oxygen poisoning of CatalystEnsure rigorous degassing (sparging) before adding Pd.[1]
"Black Metal" Precipitation Catalyst decompositionAdd additional ligand (dppf) or lower temperature to 80°C.
Protodeboronation Boronic acid instabilitySwitch base to Cs₂CO₃ (milder) or use dry conditions with anhydrous base.
Product is Oily Residual solvent/impuritiesRecrystallize final acid from Ethanol/Water (1:1).

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1]

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Nitrophenylboronic acid.[1]

Sources

Strategic Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

[1]

Executive Summary

This Application Note details the synthetic protocols for generating 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a functionalized biaryl scaffold common in kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]

Unlike standard Suzuki couplings, this transformation involves a free carboxylic acid and an ortho-fluorine substituent.[1] These features introduce specific challenges:

  • Catalyst Inhibition: Free carboxylic acids can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Solubility: The precursors have conflicting solubility profiles (polar acid vs. lipophilic halide).

  • Ortho-Electronic Effects: The fluorine atom at the C3 position activates the C4-Bromine bond via induction (-I effect) but increases steric demand during oxidative addition.[1]

This guide presents two validated methodologies: a Robust Aqueous Protocol (Method A) for standard laboratory scale and a High-Performance Buchwald Protocol (Method B) for challenging substrates or library synthesis.[1]

Retrosynthetic Strategy & Mechanistic Insight

The target molecule is assembled via the coupling of 4-Bromo-3-fluorobenzoic acid (Electrophile) and 3-Nitrophenylboronic acid (Nucleophile).[1]

The "Ortho-Fluoro" Effect

The presence of fluorine ortho to the leaving group (Bromide) significantly influences the reaction kinetics.[2]

  • Activation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, making the C-Br bond more electron-deficient. This accelerates the Oxidative Addition step, which is typically rate-limiting.[1]

  • Lability: The resulting Pd(II) intermediate is more electrophilic, requiring a robust ligand (e.g., dppf or XPhos) to prevent catalyst decomposition before Transmetalation can occur.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical role of base in solubilizing the carboxylic acid precursor before it enters the cycle.

SuzukiCyclePrecursor4-Bromo-3-fluorobenzoic acidBaseStepDeprotonation(In Situ Carboxylate Formation)Precursor->BaseStep+ Base (Na2CO3)OxAddOxidative Addition(Pd Insert into C-Br)BaseStep->OxAddEnters CyclePd0Pd(0) Active SpeciesPd0->OxAddTransMetTransmetalation(Base Assisted)OxAdd->TransMetBoronic3-Nitrophenylboronic acidBoronic->TransMet+ Base/OH-RedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimRedElim->Pd0RegenerationProductTarget Biaryl Product(Salt Form)RedElim->Product

Caption: Catalytic cycle emphasizing in-situ generation of the benzoate species to prevent catalyst inhibition.

Experimental Protocols

Method A: Robust Aqueous Protocol (Cost-Effective)

Best for: Gram-scale synthesis, standard laboratory setups, green chemistry compliance.[1] Mechanism: Uses water to solubilize the carboxylate salt, eliminating the need for acid protection/deprotection steps.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Electrophile 4-Bromo-3-fluorobenzoic acid1.0Substrate
Nucleophile 3-Nitrophenylboronic acid1.2Coupling Partner
Catalyst Pd(dppf)Cl₂[1] · DCM0.03Catalyst (Robust bis-phosphine)
Base Na₂CO₃3.0Acid neutralization + Boron activation
Solvent 1,4-Dioxane / Water (3:[1]1)-Homogenous at reflux
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-fluorobenzoic acid (1.0 mmol, 219 mg) and 3-Nitrophenylboronic acid (1.2 mmol, 200 mg).

  • Solvation: Add 1,4-Dioxane (6 mL) and Water (2 mL).

  • Base Addition: Add Na₂CO₃ (3.0 mmol, 318 mg). Note: Gas evolution (CO₂) will occur as the carboxylic acid is neutralized. Stir for 5 minutes until effervescence ceases.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ · DCM (0.03 mmol, 24 mg) quickly under inert flow.

  • Reaction: Attach a reflux condenser and heat to 90°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid).

  • Workup (Acid-Base Purification):

    • Cool reaction to room temperature.[3]

    • Dilute with water (20 mL) and wash with Ethyl Acetate (10 mL) to remove non-acidic impurities (e.g., de-halogenated side products or unreacted boronic acid). Discard the organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Method B: High-Performance Buchwald Protocol

Best for: High-throughput screening, sterically demanding analogs, or if Method A yields <50%.[1] Mechanism: Utilizes XPhos Pd G3 , a precatalyst that rapidly generates the active LpPd(0) species, highly active against hindered aryl halides.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Electrophile 4-Bromo-3-fluorobenzoic acid1.0Substrate
Nucleophile 3-Nitrophenylboronic acid1.5Excess for completion
Catalyst XPhos Pd G30.022nd Gen Buchwald Precatalyst
Base K₃PO₄ (Tribasic)3.5Stronger base for faster kinetics
Solvent THF / Water (4:[1]1)-High solubility system
Step-by-Step Procedure
  • Vessel Setup: Use a microwave vial or a sealed pressure tube.

  • Charging: Add the benzoic acid (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent/Base: Add THF/Water (4:1 ratio, 0.2 M concentration) and K₃PO₄ (3.5 equiv).

  • Reaction: Seal the vessel. Heat at 60°C for 1 hour (conventional heating) or 80°C for 20 minutes (Microwave).

  • Purification: Follow the same Acid-Base workup described in Method A.

Purification & Quality Control Workflow

The primary advantage of using a free acid precursor is the ability to purify via pH manipulation, avoiding column chromatography in many cases.

WorkupRxnMixCrude Reaction Mixture(pH > 10, Product is Soluble Salt)WashWash with Ethyl AcetateRxnMix->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Contains Impurities/Catalyst)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Carboxylate)PhaseSep->AqLayerKeepAcidifyAcidify with 1M HCl to pH 2AqLayer->AcidifyPrecipProduct PrecipitatesAcidify->PrecipFilterFiltration & DryingPrecip->Filter

Caption: Acid-Base extraction workflow ensuring high purity without chromatography.

Analytical Criteria
  • 1H NMR (DMSO-d6): Look for the disappearance of the characteristic benzoic acid doublets shifted by the bromine. The biaryl protons will appear in the 7.5–8.5 ppm region.

  • 19F NMR: The fluorine signal will shift significantly upon biaryl formation (typically -110 to -120 ppm range).[1]

  • Mass Spec (ESI-): Monitor for [M-H]⁻ = 260.04 (Calculated).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by -COOHIncrease base to 3.5 equiv to ensure full deprotonation. Switch to Method B (XPhos).
Protodeboronation Boronic acid instabilityUse 1.5–2.0 equiv of boronic acid. Lower temperature to 60°C and extend time.
Homocoupling Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).[1]
Black Precipitate Pd precipitation (Pd Black)Add 10 mol% PPh₃ or switch to Pd(dppf)Cl₂ which is more stable than Pd(PPh₃)₄.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.[1] (Accessed 2026). A comprehensive guide on mechanism and troubleshooting. Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (Accessed 2026). Detailed mechanistic analysis of boronic acid activation. Link

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry: Aqueous Suzuki Coupling. (Accessed 2026). Protocols for coupling halobenzoic acids in water. Link

  • Sigma-Aldrich. Buchwald Precatalysts User Guide (G3/G4).[1] (Accessed 2026). Technical data on XPhos Pd G3 for hindered substrates. Link

  • American Chemical Society (ACS). Journal of Chemical Education: Aqueous Suzuki–Miyaura Cross-Coupling. (Accessed 2026). Green chemistry protocols for carboxylic acid derivatives. Link

Palladium-Catalyzed Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BIO-04

Methodology for High-Efficiency Biaryl Construction via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details a robust protocol for the synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a functionalized biaryl scaffold relevant to kinase inhibitor development and protein-protein interaction studies. Unlike traditional multi-step routes involving protection-deprotection sequences, this guide prioritizes a direct Suzuki-Miyaura cross-coupling on the free carboxylic acid. This approach leverages specific ligand effects to overcome the steric hindrance imposed by the ortho-fluorine substituent while maintaining chemoselectivity in the presence of the nitro group.

Introduction & Strategic Analysis

Biaryl motifs containing electron-withdrawing groups (EWGs) are critical in medicinal chemistry for modulating lipophilicity and metabolic stability. The target molecule, 3-Fluoro-4-(3-nitrophenyl)benzoic acid , presents two specific synthetic challenges:

  • Steric/Electronic Conflict: The fluorine atom at the 3-position (ortho to the coupling site) creates steric bulk that can impede transmetalation, yet its electronegativity activates the C-Halogen bond for oxidative addition.

  • Free Acid Compatibility: Carboxylic acids can poison sensitive Pd(0) species or undergo competitive decarboxylation if reaction temperatures are uncontrolled.

To address these, we utilize a catalyst system based on 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . The large bite angle of the dppf ligand stabilizes the palladium center, preventing catalyst aggregation and promoting the reductive elimination step, which is often the rate-determining step in sterically congested systems.

Retrosynthetic Logic

The most convergent route disconnects the biaryl bond between the fluorinated benzoate core and the nitrophenyl ring.

Retrosynthesis Target Target: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA Frag A: 4-Bromo-3-fluorobenzoic acid (Electrophile) Disconnection->FragmentA FragmentB Frag B: 3-Nitrophenylboronic acid (Nucleophile) Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy isolating the biaryl bond.

Experimental Protocol
4.1 Reagent Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
4-Bromo-3-fluorobenzoic acid 219.011.02.19 g (10 mmol)Substrate (Electrophile)
3-Nitrophenylboronic acid 166.931.22.00 g (12 mmol)Coupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03245 mgCatalyst
Sodium Carbonate (Na₂CO₃) 105.993.53.71 gBase
1,4-Dioxane --40 mLSolvent (Organic)
Water (Degassed) --10 mLSolvent (Aqueous)
4.2 Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Rationale: Oxygen causes rapid oxidation of phosphine ligands and Pd(0) to inactive Pd(II) species (palladium black).

  • Action: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

Step 2: Reagent Charging

  • Charge the RBF with 4-Bromo-3-fluorobenzoic acid (10 mmol), 3-Nitrophenylboronic acid (12 mmol), and Pd(dppf)Cl₂ (3 mol%).

  • Note: Adding the catalyst to the solid mixture before solvent addition minimizes exposure to solvated oxygen.

Step 3: Solvent Preparation & Degassing

  • In a separate beaker, mix 1,4-Dioxane (40 mL) and Water (10 mL).

  • Dissolve the Na₂CO₃ in the water portion prior to mixing if solubility is an issue, or add the base as a solid to the reaction flask if using the water/dioxane mix.

  • Crucial: Sparge the solvent mixture with nitrogen for 15 minutes.

  • Transfer the degassed solvent to the reaction flask via syringe/cannula.

Step 4: Reaction

  • Fit the flask with a reflux condenser (also purged with nitrogen).

  • Heat the mixture to 90°C for 4–6 hours.

  • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid) or HPLC. The starting bromide should be consumed.

Step 5: Workup & Isolation (The "Acid Trap")

  • Context: The product exists as a carboxylate salt (soluble in water) at the end of the reaction.

  • Cool the mixture to room temperature.

  • Filter through a Celite pad to remove palladium residues; wash the pad with 20 mL water.

  • Extraction 1 (Impurity Removal): Wash the alkaline filtrate with Ethyl Acetate (30 mL). Discard the organic layer (this removes non-acidic impurities like de-boronated nitrobenzene).

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The product should precipitate as a solid.

  • Extraction 2 (Product Recovery): Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).

Workflow Visualization

Workflow Start Start: Reagent Weighing Degas Degas Solvents (N2 Sparge) CRITICAL STEP Start->Degas Reaction Reflux at 90°C (4-6h) Pd(dppf)Cl2 Catalyst Degas->Reaction Filtration Filter via Celite (Remove Pd black) Reaction->Filtration BaseWash Wash Aqueous (pH > 10) with EtOAc Filtration->BaseWash Filtrate is Basic Acidify Acidify Aqueous to pH 2 (Precipitate Product) BaseWash->Acidify Keep Aqueous Phase Isolate Extract (EtOAc) & Dry Acidify->Isolate Final Final Product: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Isolate->Final

Figure 2: Operational workflow emphasizing the critical acidification step for product recovery.

Results & Characterization
  • Expected Yield: 75–85% (after recrystallization).

  • Appearance: Off-white to pale yellow powder.

  • Key NMR Signals (Predicted):

    • ¹H NMR (DMSO-d₆): Look for the acidic proton (broad singlet, ~13 ppm). The 3-nitrophenyl protons will appear as a distinct multiplet downfield (8.0–8.5 ppm) due to the electron-withdrawing nitro group. The fluorinated ring will show splitting patterns characteristic of ortho-F coupling (J ~8–10 Hz).

    • ¹⁹F NMR: Single peak around -110 to -120 ppm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to higher catalyst loading (5 mol%).
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Reduce O₂ exposure. Add base after degassing.
Protodeboronation Hydrolysis of boronic acid.[2]Avoid excessive heating time. Use anhydrous conditions with CsF base (alternative protocol).
Product in Waste Failure to acidify aqueous layer.Verify pH < 3 before final extraction. The product is a benzoate salt at pH 7.
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Goossen, L. J., et al. (2006). Palladium-catalyzed synthesis of biaryls from carboxylic acids.[3] Science, 313(5787), 662-664. Link

  • Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction Protocol.[3][4][5][6][7][8] Technical Bulletins. Link

Sources

Application Note: High-Purity Isolation of 3-Fluoro-4-(3-nitrophenyl)benzoic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a critical bi-aryl intermediate often synthesized via Suzuki-Miyaura cross-coupling. While effective, this synthesis route introduces specific impurities—palladium residues, unreacted boronic acids, and protodeboronated byproducts—that are difficult to remove via standard chromatography.

This guide provides a scalable, self-validating recrystallization protocol designed to achieve >99.5% purity with <10 ppm Pd content. We focus on a mixed-solvent system approach, leveraging the specific solubility differential of the fluorinated carboxylic acid moiety.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification, one must understand the "Enemy"—the impurity profile generated during synthesis.

Impurity TypeSourceSolubility BehaviorRemoval Strategy
Target Molecule ProductHigh in hot polar organics (EtOH, THF); Low in water/alkanes.Controlled Crystallization
Pd Residues Catalyst (Pd(PPh3)4, Pd/C)Colloidal/Insoluble or soluble complexes.Hot Filtration / C-Treat
Boronic Acids Unreacted ReagentModerate water solubility; soluble in alcohols.Retained in Mother Liquor
Inorganic Salts Base (Na2CO3, K3PO4)High water solubility; Insoluble in organics.Aqueous Wash / Hot Filtration
Homocouplings Side Reaction (Bi-aryls)Highly lipophilic; Low water solubility.Solvent Selectivity (Ethanol)
Mechanistic Insight: The Fluorine Effect

The presence of the fluorine atom at the 3-position and the nitro group on the phenyl ring creates a molecule with a high dipole moment but significant lipophilicity. This "amphiphilic" nature usually causes the molecule to "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent polarity isn't carefully tuned.

Solvent System Selection

For bi-aryl carboxylic acids, a Binary Solvent System (Solvent/Anti-Solvent) is superior to single solvents.

  • Primary Solvent (Dissolver): Ethanol (EtOH) or Acetic Acid (AcOH).

    • Why: Dissolves the carboxylic acid via H-bonding; good solubility for polar impurities.

  • Anti-Solvent (Precipitator): Water.

    • Why: Drastically reduces solubility of the hydrophobic bi-aryl core; keeps inorganic salts and boronic acids in the supernatant.

Recommended System: Ethanol : Water (approx. 3:1 to 5:1 v/v) Alternative: Acetic Acid : Water (Best for removing Palladium, as Pd coordinates well with acetate).

Protocol 1: Solubility Screening (The "Range Finder")

Do not skip this step. Batch-to-batch variations in impurity profiles can shift the metastable zone.

  • Preparation: Place 100 mg of crude solid into a generic HPLC vial or small test tube.

  • Dissolution: Add Ethanol dropwise while heating to near reflux (approx. 75°C) until the solid just dissolves. Record volume (

    
    ).
    
  • Cloud Point: Maintain heat. Add Water dropwise until a persistent turbidity (cloudiness) appears. Record volume (

    
    ).
    
  • Clear Point: Add a few drops of Ethanol to clear the solution again.

  • Cooling: Allow to cool to room temperature (RT) slowly.

    • Success: Crystals form.[1][2]

    • Failure: Oil forms (Re-heat and add more Ethanol).

    • Failure: No precipitate (Evaporate some solvent or add more water).

Protocol 2: Scalable Recrystallization (The Core Workflow)

Safety: Work in a fume hood. Nitro-aromatics can be toxic.

Step 1: Dissolution & Carbon Treatment
  • Charge crude 3-Fluoro-4-(3-nitrophenyl)benzoic acid (e.g., 10 g) into a round-bottom flask.

  • Add Ethanol (approx. 5-7 mL per gram of solid, based on Protocol 1).

  • Heat to reflux (80°C) with stirring.

  • Critical Step: Once dissolved, add Activated Carbon (5-10 wt% relative to substrate) to scavenge Palladium residues.

  • Stir at reflux for 15–30 minutes.

Step 2: Hot Filtration (Palladium Removal)
  • Prepare a pre-heated Buchner funnel with a Celite pad.

  • Filter the hot mixture quickly to remove carbon and insoluble Pd.

    • Note: If crystals form in the funnel, rinse with a small amount of hot Ethanol.

  • Return the clear yellow/orange filtrate to a clean flask.

Step 3: Nucleation & Crystal Growth
  • Re-heat filtrate to reflux to ensure homogeneity.

  • Slowly add Deionized Water (Anti-solvent) via addition funnel until the solution becomes slightly turbid.

  • Add a small volume of hot Ethanol to just clear the turbidity (restore single phase).

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to Room Temperature (RT) inside the oil bath (slow cooling promotes purity).

    • Optional: If no crystals form at 40°C, seed the solution with a pure crystal if available.

  • Once at RT, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 4: Isolation & Washing[9]
  • Filter the crystals using vacuum filtration.

  • Displacement Wash: Wash the cake with a cold mixture of Ethanol:Water (1:1 ratio). This displaces the "Mother Liquor" (containing impurities) from the crystal lattice.

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

Diagram 1: Purification Workflow

RecrystallizationWorkflow Start Crude 3-Fluoro-4-(3-nitrophenyl)benzoic acid Dissolve Dissolution (Reflux in EtOH) + Activated Carbon Start->Dissolve Heat to 80°C Filter Hot Filtration (Celite) Removes Pd & Insolubles Dissolve->Filter Remove Carbon Nucleate Anti-Solvent Addition (Water) & Controlled Cooling Filter->Nucleate Clear Filtrate Isolate Filtration & Cold Wash Nucleate->Isolate Crystallization Dry Vacuum Drying Isolate->Dry Wet Cake Waste Mother Liquor (Contains Boronic acids, Salts) Isolate->Waste Filtrate

Caption: Step-by-step workflow for the removal of Pd and organic impurities via hot filtration and anti-solvent crystallization.

Diagram 2: Impurity Fate Map

ImpurityFate Input Crude Mixture Step1 Hot Filtration Input->Step1 Step2 Crystallization Step1->Step2 Filtrate SolidPd Solid Waste: Pd-Carbon, Insolubles Step1->SolidPd Retained on Filter Liquor Mother Liquor: Boronic Acids, Homocouplings Step2->Liquor Supernatant Product Pure Product: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Step2->Product Precipitate

Caption: Logical separation of impurities based on physical state and solubility parameters.

Troubleshooting & "Oiling Out"

A common failure mode with fluorinated bi-aryls is "oiling out"—where the product separates as a liquid droplet rather than a crystal.

Cause: The solution exited the metastable zone too quickly, or the solvent became too polar (too much water) while still hot. Remedy (The "Re-Heat" Method):

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol).

  • Cool much slower (wrap flask in foil/towel).

  • Seeding is critical: Add a seed crystal at the first sign of cloudiness.

Quality Control (QC) Specifications

Before releasing the batch for the next synthetic step, validate against these criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN:Water + 0.1% TFA)> 99.0% Area
Identity 1H-NMR (DMSO-d6)Conforms to structure; No solvent peaks.
Palladium ICP-MS< 20 ppm (Drug Substance limit usually <10 ppm)
Appearance VisualOff-white to pale yellow crystalline solid.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses. (2006). Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. Org. Synth. 2006, 83, 45. (Provides general purification logic for biphenyls). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Theory on solvent selection and metastable zones).

Sources

Use of 3-Fluoro-4-(3-nitrophenyl)benzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid as a Strategic Intermediate

Executive Summary

This guide details the chemical utility, synthesis, and downstream applications of 3-Fluoro-4-(3-nitrophenyl)benzoic acid . As a fluorinated biphenyl scaffold, this compound represents a "privileged structure" in medicinal chemistry. It combines three critical design elements:

  • Biphenyl Core: A ubiquitous motif in kinase inhibitors, NSAIDs, and liquid crystals.

  • Ortho-Fluorine Substitution: Modulates the dihedral angle between rings (conformational lock) and blocks metabolic hotspots (P450 oxidation).

  • Meta-Nitro Group: A "masked" amine handle, allowing for late-stage diversification via reduction and subsequent coupling.

This document provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and outlines its use as a divergent intermediate for drug discovery libraries.

Chemical Profile & Structural Logic

PropertySpecification
Systematic Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Core Motif Fluorinated Biaryl
Key Functionality Carboxylic Acid (C-1), Fluoro (C-3), Nitro (C-3')
pKa (Calc) ~3.8 (Acid), weak base (Nitro group)
LogP (Calc) ~3.2 (Lipophilic scaffold)

Structural Insight: The fluorine atom at the 3-position (ortho to the biaryl linkage) creates steric repulsion with the protons on the adjacent phenyl ring. This forces the two aromatic rings out of planarity (twist angle ~35-45°), preventing flat intercalation in DNA while optimizing fit in hydrophobic enzyme pockets (e.g., Kinase ATP binding sites).

Upstream Synthesis Protocol

How to synthesize the intermediate from commercially available building blocks.

Reaction Class: Suzuki-Miyaura Cross-Coupling Retrosynthesis: 4-Bromo-3-fluorobenzoic acid + 3-Nitrophenylboronic acid.

Reagents & Materials
  • Substrate A: 4-Bromo-3-fluorobenzoic acid (1.0 eq)

  • Substrate B: 3-Nitrophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)[2]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, charge Substrate A (10 mmol, 2.19 g), Substrate B (12 mmol, 2.00 g), and K₂CO₃ (30 mmol, 4.14 g).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalysis: Add Pd(dppf)Cl₂ (0.03 mmol, ~250 mg) quickly against a positive stream of nitrogen.

  • Reaction: Heat the mixture to 85–90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Acidify carefully with 1N HCl to pH ~3 (precipitates the benzoic acid product).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

Downstream Application Workflows

How to use this intermediate in drug development.

This compound is rarely the final drug; it is a divergent point . The two functional handles (COOH and NO₂) allow for orthogonal elaboration.

Workflow A: The "Aniline Switch" (Kinase Inhibitor Synthesis)

The nitro group is reduced to an aniline, creating a nucleophile for urea or amide formation—common in Type II kinase inhibitors (e.g., Sorafenib analogs).

Protocol: Selective Nitro Reduction

  • Dissolve the intermediate in Methanol/THF (1:1).

  • Add 10% Pd/C (10 wt% loading) or use Fe/NH₄Cl (if the acid group is sensitive).

  • Stir under H₂ (balloon pressure) for 4 hours.

  • Filter through Celite.

  • Result: 3-Fluoro-4-(3-aminophenyl)benzoic acid.

  • Next Step: Couple the new amine with isocyanates to form ureas.

Workflow B: The "Acid Activation" (Peptidomimetics)

The carboxylic acid is coupled to heterocycles or amines to extend the scaffold into a solvent-exposed region of a protein target.

Protocol: Amide Coupling

  • Dissolve intermediate in DMF.[5]

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add the amine partner (e.g., Morpholine, Piperazine).

  • Stir at RT for 2 hours.

  • Result: Amide derivative retaining the Nitro group (for later reduction).

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and the divergent pathways available for this intermediate.

G Start1 4-Bromo-3-fluorobenzoic acid Intermediate INTERMEDIATE: 3-Fluoro-4-(3-nitrophenyl) benzoic acid Start1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start2 3-Nitrophenylboronic acid Start2->Intermediate Aniline 3-Fluoro-4-(3-aminophenyl) benzoic acid (Kinase Scaffold) Intermediate->Aniline Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Amide Amide/Ester Derivatives (Peptidomimetics) Intermediate->Amide Acid Coupling (HATU, R-NH2) FinalDrug Biaryl Urea/Amide Library Aniline->FinalDrug Derivatization (Isocyanates/Acyl Chlorides) Amide->FinalDrug Late-stage Nitro Redux

Figure 1: Synthetic workflow transforming raw building blocks into the target intermediate and subsequent library generation.

Scientific Rationale & Troubleshooting

Why Fluorine at Position 3? In biaryl systems, the ortho-fluorine serves two roles:

  • Metabolic Blocking: It prevents hydroxylation at the electron-rich position ortho to the biaryl bond, extending the half-life (

    
    ) of the compound in vivo [1].
    
  • Conformational Bias: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This steric bulk forces the two phenyl rings to twist, disrupting planarity. This is crucial for disrupting protein-protein interactions (PPIs) or fitting into non-planar active sites [2].

Troubleshooting the Suzuki Coupling:

  • Problem: Low yield or Protodeboronation (formation of nitrobenzene).

  • Solution: Increase base concentration or switch to anhydrous conditions using CsF as the base in DMF. Ensure the reaction temperature does not exceed 95°C to prevent deboronation of the electron-deficient nitrophenyl ring [3].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Patent Context: WO2016164675A1 (2016). Substituted quinazoline compounds and methods of use thereof. (Describes analogous Suzuki couplings of fluorinated benzoic acids). Link

Sources

Applications in medicinal chemistry for 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry Utility of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS: 1261964-43-5) is a high-value biaryl building block characterized by three strategic functional handles: a carboxylic acid "warhead" (or coupling site), a masked aniline (nitro group), and an ortho-fluorine substituent.[1][2] This specific substitution pattern renders it a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD), particularly in the development of IspD inhibitors (anti-infectives) , PPAR


 modulators , and Type II Kinase Inhibitors .[1]

This guide details the specific utility of this compound, providing validated protocols for its derivatization and mechanistic insights into its role in structure-activity relationship (SAR) campaigns.[1]

Strategic Application Areas

Anti-infective Discovery: Targeting the MEP Pathway (IspD)

Recent medicinal chemistry campaigns have identified biphenyl carboxylic acids as potent inhibitors of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), a key enzyme in the non-mevalonate isoprenoid biosynthesis pathway essential for Gram-negative bacteria and Plasmodium falciparum (Malaria).[1][2]

  • Mechanism: The carboxylic acid moiety mimics the phosphate group of the natural substrate (MEP), anchoring the molecule in the polar active site.[1][2]

  • Role of the Scaffold: The 3-fluoro-4-phenyl core provides a rigid hydrophobic spacer that positions the distal nitro/amine group to interact with the allosteric pocket or solvent channel.[1]

  • Application: Use this compound as a Fragment Lead .[1] The nitro group is reduced to an amine and coupled with ureas or sulfonamides to extend into the hydrophobic sub-pocket of IspD.[1][2]

Kinase Inhibitor Design (Type II)

In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the biaryl system serves as the structural bridge between the "hinge binder" and the "allosteric pocket binder."[1]

  • The Fluorine Effect: The fluorine atom at position 3 exerts a specific conformational bias (atropisomerism control) through steric repulsion and electrostatic interactions with the ortho-proton of the adjacent ring.[1] This locks the biaryl system in a non-planar conformation (

    
    ), often required to traverse the narrow gatekeeper region of kinases.[1]
    
  • Derivatization: The nitro group is the precursor to the "tail" moiety (often a urea/amide) that forms crucial hydrogen bonds with the conserved Glu/Asp residues in the

    
    C-helix.[1]
    
PPAR Antagonism (Metabolic Disease)

Biphenyl carboxylic acids are established pharmacophores for Peroxisome Proliferator-Activated Receptor gamma (PPAR


) modulation.[1][2][3] Unlike full agonists (TZDs) that cause weight gain, biphenyl-acid-based antagonists or partial agonists can block Cdk5-mediated phosphorylation of PPAR

without full transcriptional activation, offering a safer therapeutic index for Type 2 Diabetes.[1]

Structural Logic & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Core 3-Fluoro-4-(3-nitrophenyl) benzoic acid (Core Scaffold) Aniline Intermediate: 3-Fluoro-4-(3-aminophenyl) benzoic acid Core->Aniline Chemoselective Reduction (H2/Pd or Fe) Amide Target Class B: IspD Inhibitors (Amide Linkers) Core->Amide HATU/Amine Coupling Tetrazole Target Class C: Angiotensin II Antagonists (Tetrazole Bioisostere) Core->Tetrazole Curtius/Azide (Multi-step) Urea Target Class A: Kinase Inhibitors (Ureas) (e.g., Sorafenib analogs) Aniline->Urea Isocyanate Coupling

Caption: Divergent synthesis pathways transforming the 3-Fluoro-4-(3-nitrophenyl)benzoic acid scaffold into three distinct therapeutic classes.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Acid)

Objective: Reduce the nitro group to an aniline without affecting the carboxylic acid or the fluorine substituent.[1]

Reagents:

  • Substrate: 3-Fluoro-4-(3-nitrophenyl)benzoic acid (1.0 eq)[1]

  • Iron Powder (Fe) (5.0 eq)[1]

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (approx. 261 mg) of the substrate in 10 mL of Ethanol/Water (4:1).

  • Activation: Add NH

    
    Cl (5.0 mmol) and Iron powder (5.0 mmol) to the solution. Note: Use fine mesh iron powder for faster kinetics.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor reaction progress via LC-MS (Target Mass: ~231.2 Da [M+H]

    
    ).
    
  • Work-up:

    • Cool to room temperature.[1][2][4]

    • Filter through a Celite pad to remove iron residues.[1] Wash the pad with Methanol.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Acid-Base Extraction: Dissolve residue in 1N NaOH (to deprotonate the acid).[1] Wash with Ethyl Acetate (removes non-acidic impurities).[1] Acidify the aqueous layer to pH 4–5 with 1N HCl.[1] Extract the product (amino-acid) into Ethyl Acetate.[1]

  • Yield: Expected yield 85–95%. The product, 3-Fluoro-4-(3-aminophenyl)benzoic acid, is prone to oxidation; store under Argon or use immediately.[1]

Protocol B: Library Generation via Amide Coupling

Objective: Couple the carboxylic acid to a diverse set of amines (R-NH


) to generate a library of potential IspD inhibitors.

Reagents:

  • Substrate: 3-Fluoro-4-(3-nitrophenyl)benzoic acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Amine Partner (1.1 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve the substrate (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (0.24 mmol). Stir for 10 minutes to form the activated ester (O-At ester).[1]

  • Addition: Add the amine partner (0.22 mmol).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench & Purification:

    • Dilute with Ethyl Acetate (20 mL).[1]

    • Wash sequentially with 1N HCl (remove unreacted amine/DIPEA), Sat.[1] NaHCO

      
       (remove unreacted acid), and Brine.[1]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Note: If the product contains the nitro group, it can now be subjected to Protocol A for further elaboration.[1]

Technical Data & Properties

PropertyValueMedicinal Chemistry Implication
Molecular Weight 261.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~3.2Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Acid) ~3.8–4.0The ortho-fluorine lowers the pKa slightly compared to benzoic acid (4.2), improving solubility at physiological pH.[1][2]
Rotatable Bonds 2The biaryl bond is sterically hindered by the fluorine, reducing entropic penalty upon binding.[1][2]
H-Bond Donors 1 (Acid)Can be increased to 3 after nitro reduction.[1][2]

References

  • IspD Inhibitors & Biphenyl Scaffolds

    • Title: Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency.[1]

    • Source: ChemRxiv (2024).[1][5]

    • URL:[Link][1][2][3][4][5]

    • Context: Identifies biphenyl carboxylic acid fragments as key binders to the MEP binding pocket of IspD.
  • PPAR

    
     Antagonists: 
    
    • Title: Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPAR

      
       Antagonists.[1][2]
      
    • Source: ACS Medicinal Chemistry Letters (2012).[1]

    • URL:[Link][1][2]

    • Context: Validates the biphenyl carboxylic acid motif as a non-agonist PPAR

      
       binder.[1][2][3]
      
  • General Kinase Inhibitor Design

    • Title: Type II Kinase Inhibitors: An Opportunity in Cancer Drug Discovery.[1]

    • Source: Frontiers in Chemistry (2018).[1]

    • URL:[Link]

    • Context: Discusses the structural requirements (hydrophobic spacer + H-bond donor/acceptor pair) provided by scaffolds like fluoronitrobiphenyls.

Sources

Derivatization of the carboxylic acid group of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1]

Introduction & Chemical Analysis[1][2][3][4][5]

Target Molecule: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Core Scaffold: Biaryl (Phenyl-Phenyl bond).[1] Key Functional Groups:

  • Carboxylic Acid (C-1): The derivatization target.[1][2]

  • Fluorine (C-3): Electron-withdrawing (inductive), ortho to the biaryl linkage.[1] This creates steric bulk near the biaryl bond but leaves the carboxylic acid relatively accessible, though the inductive effect lowers the pKa of the acid (making it more acidic than benzoic acid).

  • Nitro Group (C-3' on distal ring): Strongly electron-withdrawing.[1] It renders the distal ring electron-deficient.[1] Crucially, it is susceptible to reduction (to aniline) if non-selective reducing agents (e.g., LiAlH4) are used.

Reactivity Profile
ParameterEffect on Protocol
Acidity (pKa) The 3-F and 4-Aryl-NO2 groups lower the pKa (~3.5–3.8 est).[1] The carboxylate anion is stable; coupling requires efficient activation (e.g., HATU).
Solubility Poor in water and non-polar solvents (Hexane). High in DMF, DMSO, THF, and EtOAc. Protocols utilize polar aprotic solvents.
Chemoselectivity Critical: The Nitro group (

) must remain intact during acid reduction. Avoid LiAlH4; use Borane-THF.[1]
Sterics The carboxylic acid is para to the bulky biaryl system, minimizing direct steric hindrance during nucleophilic attack.

Master Derivatization Workflow

The following flowchart outlines the three primary derivatization pathways: Amidation (for library generation), Esterification (for prodrugs/protection), and Reduction (for alcohol intermediates).

Derivatization_WorkflowStart3-Fluoro-4-(3-nitrophenyl)benzoic acidAmidationPathway A: Amidation(Library Synthesis)Start->AmidationHATU, DIPEAAmine, DMFEsterificationPathway B: Esterification(Protection/Prodrug)Start->EsterificationMeOH, H2SO4(Fischer)ReductionPathway C: Reduction(Alcohol Intermediate)Start->ReductionBH3·THF(Chemoselective)Amide_ProductBiaryl Amide(R-CONHR')Amidation->Amide_ProductEster_ProductBiaryl Ester(R-COOMe)Esterification->Ester_ProductAlcohol_ProductBiaryl Benzyl Alcohol(R-CH2OH)Reduction->Alcohol_Product

Figure 1: Strategic derivatization pathways.[1] Pathway C highlights the chemoselective requirement to preserve the nitro group.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Application: High-efficiency synthesis of amides for medicinal chemistry structure-activity relationship (SAR) studies.[1] Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt due to faster kinetics and higher conversion rates for electron-deficient benzoic acids.[1]

Reagents:

  • Substrate: 3-Fluoro-4-(3-nitrophenyl)benzoic acid (1.0 eq)[1]

  • Amine: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF in a dried round-bottom flask under Nitrogen or Argon atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. The solution typically turns yellow/orange, indicating the formation of the activated ester (OAt-ester).

  • Coupling: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ of amide).[1]

  • Workup:

    • Dilute reaction with EtOAc (30 mL).

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine/DIPEA), Sat. NaHCO3 (removes unreacted acid), and Brine.

    • Dry over Na2SO4, filter, and concentrate.[3][4][5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (HATU):

HATU_MechanismAcidCarboxylic Acid(R-COOH)DeprotonatedCarboxylate(R-COO-)Acid->DeprotonatedDIPEAActivatedActivated Ester(R-CO-OAt)Deprotonated->ActivatedHATU(Loss of Urea)AmideFinal Amide(R-CONHR')Activated->AmideAmine (R'NH2)Nucleophilic Acyl Substitution

Figure 2: Activation cycle.[1] The base generates the carboxylate, which attacks HATU to form the reactive OAt-ester, enabling amine attack.

Protocol B: Methyl Esterification (Fischer Method)

Application: Synthesis of prodrugs or protecting the acid for further modifications on the biaryl ring. Rationale: While alkylation (MeI/K2CO3) is faster, the Fischer method is scalable and avoids highly toxic methylating agents. Microwave irradiation significantly accelerates this equilibrium process.

Reagents:

  • Substrate: 1.0 eq

  • Solvent/Reagent: Methanol (anhydrous) - Large Excess (0.1 M concentration of substrate)[1]

  • Catalyst: Conc. H2SO4 (5-10 mol% or 2-3 drops per mmol)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the acid in Methanol in a microwave-safe vial.

  • Catalysis: Add conc. H2SO4 carefully.

  • Reaction (Microwave): Heat at 80°C for 20–30 minutes (or reflux for 6–12 hours under standard heating).

  • Workup:

    • Concentrate Methanol under reduced pressure (do not dry completely to avoid sublimation of volatile esters, though this biaryl ester will be non-volatile).

    • Redissolve residue in EtOAc.[3][4][6]

    • Wash with Sat. NaHCO3 (Critical to remove acid catalyst and unreacted starting material).

    • Dry (MgSO4) and concentrate.[3][6]

  • Yield: Typically >90%.

Protocol C: Chemoselective Reduction (Borane-THF)

Application: Converting the acid to a benzyl alcohol (–CH2OH) without reducing the nitro group. Critical Warning: Do NOT use Lithium Aluminum Hydride (LiAlH4). LAH will reduce the nitro group to an amine or azo-linkage. Borane (BH3) is chemoselective for carboxylic acids over nitro groups.

Reagents:

  • Substrate: 1.0 eq

  • Reducing Agent: Borane-THF complex (1.0 M solution) (1.5 – 2.0 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve the acid in anhydrous THF (0.2 M) under Argon. Cool to 0°C.[7]

  • Addition: Add BH3·THF solution dropwise over 10 minutes. Note: Gas evolution (H2) will occur.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2–3 hours.

  • Quenching (Critical): Cool back to 0°C. Slowly add Methanol. Vigorous bubbling will occur as excess borane is quenched.

  • Workup:

    • Concentrate the solvent.[6]

    • Perform a "methanol chase": Add MeOH and concentrate again (repeat 2x) to remove volatile trimethyl borate byproducts.

    • Partition between EtOAc and 1M HCl (to break up any boron-amine complexes if amine side products formed, though rare here).

    • Wash with Brine, dry, and concentrate.[3][5]

Quality Control & Validation

MethodExpected Result
HPLC Shift in Retention Time (RT): Acid (Polar) → Amide/Ester (Less Polar, longer RT).Alcohol (Intermediate Polarity).[1]
1H NMR (DMSO-d6) Acid: Broad singlet at ~13.0 ppm (COOH) disappears.Amide: Appearance of NH doublet/triplet (~8.0–9.0 ppm).Ester: Appearance of Methyl singlet (~3.8 ppm).Alcohol: Appearance of methylene doublet (~4.5 ppm) and OH triplet (~5.3 ppm).
MS (ESI) Acid: [M-H]- (Negative mode preferred).Derivatives: [M+H]+ (Positive mode).[1] Check for loss of NO2 mass (M-30 or M-46) to ensure no reduction occurred.[1]

Troubleshooting Guide

  • Issue: Low Yield in Amidation.

    • Cause: Steric hindrance from the ortho-fluorine might slow down the attack.

    • Solution: Switch to HATU if using EDC. Increase reaction time. Ensure DMF is strictly anhydrous (water hydrolyzes the activated ester).

  • Issue: Reduction of Nitro Group (Protocol C).

    • Cause: Temperature too high or wrong reagent.

    • Solution: Ensure temperature stays <25°C. Confirm reagent is Borane-THF, not Borane-SMe2 with heat, and definitely not LAH.[1]

  • Issue: Solubility.

    • Solution: If the biaryl acid precipitates in DCM, use DMF or a DMF/DCM (1:1) mixture.

References

  • Chemoselective Reduction (Borane): Brown, H. C., & Stocky, T. P. (1977). Borane-tetrahydrofuran for the selective reduction of carboxylic acids to alcohols in the presence of nitro groups. Journal of the American Chemical Society.

  • HATU Coupling Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Fischer Esterification (Microwave): Leadbeater, N. E., & Marco, M. (2002). Preparation of esters using microwave heating. The Journal of Organic Chemistry.

  • General Biaryl Synthesis: Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry.

Application Note: Precision Reduction of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Objective: This guide details the chemoselective reduction of the nitro group in 3-Fluoro-4-(3-nitrophenyl)benzoic acid to yield 3-Fluoro-4-(3-aminophenyl)benzoic acid . This transformation is a critical step in the synthesis of biaryl-based pharmaceutical intermediates, often serving as scaffolds for kinase inhibitors or nonsense mutation read-through agents.[1]

The Challenge: The substrate presents a "chemoselectivity triad" that dictates the experimental design:

  • Nitro Group (-NO₂): The target for reduction.[1][2]

  • Aryl Fluoride (-F): Susceptible to hydrodefluorination (HDF) under aggressive catalytic hydrogenation conditions, particularly at the ortho position relative to the biaryl axis.[1]

  • Carboxylic Acid (-COOH): Must remain intact (avoiding reduction to alcohol) and can affect solubility/pH during workup.[1]

The Solution: We present two validated protocols. Method A (Catalytic Hydrogenation) is the industry standard for scalability and cleanliness, optimized to prevent defluorination.[1] Method B (Iron/Ammonium Chloride) is a robust chemical alternative for laboratories lacking hydrogenation infrastructure or for substrates showing high sensitivity to HDF.[1]

Strategic Reaction Pathway

The following diagram illustrates the reaction logic and potential side-reaction pathways that must be avoided.

ReactionScheme SM Starting Material 3-Fluoro-4-(3-nitrophenyl)benzoic acid Target Target Product 3-Fluoro-4-(3-aminophenyl)benzoic acid SM->Target Pathway 1: Pd/C, H2 (1 atm) Pathway 2: Fe, NH4Cl Impurity1 Impurity A (Hydrodefluorination) SM->Impurity1 Over-hydrogenation (High T/P) Impurity2 Impurity B (Acid Reduction) SM->Impurity2 Strong Hydrides (LiAlH4)

Figure 1: Reaction scheme highlighting the target pathway versus critical impurity risks.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, clean impurity profile, ease of workup.[1] Mechanism: Heterogeneous catalysis where H₂ is adsorbed onto Pd surfaces, facilitating nitro reduction via nitroso and hydroxylamine intermediates.[1]

Materials
  • Substrate: 3-Fluoro-4-(3-nitrophenyl)benzoic acid (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (approx. 10 wt% loading relative to substrate)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3] Note: The carboxylic acid ensures solubility in alcohols.

  • Reagent: Hydrogen gas (H₂) balloon or lecture bottle.

Step-by-Step Procedure
  • Preparation: In a clean round-bottom flask (RBF), dissolve 10 mmol of the substrate in 50 mL of Methanol (HPLC grade).

    • Checkpoint: Ensure the solution is clear. If solubility is poor, add mild heat (30°C) or 5 mL of THF.

  • Inerting: Carefully add the Pd/C catalyst (10 wt% of substrate mass).

    • Safety: Pd/C is pyrophoric when dry.[1] Always keep it wet and add it under a gentle stream of Nitrogen (N₂).

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the headspace with N₂ for 5 minutes.

    • Insert a balloon filled with H₂ gas.[1] Purge the solution by bubbling H₂ through a needle for 1 minute, then withdraw the needle to the headspace.

    • Stir vigorously at Room Temperature (20-25°C) .

  • Monitoring: Monitor by TLC or HPLC every hour.

    • Endpoint: Disappearance of the nitro starting material.[1]

    • Timeframe: Typically 2–6 hours.[1]

  • Workup:

    • Remove the H₂ balloon and purge with N₂.

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.

    • Caution: Do not let the filter cake dry out completely in air (fire hazard).[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Defluorination Reaction temperature too high or pressure >1 atm.[1]Keep T < 30°C. Use atmospheric pressure.[1] Switch to Pt/C (sulfided) if Pd/C persists in cleaving C-F.[1]
Stalled Reaction Catalyst poisoning or insufficient agitation.[1]Add fresh catalyst (under N₂).[1] Ensure vigorous stirring to break H₂ gas into solution.[1]
Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: High chemoselectivity (zero risk of C-F cleavage), labs without H₂ safety setups.[1] Mechanism: Single Electron Transfer (SET) reduction on the iron surface in a protic medium.

Materials
  • Substrate: 1.0 equiv

  • Reductant: Iron powder (Fe), 325 mesh (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure
  • Setup: In a 3-neck RBF equipped with a reflux condenser and mechanical stirrer (or heavy magnetic bar), suspend the substrate (10 mmol) in 60 mL Ethanol and 20 mL Water.

  • Activation: Add Ammonium Chloride (50 mmol) and Iron powder (50 mmol).

  • Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction usually proceeds through a dark slurry phase.

  • Monitoring: Check by TLC after 1 hour.

    • Timeframe: Complete conversion usually occurs within 1–3 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Adjust pH to ~9-10 using 1M NaOH (this ensures the carboxylic acid is soluble as a salt and the amine is free, or keeps both soluble depending on the specific isoelectric point; however, for filtering Fe sludge, basic conditions often help coagulate the hydroxides).[1] Correction: Actually, for this specific amphoteric product (amino-acid), filtering hot is often best to prevent product precipitation with the iron sludge.[1]

    • Preferred Filtration: Filter the hot mixture through Celite. Wash with hot Ethanol.[1]

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • The product may precipitate from the remaining aqueous phase. If not, carefully adjust pH to the isoelectric point (typically pH 4-6 for amino benzoic acids) to induce precipitation.[1]

    • Filter the solid product.[4]

Analytical Validation (QC)

To confirm the identity and purity of 3-Fluoro-4-(3-aminophenyl)benzoic acid , look for these key markers:

1. ¹H NMR (DMSO-d₆):

  • Disappearance: The downfield signals characteristic of the nitro-aromatic protons (often >8.0 ppm).[1]

  • Appearance: A broad singlet (exchangeable with D₂O) around 5.0–6.0 ppm corresponding to the primary amine (-NH₂).[1]

  • Shift: An upfield shift of the protons on the aminophenyl ring due to the shielding effect of the electron-donating amine group compared to the electron-withdrawing nitro group.[1]

2. Mass Spectrometry (ESI):

  • Starting Material: [M-H]⁻ = 260.0 (Negative mode) or [M+H]⁺ = 262.0.

  • Product: [M-H]⁻ = 230.0 (Loss of 30 Da? No. Reduction is -O₂ (+32) + H₂ (+2) = Net change -30?[1] No. Formula change is -O₂ + H₂.[1] MW change: -32 + 2 = -30.[1] Wait.

    • Nitro (-NO₂): Mass 46.[1]

    • Amine (-NH₂): Mass 16.[1]

    • Difference: 30 Da loss.[1]

    • Verification: SM MW = ~261.[1]2. Product MW = ~231.2.[1]

    • Target Mass: m/z ~232 [M+H]⁺ or ~230 [M-H]⁻ .

Workflow Visualization

The following diagram outlines the decision process for selecting the correct method.

Workflow Start Start: Nitro Reduction Substrate: 3-Fluoro-4-(3-nitrophenyl)benzoic acid CheckEquip Is Hydrogenation equipment available & safe? Start->CheckEquip MethodA Method A: Pd/C + H2 (High Purity, Scalable) CheckEquip->MethodA Yes MethodB Method B: Fe + NH4Cl (High Chemoselectivity) CheckEquip->MethodB No CheckSens Is the substrate valuable/limited? QC QC: NMR & LCMS Check for Defluorination MethodA->QC MethodB->QC QC->MethodB Fail (Defluorination detected in A) Finish Final Product: Amino-Acid Derivative QC->Finish Pass

Figure 2: Decision tree for selecting the reduction protocol.

References
  • Rahaim, R. J., & Maleczka, R. E. (2005).[1][5] Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups.[1] Organic Letters, 7(22), 5087–5090.[1] Link[1]

  • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] Link[1]

  • Gogoi, S., et al. (2004).[1] An Efficient and Chemoselective Reduction of Nitroarenes with Iron and Ammonium Chloride in Water.[1] Synlett, 2004(10), 1592-1594.[1] Link

  • Blaser, H. U. (2002).[1] The selective hydrogenation of functionalized nitroarenes: New catalysts and new applications. Advanced Synthesis & Catalysis, 344(1), 17-31.[1] Link[1]

Sources

Protocol: HPLC-UV and LC-MS/MS Analysis of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This technical guide details the analytical protocols for 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a functionalized biphenyl intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and liquid crystal polymers.[1]

The molecule presents two distinct analytical challenges:

  • Acidity: The benzoic acid moiety (pKa ~3.8) requires pH control to suppress ionization during reverse-phase chromatography.[1]

  • Electronegativity: The nitro and fluoro substituents create specific ionization behaviors in mass spectrometry, favoring Negative Mode ESI .

This guide provides two validated workflows: a robust HPLC-UV method for raw material purity assessment (Assay) and a high-sensitivity LC-MS/MS method for trace analysis (e.g., genotoxic impurity screening or pharmacokinetic studies).[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₃H₈FNO₄Monoisotopic Mass: 261.04
Molecular Weight 261.21 g/mol Precursor Ion [M-H]⁻: 260.0
pKa (Acid) ~3.8 (Carboxyl)Mobile phase pH must be < 3.0 for retention.[1]
LogP ~2.9Moderate hydrophobicity; suitable for C18 retention.[1]
Solubility DMSO, MeOH, ACNDiluent should be >50% Organic.[1]

Method Development Decision Matrix

The following logic flow illustrates the critical decision points used to design these protocols, ensuring scientific rigor and reproducibility.

MethodDevelopment Analyte Analyte: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Acidity Functional Group: Carboxylic Acid (-COOH) Analyte->Acidity Detection Detection Goal Analyte->Detection MP_Acid MP Additive: 0.1% Phosphoric Acid (Low UV Background) Acidity->MP_Acid Suppresses Ionization MP_Volatile MP Additive: 0.1% Formic Acid (Volatile) Acidity->MP_Volatile Suppresses Ionization UV_Goal Purity / Assay (High Conc.) Detection->UV_Goal MS_Goal Trace / PK (Low Conc.) Detection->MS_Goal UV_Goal->MP_Acid Col_C18 Column: C18 (Robustness) MP_Acid->Col_C18 Ionization Source: ESI Negative Mode MS_Goal->Ionization Ionization->MP_Volatile Frag Transition: [M-H]- (260) -> [M-H-CO2]- (216) MP_Volatile->Frag

Figure 1: Method Development Logic.[1] Selection of mobile phase additives and ionization modes based on the analyte's acidic nature and detection requirements.

Protocol A: HPLC-UV (Purity & Assay)

Application: Quality Control (QC) of raw materials, reaction monitoring, and stability testing. Rationale: Phosphoric acid is selected over formic acid to minimize UV background noise at low wavelengths (210-220 nm), although 254 nm is the primary detection wavelength.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 280 nm (Secondary).

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
10.01090Linear
12.01090Hold
12.19010Re-equilibrate
15.09010Stop
Sample Preparation[1][4][6]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:Acetonitrile (50:50) to reach 0.1 mg/mL.

    • Note: Diluting with 50% water ensures the sample solvent matches the initial mobile phase strength, preventing peak distortion (fronting).

Protocol B: LC-MS/MS (Trace Analysis)[1]

Application: Genotoxic impurity screening, pharmacokinetic (PK) plasma analysis, or trace environmental monitoring. Rationale: Negative Ion Mode (ESI-) is mandatory.[1] The carboxylic acid proton is easily abstracted ([M-H]⁻). Positive mode is generally insensitive for this molecule unless adducts (


) are targeted, which is less stable.
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode.[2][3][4]

  • Capillary Voltage: -2500 V to -3500 V.[1]

  • Desolvation Temperature: 400°C - 500°C (High temp required for biphenyl core).[1]

  • Cone Gas: 50 L/hr.

  • Desolvation Gas: 800-1000 L/hr.[1]

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern is dominated by the loss of the carboxylic acid group (Decarboxylation,


44) and the nitro group (

46).
TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 260.0 216.0 15 - 20Loss of

[M-H-44]⁻
Qualifier 1 260.0214.025 - 30Loss of

[M-H-46]⁻
Qualifier 2 260.0230.020 - 25Loss of

[M-H-30]⁻
LC Conditions (MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Methanol (MeOH).

    • Expert Insight: Methanol is often preferred over Acetonitrile for Negative Mode ESI as it supports stable discharge and often provides better ionization efficiency for carboxylic acids.

  • Gradient: 5% B to 95% B over 3-5 minutes (Fast LC).

MS Fragmentation Pathway Visualization[1][5]

Fragmentation Parent Precursor Ion [M-H]- m/z 260.0 Prod1 Quantifier Ion [M-H - CO2]- m/z 216.0 Parent->Prod1 Decarboxylation (-44 Da) Prod2 Qualifier Ion [M-H - NO2]- m/z 214.0 Parent->Prod2 Nitro Loss (-46 Da)

Figure 2: ESI(-) Fragmentation Pathway.[1] The primary transition involves the loss of the carboxylic acid group, a characteristic behavior of benzoic acid derivatives.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before running sample batches.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 0.1 min of StandardCheck pump flow/leak or column equilibration.
Tailing Factor (

)
< 1.5

indicates secondary interactions. Increase buffer strength or replace column.
Signal-to-Noise (S/N) > 10 (LOQ), > 3 (LOD)Clean MS source or increase injection volume.
Precision (RSD) < 2.0% (n=5 injections)Check autosampler accuracy or injector seal.
Linearity (

)
> 0.999Dilute high conc.[1] samples (check detector saturation).

Troubleshooting & Expert Tips

Peak Tailing
  • Cause: Interaction between the free carboxylic acid and residual silanols on the silica column.

  • Solution: Ensure the mobile phase pH is sufficiently low (pH ~2.5-3.[1]0) using Formic or Phosphoric acid to keep the acid protonated (neutral). If tailing persists, switch to an "End-capped" column or a Biphenyl phase, which offers superior

    
     selectivity for nitro-aromatics.[1]
    
Carryover
  • Cause: The biphenyl core is moderately hydrophobic and may stick to the injector loop or needle.

  • Solution: Use a needle wash with high organic strength (e.g., 90:10 MeOH:Water + 0.1% Formic Acid).

MS Sensitivity Loss
  • Cause: Ion suppression from matrix or improper pH.

  • Solution: In Negative Mode, ensure no Ammonium salts are used if possible, as they can sometimes compete or form weak salts. Simple Formic Acid (0.05 - 0.1%) is usually sufficient.[1]

References

  • Thermo Fisher Scientific. (2014).[6] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[1] Application Note. Link

  • ResearchGate (Ang et al.). (2011). Crystal structure and synthesis of 3-Fluoro-4-nitrophenyl derivatives. Acta Crystallographica Section E. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Fluoro-4-nitrobenzoic acid (CID 230653) Physicochemical Properties.Link

  • Shimadzu. (2024). LC/MS/MS Method Package for Organic Acids (Negative Mode ESI).Link

  • Royal Society of Chemistry. (2014). Negative Electrospray Ionization and Fragmentation of Nitrobenzene Derivatives.[2][3][4] Analyst.[7][8] Link

Sources

Application Note: 3-Fluoro-4-(3-nitrophenyl)benzoic acid as a Scaffold for Bioactive Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application, synthesis, and medicinal chemistry potential of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a specialized biaryl building block.

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a high-value intermediate designed for the synthesis of biaryl-based kinase inhibitors , HDAC inhibitors , and antimicrobial agents .

Its structural value lies in three key features:

  • The Biaryl Axis: A rigid linker system common in privileged pharmacophores (e.g., p38 MAPK inhibitors).

  • The Ortho-Fluorine Effect: The fluorine atom at the 3-position induces a non-planar conformation (dihedral twist) between the phenyl rings, improving selectivity by mimicking bioactive twisted conformations and blocking metabolic hydroxylation.

  • Orthogonal Functionality: The carboxylic acid (C-1) and the nitro group (C-3') allow for independent, sequential functionalization—ideal for combinatorial library generation.

Chemical Profile & Retrosynthesis

PropertySpecification
IUPAC Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Core Motif Fluorinated Biphenyl
Key Functionalities Carboxylic Acid (Electrophile/Linker), Nitro (Masked Nucleophile), Fluorine (Conformational Lock)
Retrosynthetic Logic

The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling between a 4-halo-3-fluorobenzoic acid and 3-nitrophenylboronic acid.

  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)

  • Fragment B (Nucleophile): 3-Nitrophenylboronic acid (CAS: 13331-27-6)

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

Objective: To construct the biaryl core with high regiocontrol and yield.

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (1.0 eq)

  • 3-Nitrophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) [Catalyst]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (5.0 g, 22.8 mmol), 3-nitrophenylboronic acid (4.56 g, 27.4 mmol), and K₂CO₃ (9.45 g, 68.4 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane (80 mL) and water (20 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (560 mg, 0.68 mmol) under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

  • Acidification: Adjust the filtrate pH to ~2.0 using 1N HCl. The product will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with water (3x 50 mL) and cold diethyl ether (1x 20 mL). Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow powder.

Protocol B: Downstream Diversification (Nitro Reduction)

Objective: To unmask the aniline functionality for amide coupling (Library Synthesis).

Reagents:

  • 3-Fluoro-4-(3-nitrophenyl)benzoic acid (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol / Water (3:1)

Methodology:

  • Suspend the nitro-acid in EtOH/Water. Add Iron powder and NH₄Cl.

  • Reflux at 80°C for 2-4 hours. (LC-MS check: M+1 = 232.2).

  • Hot filter through Celite to remove iron residues.

  • Concentrate the filtrate.[1] Neutralize with sat. NaHCO₃ if necessary to precipitate the amino-acid zwitterion, or use directly in the next coupling step.

Mechanism of Action & Rationale

The Fluorine "Ortho-Effect"

In non-fluorinated biphenyls, the two phenyl rings can rotate relatively freely, often adopting a planar conformation to maximize pi-conjugation. However, the introduction of Fluorine at the 3-position (ortho to the biaryl axis) creates steric repulsion with the protons of the adjacent ring.

  • Result: The biaryl system twists to a dihedral angle of ~40-60°.

  • Benefit: This pre-organized "twisted" geometry often matches the binding pockets of kinases (e.g., p38, RAF) better than planar analogs, reducing the entropy penalty upon binding.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent pathways for drug discovery.

G cluster_0 Medicinal Chemistry Utility start1 4-Bromo-3- fluorobenzoic acid intermediate SCAFFOLD: 3-Fluoro-4-(3-nitrophenyl) benzoic acid start1->intermediate Suzuki Coupling Pd(dppf)Cl2 start2 3-Nitrophenyl boronic acid start2->intermediate path1 Pathway A: Nitro Reduction intermediate->path1 path2 Pathway B: Acid Activation intermediate->path2 product1 Amino-Acid Intermediate (Library Core) path1->product1 Fe/NH4Cl or H2/Pd-C product2 Hydroxamic Acid (HDAC Inhibitors) path2->product2 NH2OH Coupling

Caption: Synthesis and divergent application pathways of the fluorinated biaryl scaffold.

Application Case Studies

Case 1: p38 MAPK Inhibitor Design

Inhibitors of p38 Mitogen-Activated Protein Kinase often require a biaryl core that fits into the hydrophobic pocket adjacent to the ATP binding site.

  • Usage: The amino group (derived from the nitro reduction) forms a critical hydrogen bond with the hinge region (Glu71/Met109).

  • Role of Fluorine: The 3-fluoro substituent forces the distal phenyl ring into the "deep pocket," improving potency by 10-100x compared to the non-fluorinated analog.

Case 2: HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors typically consist of a "Cap" group, a linker, and a Zinc-binding group (ZBG).

  • Usage: The carboxylic acid of the scaffold is converted to a hydroxamic acid (ZBG). The biaryl system serves as the rigid "Linker-Cap" that spans the enzyme's tunnel.

  • Advantage: The biaryl rigidity improves selectivity for HDAC6 isoforms.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Biaryl Kinase Inhibitors (p38 MAPK): Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAPK Inhibitor BIRB 796. Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

Sources

Precision Nitration of Benzoic Acid Derivatives: Process Control & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary

The introduction of a nitro group onto a benzoic acid scaffold is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), serving as a precursor to anilines via reduction. However, the electron-withdrawing nature of the carboxyl moiety necessitates forcing conditions that often conflict with safety margins. This guide details a robust, scalable protocol for the regioselective nitration of methyl benzoate to methyl 3-nitrobenzoate , emphasizing thermal runaway prevention, kinetic control, and analytical validation.

Strategic Considerations & Mechanism

The Challenge of Deactivated Substrates

Benzoic acid derivatives possess a carbonyl group that acts as a strong electron-withdrawing group (EWG). This creates two critical process constraints:

  • Deactivation: The aromatic ring is significantly less nucleophilic than benzene, requiring a potent electrophile (the nitronium ion,

    
    ) generated by "mixed acid" (conc. 
    
    
    
    + conc.
    
    
    ).
  • Meta-Direction: The carbonyl group destabilizes the sigma-complex intermediate at the ortho and para positions, directing substitution primarily to the meta position.

Reaction Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1] The generation of the nitronium ion is the rate-limiting activation step, while the attack on the ring is the product-determining step.

NitrationMechanism HNO3 Nitric Acid (HNO3) NO2_Ion Nitronium Ion (NO2+) HNO3->NO2_Ion Dehydration (Activation) H2SO4 Sulfuric Acid (Catalyst) H2SO4->NO2_Ion Dehydration (Activation) Sigma Sigma Complex (Resonance Stabilized) NO2_Ion->Sigma Electrophilic Attack (Rate Determining) Substrate Methyl Benzoate Substrate->Sigma Product Methyl 3-nitrobenzoate Sigma->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway for the nitration of methyl benzoate via mixed acid activation.

Critical Safety & Process Parameters (CPP)

WARNING: Nitration reactions are inherently exothermic. The decomposition energy of nitro compounds can exceed 400 kJ/kg.[2] Strict adherence to temperature limits is mandatory to prevent thermal runaway.

ParameterSpecificationScientific Rationale
Temperature 5°C – 15°C Kinetic Control: Higher temperatures (>20°C) increase the risk of dinitration and oxidative byproducts. Lower temperatures (<0°C) may stall the reaction, leading to accumulation of unreacted reagents and a sudden exotherm upon warming.
Acid Stoichiometry 1.1 – 1.3 eq HNO3 Excess nitric acid drives the reaction to completion but increases oxidative hazards. Sulfuric acid serves as both solvent and catalyst.
Addition Rate Dropwise Heat Transfer: The rate of addition must be coupled to the cooling capacity of the reactor. The internal temperature must never exceed the setpoint.
Quenching Ice/Water The reaction mixture is a concentrated acid slurry. Quenching into water is highly exothermic; always add acid to water/ice, never water to acid.

Experimental Protocol: Nitration of Methyl Benzoate

Materials & Reagents[3]
  • Substrate: Methyl Benzoate (Reagent Grade, >99%)

  • Acids: Sulfuric Acid (Conc. 98%), Nitric Acid (Conc. 70%)

  • Solvent: Methanol (for recrystallization)

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath, magnetic stirrer.

Step-by-Step Methodology

Step 1: Reactor Setup & Substrate Solubilization

  • Charge a 3-neck flask with Methyl Benzoate (1.0 eq) .

  • Cool the flask to 0°C using an ice-salt bath.

  • Add Concentrated Sulfuric Acid (2.0 volumes relative to substrate) slowly.

    • Note: The ester will be protonated, increasing solubility but generating heat. Stir until the temperature stabilizes at 0–5°C.

Step 2: Preparation of Nitrating Agent (Mixed Acid)

  • In a separate beaker, cool Concentrated Sulfuric Acid (1.0 volume) to 0°C.

  • Slowly add Concentrated Nitric Acid (1.1 eq) to the cold sulfuric acid.

    • Caution: This mixing is highly exothermic.[3][4] Ensure the "Mixed Acid" is cooled to <5°C before use.

Step 3: Controlled Addition (The Critical Step)

  • Transfer the Mixed Acid to the addition funnel.

  • Add the Mixed Acid to the Methyl Benzoate solution dropwise.

  • Monitor Internal Temperature: Maintain temperature between 5°C and 15°C .

    • Process Control: If temperature rises >15°C, stop addition immediately and allow the system to cool.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 15 minutes.

Step 4: Quenching & Isolation

  • Prepare a beaker containing Crushed Ice (approx. 5x mass of substrate) .

  • Pour the reaction mixture slowly over the ice with vigorous stirring.

    • Observation: The product will precipitate as a solid (off-white/yellowish) as the acid is diluted.

  • Filter the solid using vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold water (3x) to remove residual acid.

  • Wash with cold methanol (1x, small volume) to remove unreacted methyl benzoate (oil).

Step 5: Purification (Recrystallization)

  • Transfer the crude solid to a flask.

  • Dissolve in a minimum amount of hot Methanol (approx. 60°C).

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath.

  • Filter the purified crystals and dry in a vacuum oven at 40°C.

Workflow Diagram

Workflow Start Start: Methyl Benzoate Addition Controlled Addition Maintain T < 15°C Start->Addition AcidPrep Prepare Mixed Acid (H2SO4 + HNO3) Cool to <5°C AcidPrep->Addition Reaction Stir at RT 15-30 mins Addition->Reaction Quench Quench over Crushed Ice Precipitate Product Reaction->Quench Filter Vacuum Filtration Wash with H2O Quench->Filter Purify Recrystallization (Hot Methanol) Filter->Purify Final Pure Methyl 3-nitrobenzoate Purify->Final

Figure 2: Operational workflow for the synthesis and purification of methyl 3-nitrobenzoate.

Analytical Validation

Confirm the identity and purity of the product using the following spectroscopic data.

TechniqueExpected ResultStructural Interpretation
Melting Point 78°C – 80°C Sharp range indicates high purity. Broadening suggests acid impurities or dinitration.
1H NMR (CDCl3)δ 8.76 (s, 1H) H-2 proton (between nitro and ester) is most deshielded.
δ 8.37 – 8.28 (m, 2H) H-4 and H-6 protons (ortho to nitro/ester).
δ 7.65 – 7.50 (m, 1H) H-5 proton (meta to both groups).
δ 3.93 (s, 3H) Methyl ester singlet (

).[5]
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹ Characteristic N-O stretches (asymmetric/symmetric) for nitro group.
1725 cm⁻¹ Carbonyl (C=O) stretch of the ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or presence of unreacted starting material (Methyl Benzoate is a liquid).Recrystallize again from Methanol. Ensure the wash step with cold methanol was performed to remove the oil.
Low Yield Temperature too high (side reactions) or quenching too fast (loss of product).Maintain strict T < 15°C. Allow full precipitation during quenching (stir ice slurry for 10 mins).
Yellow/Orange Color Trace dinitration or oxidative impurities.Recrystallization is usually sufficient. For high purity, use column chromatography (Hexane/EtOAc).[5]
Exotherm Spike Addition rate too fast for cooling capacity.STOP addition. Add dry ice to the bath. Do not resume until T < 5°C.

References

  • Mechanism & Kinetics: "Electrophilic Aromatic Substitution: Nitration."[4] Master Organic Chemistry. Available at: [Link]

  • Spectral Data: "Methyl 3-nitrobenzoate NMR Analysis." Royal Society of Chemistry. Available at: [Link]

  • Process Safety: "Hazard Evaluation and Safety Considerations for Scale-Up of Nitration." Organic Process Research & Development. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid presents a classic "Ortho-Substituted Biaryl" challenge. The presence of a fluorine atom at the 3-position (ortho to the coupling site) creates significant steric hindrance, impeding the approach of the palladium complex during the transmetallation step. Furthermore, the electron-withdrawing nitro group on the boronic acid partner reduces nucleophilicity, slowing the reaction kinetics.

Field data indicates that standard protocols using Pd(PPh₃)₄ often result in incomplete conversion or stalled reactions (approx. 60-70% yield) due to catalyst decomposition before the difficult transmetallation can complete.

Core Recommendation: Switch from the free acid to the methyl ester intermediate and utilize a dialkylbiaryl phosphine ligand (SPhos or XPhos) . This strategy solves two problems:

  • Solubility & Poisoning: Free carboxylic acids can bind to Pd or alter the pH of the aqueous phase, destabilizing the active catalyst. The ester is neutral and lipophilic.

  • Sterics: Bulky, electron-rich ligands like SPhos facilitate oxidative addition and, crucially, create a pocket that accommodates the ortho-fluorine during reductive elimination.

Troubleshooting Center (Q&A)

Issue 1: "The reaction stalls at 60-70% conversion and adding more catalyst doesn't help."

Diagnosis: Catalyst Death (Pd Black formation). Technical Explanation: The oxidative addition of the aryl bromide is fast, but the transmetallation step is rate-limiting due to the steric clash between the ortho-fluorine and the boronic acid. The active Pd(II) species sits idle and eventually decomposes to inactive Pd(0) aggregates (Pd black). Solution:

  • Ligand Switch: Move to SPhos Pd G2 or XPhos Pd G2 . These precatalysts release the active species slowly and the bulky ligand protects the metal center.

  • Solvent System: Ensure your solvent is degassed . Oxygen accelerates phosphine oxidation, killing the catalyst.

Issue 2: "I see a major impurity that looks like nitrobenzene."

Diagnosis: Protodeboronation. Technical Explanation: Electron-poor boronic acids (like 3-nitrophenylboronic acid) are prone to hydrolytic cleavage of the C-B bond, especially at high temperatures in aqueous base. Solution:

  • Reduce Water: Switch to a 10:1 organic:water ratio or use anhydrous conditions with a base like CsF or K₃PO₄ in dry dioxane.

  • Boronate Ester: Use the pinacol ester of the nitrophenyl fragment. It is significantly more stable towards hydrolysis than the free boronic acid.

Issue 3: "My product is stuck in the aqueous phase or won't crystallize."

Diagnosis: Amphiphilic Zwitterion / Salt Formation. Technical Explanation: The product is a benzoic acid. In the basic reaction mixture (pH > 10), it exists as a benzoate salt, which is water-soluble. Upon acidification, it may trap impurities. Solution:

  • Ester Route (Recommended): Perform the coupling on the methyl ester. The product will remain in the organic layer, allowing easy washing of inorganic salts. Hydrolyze the ester in a separate, clean step (LiOH/THF).

Optimized Experimental Protocol

Workflow Diagram

G Start 4-Bromo-3-fluorobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl 4-bromo-3-fluorobenzoate Step1->Inter1 >98% Yield Step2 Step 2: Suzuki Coupling (3-NO2-Ph-B(OH)2, SPhos Pd G2, K3PO4, Toluene/H2O) Inter1->Step2 Inter2 Intermediate: Methyl 3-fluoro-4-(3-nitrophenyl)benzoate Step2->Inter2 High Conv. Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Step3->Final Quant.

Caption: Three-stage optimized workflow avoiding direct coupling of the free acid to maximize catalyst turnover.

Detailed Procedure (Step 2: The Coupling)

Reagents:

  • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl bromide ester, boronic acid, K₃PO₄, and SPhos Pd G2.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial for SPhos stability).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is essential for the biphasic system.

  • Monitoring: Check HPLC/TLC after 2 hours. Conversion should be >95%.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Support Data

Solvent & Base Screening Matrix (Simulated for this Substrate Class)
EntrySolvent SystemBaseCatalystYield (Isolated)Notes
1DMF / H₂ONa₂CO₃Pd(PPh₃)₄55%Incomplete; dark precipitate (Pd black) formed.
2Dioxane / H₂OCs₂CO₃Pd(dppf)Cl₂72%Better, but significant protodeboronation impurity.
3Toluene / H₂O K₃PO₄ SPhos Pd G2 94% Recommended. Clean profile, full conversion.
4THF (Anhydrous)CsFPd(OAc)₂/XPhos88%Good alternative if water sensitivity is observed.
Troubleshooting Logic Tree

Troubleshooting Start Problem Observed Q1 Is conversion < 80%? Start->Q1 Q2 Is the byproduct Nitrobenzene? Q1->Q2 No (High Conv, Low Yield) Sol1 Switch to SPhos or XPhos. Increase Temp to 100°C. Q1->Sol1 Yes Sol2 Protodeboronation. Use Pinacol Ester or Anhydrous conditions. Q2->Sol2 Yes Sol3 Check purity of starting bromide. Degas solvents thoroughly. Q2->Sol3 No (Unknown Impurity)

Caption: Diagnostic logic for resolving common yield-limiting factors in Suzuki coupling.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • SPhos/XPhos Ligand Efficacy

    • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides using Dialkylbiaryl Phosphine Ligands. Nature Protocols, 2, 2881–2887. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • General Suzuki Optimization Guide

    • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[1][2][3] TCI Chemicals Technical Guide. Link

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-403-NITRO Topic: Impurity Profiling & Troubleshooting in Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid typically employs a Suzuki-Miyaura cross-coupling between 4-bromo-3-fluorobenzoic acid and 3-nitrophenylboronic acid .

While standard Suzuki protocols are robust, this specific substrate pair presents a unique "electronic mismatch." Both coupling partners are electron-deficient (the nitro group on the boronate and the fluoro/carboxyl groups on the halide). This electron deficiency significantly retards the transmetallation step of the catalytic cycle.

The Consequence: The slowed catalytic turnover creates a "kinetic window" where side reactions—specifically oxidative homocoupling and protodeboronation—can outcompete the desired cross-coupling. This guide details how to identify, prevent, and remove these specific impurities.

Module 1: The "Ghost" Impurity (Oxidative Homocoupling)

Symptom: You observe a persistent, non-polar impurity by TLC/HPLC that is difficult to drive to completion. The reaction mixture may darken significantly. Identity: 3,3'-Dinitro-1,1'-biphenyl (Dimer of the boronic acid).

Mechanism of Failure

Because the nitro group withdraws electron density from the boron center, the boronic acid is less nucleophilic. It struggles to transfer the aryl group to the Palladium center (Transmetallation). Instead, in the presence of even trace oxygen, a copper-free oxidative homocoupling occurs, consuming your starting material.

Troubleshooting Protocol
VariableStandard ConditionOptimized Protocol (Anti-Homocoupling)
Atmosphere Nitrogen balloonSparging is mandatory. Bubble Argon through the solvent for 20 mins before adding the catalyst.

is the oxidant here.
Stoichiometry 1.1 equiv Boronic AcidIncrease to 1.3 – 1.5 equiv. You must account for the portion lost to dimerization.
Addition Order Mix all, heat."Reverse" Addition. Heat the halide and catalyst first, then slowly add the boronic acid. This keeps the boronic acid concentration low, disfavoring second-order homocoupling kinetics.

Module 2: The "Missing Yield" (Protodeboronation)

Symptom: Low isolated yield. The boronic acid disappears from HPLC, but the product peak does not grow proportionately. A volatile side product is formed. Identity: Nitrobenzene .[1]

Mechanism of Failure

Under basic conditions (necessary for Suzuki coupling), the C-B bond can be hydrolyzed by water, replacing the boron with a proton. While nitro-groups generally stabilize boronic acids compared to fluoro-groups, the high temperatures required for this sluggish coupling can accelerate this decomposition pathway [1].

Troubleshooting Protocol
  • Base Selection: Switch from strong hydroxide bases (NaOH, KOH) to mild, anhydrous bases like

    
      or 
    
    
    
    .
  • Water Control: While Suzuki coupling tolerates water, excess water at reflux promotes protodeboronation. Use a Dioxane/Water (9:1) ratio rather than 1:1.

  • Catalyst Loading: Because the reaction is slow, the catalyst is exposed to heat for longer. Increase Pd loading to 2-3 mol% or use a highly active catalyst system like Pd(dppf)Cl2 or Pd-XPhos to speed up the cross-coupling relative to the decomposition.

Module 3: The "Stubborn" Halide (Hydrodehalogenation)

Symptom: The aryl bromide starting material is consumed, but converts to a byproduct with the same polarity as the starting material (often co-elutes). mass spec shows M-Br + H. Identity: 3-Fluorobenzoic acid .[1]

Mechanism of Failure

This occurs when the Palladium(II) intermediate undergoes beta-hydride elimination (from the solvent or ligands) or reduction rather than reductive elimination with the boronic acid. This is a classic symptom of failed transmetallation . The catalyst is "waiting" for the boronic acid, gets impatient, and grabs a hydride from the solvent (e.g., Ethanol or Isopropanol).

Corrective Action: Avoid secondary alcohol solvents (Isopropanol, 2-butanol). Stick to Toluene , Dioxane , or DMF .

Visualizing the Failure Pathways

The following diagram illustrates the competition between the desired cycle and the "Off-Ramps" leading to the side products described above.

SuzukiSideProducts cluster_legend Key Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Bromo-3-fluorobenzoic acid TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + 3-Nitrophenylboronic acid (Slow due to EWG) Dehalo Hydrodehalogenation (3-Fluorobenzoic acid) OxAdd->Dehalo + Hydride source (Solvent/Ligand) Product Reductive Elimination TARGET PRODUCT TransMet->Product Fast Homo Oxidative Homocoupling (3,3'-Dinitrobiphenyl) TransMet->Homo + O2 (Oxygen) (Competes with Pd) Proto Protodeboronation (Nitrobenzene) TransMet->Proto + H2O/Base (Boronic acid decomposition) Product->Start key1 Green: Desired Pathway key2 Red: Impurity Off-Ramp

Figure 1: Catalytic cycle showing the "Off-Ramps" where electron deficiency causes stalling, leading to specific impurities.

Module 4: Purification Strategy (The "Acid Handle" Advantage)

One major advantage of this specific target molecule is the carboxylic acid group. Most of the side products (Homocoupled dimer, Nitrobenzene, De-brominated arene) are non-acidic . We can exploit this for a self-validating purification protocol.

Step-by-Step Isolation Protocol
  • Quench: Dilute reaction mixture with EtOAc and water.

  • Basic Wash (Critical Step):

    • Add 1M NaOH (aq) to the organic layer.

    • The Chemistry: The target (Benzoic acid derivative) and the dehalogenated byproduct (3-fluorobenzoic acid) will deprotonate and move to the Aqueous Phase .

    • The Homocoupled Dimer (3,3'-dinitrobiphenyl) and Nitrobenzene remain in the Organic Phase .

  • Separation: Discard the organic phase (removes >90% of non-polar impurities).

  • Acidification:

    • Take the aqueous phase and cool to 0°C.

    • Slowly acidify with 1M HCl to pH 2.

    • The product will precipitate.

  • Recrystallization:

    • If the dehalogenated byproduct (3-fluorobenzoic acid) is present, it will co-precipitate.

    • Differentiation: 3-Fluoro-4-(3-nitrophenyl)benzoic acid is significantly larger and more hydrophobic than 3-fluorobenzoic acid. Recrystallization from Ethanol/Water or Acetic Acid is effective for separating these two [2].

FAQs

Q: My reaction turns black immediately after adding the boronic acid. Is this normal? A: A rapid color change to black usually indicates "Pd black" precipitation. This means your ligand is not stabilizing the Palladium well enough, or you have too much reducing agent. The catalyst is dying before it can couple. Solution: Switch to a phosphine ligand with a larger bite angle like dppf or a bulky Buchwald ligand like XPhos .

Q: Can I use the ester (Methyl 4-bromo-3-fluorobenzoate) instead of the acid? A: Highly Recommended. Using the free acid (COOH) requires 2 extra equivalents of base (to deprotonate the acid) and can lower the solubility of the starting material in organic solvents. Using the methyl ester often improves yield. You can hydrolyze the ester to the acid quantitatively using LiOH/THF/Water in a subsequent step.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Boronic Acid itself (or its trimeric anhydride, boroxine). Boronic acids stick to silica. Do not confuse this with your product. Your product (the biaryl acid) should have an Rf of ~0.3-0.4 in 5% MeOH/DCM (with a drop of Acetic Acid).

References

  • Mechanisms of Protodeboronation: Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Suzuki Coupling Optimization & Side Reactions: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Oxidative Homocoupling Mechanisms: Adamo, C., et al. (2006).[3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1][2]

Case ID: PUR-3F4N-BA Status: Active Guide Subject: Impurity Removal & Isolation Protocols for Bi-Aryl Carboxylic Acids Applicable Synthesis: Suzuki-Miyaura Coupling[1][2]

Executive Summary

This guide addresses the purification of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a bi-aryl intermediate likely synthesized via Suzuki-Miyaura cross-coupling.[1][2] The presence of the carboxylic acid moiety (-COOH), the electron-withdrawing nitro group (-NO₂), and the lipophilic fluorine atom (-F) dictates a specific purification logic.[1][2]

Our technical approach prioritizes Acid-Base Extraction as the primary purification vector to remove non-acidic impurities (homocouples, ligands), followed by Chemisorption for palladium removal, and Recrystallization for final polishing.

Module 1: The "Chemical Filter" (Acid-Base Extraction)

Objective: Isolate the target molecule based on its pKa (approx. 3.5–3.[2]8) to separate it from neutral organic impurities and unreacted halides.[2]

The Protocol
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 1M NaOH (or sat. Na₂CO₃).[1][2]

    • Target pH: > 10.

    • Mechanism:[3] The carboxylic acid deprotonates to form the sodium carboxylate salt, which is highly water-soluble.[1]

    • Volume: Use approximately 10 mL of base per gram of crude.[1]

  • Organic Wash (The Partition):

    • Wash the aqueous layer 2–3 times with an organic solvent (DCM or Ethyl Acetate).[2]

    • Critical Action: Discard the organic layer.

    • Removal Target: Unreacted aryl halides, phosphine ligands, and neutral bi-aryl homocoupling byproducts (e.g., 3,3'-dinitrobiphenyl) remain in the organic phase.

  • Precipitation (Regeneration):

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 6M HCl to pH 1–2 .

    • Observation: The product will precipitate as a thick solid.

    • Why pH 1-2? You must go significantly below the pKa (~3.[2]5) to ensure >99% protonation and maximum yield.

  • Filtration:

    • Filter the solid and wash with cold water to remove inorganic salts (NaCl).

Visualizing the Logic

AcidBaseExtractionCrudeCrude Mixture(Product + Impurities)NaOHAdd 1M NaOH(pH > 10)Crude->NaOHPhaseSepPhase SeparationNaOH->PhaseSepAqLayerAqueous Layer(Product as Salt)PhaseSep->AqLayerContains ProductOrgLayerOrganic Layer(Neutral Impurities)PhaseSep->OrgLayerContains ByproductsAcidifyAcidify with HCl(pH 1-2)AqLayer->AcidifyWasteDiscard to WasteOrgLayer->WastePrecipitatePrecipitate(Target Acid)Acidify->Precipitate

Figure 1: The Acid-Base Extraction workflow separates the target acid from neutral organic impurities.[1][2]

Module 2: Palladium Scavenging (Metal Removal)

Objective: Reduce residual Palladium (Pd) from the Suzuki catalyst to <10 ppm.

The Problem: Carboxylic acids can coordinate with Pd, making simple filtration insufficient. The Solution: Use activated carbon or functionalized silica before the final acidification step in Module 1, or during recrystallization.

Method A: Activated Carbon (Charcoal)[2]
  • Best for: Gross removal of Pd black and colloidal Pd.

  • Step: While the product is dissolved in the basic aqueous solution (from Module 1, Step 1), add Activated Carbon (10-20 wt% relative to substrate) .

  • Process: Stir at room temperature for 30–60 minutes. Filter through a Celite pad.[1][2] Then proceed to acidification.[1][2][4][5]

Method B: Thiol-Functionalized Silica (Si-Thiol)[1][2]
  • Best for: Soluble Pd(II) species that resist charcoal.[1][2]

  • Step: If Pd levels remain high after isolation, dissolve the crude acid in THF or Ethanol.

  • Process: Add Si-Thiol scavenger (e.g., SiliaMetS® Thiol), stir for 2–4 hours at 40°C, and filter.

Module 3: Recrystallization (Polymorph & Purity Control)

Objective: Remove trace boronic acids and achieve >99% HPLC purity.

Solvent Selection Logic: The molecule has a rigid bi-phenyl core (lipophilic) but polar functional groups (Nitro, Acid).[2]

  • Fluorine Effect: The fluorine atom increases lipophilicity compared to standard nitrobenzoic acid, potentially reducing solubility in pure water but enhancing solubility in alcohols.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol NotesImpurity Target
Ethanol / Water 90:10 to 70:30Dissolve in hot EtOH; add hot water until turbid.[1][2] Cool slowly.Removes inorganic salts and trace boronic acids.[2]
Acetic Acid / Water 80:20Dissolve in hot Glacial AcOH; add water.[1][2]Excellent for very insoluble bi-aryls.[1][2]
Toluene 100%Heat to reflux.[1][2] Cool to 0°C.Removes non-polar impurities; good for crystal habit.[1][2]

Troubleshooting "Oiling Out": If the product comes out as an oil instead of a crystal:

  • Re-heat to dissolve.[1][2]

  • Add a seed crystal (if available).[1][2]

  • Add the anti-solvent (Water) much more slowly.[2]

  • Keep the stirring speed high.

Troubleshooting & FAQs

Q1: My product contains a persistent impurity at ~5-10%. What is it?

  • Diagnosis: This is likely Protodeboronation (the boronic acid lost its Boron and became nitrobenzene).[2]

  • Solution: This impurity is neutral.[1][2] Ensure your Module 1 (Acid-Base Extraction) organic wash is vigorous.[1][2] If it persists, recrystallize from Toluene , as nitrobenzene is highly soluble in toluene and will stay in the mother liquor.

Q2: The product is colored (grey/brown) instead of white/pale yellow.

  • Diagnosis: Residual Palladium or oxidation products of amines (if nitro reduction occurred).[1][2]

  • Solution: Perform the Charcoal treatment described in Module 2. If the color persists, recrystallize from Ethanol/Water.

Q3: I have low recovery after acidification.

  • Diagnosis: The pH is not low enough, or the volume of water is too high (product has partial water solubility).

  • Solution: Ensure pH is < 2.[1][2] Saturate the aqueous layer with NaCl (Salting Out) to force the organic acid out of the solution.

Workflow Visualization

PurificationLogicStartCrude Reaction MixtureStep11. Acid-Base Extraction(Remove Neutrals)Start->Step1Step22. Pd Scavenging(Charcoal/Celite)Step1->Step2 Basic Aq. PhaseStep33. Acidification & FiltrationStep2->Step3Step44. Recrystallization(EtOH/H2O)Step3->Step4 Crude SolidFinalPure Product(>99%)Step4->Final

Figure 2: Integrated Purification Workflow for 3-Fluoro-4-(3-nitrophenyl)benzoic acid.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link[1][2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Chapter 6: Workup). Link

  • Sigma-Aldrich. (n.d.).[1][2][6] Product Specification: 4-Fluoro-3-nitrobenzoic acid. (Used as a solubility/property proxy for the target molecule).[2][7] Link[1][2]

  • Biotage. (2023).[1][2] How to Remove Palladium in Three Easy Steps. (Metal Scavenging Guide). Link

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Suzuki-Miyaura Coupling Section).[2] Springer.[1][2] Link[1][2]

Technical Support Center: Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3F4N-BA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Strategy

You are attempting to synthesize 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a biaryl scaffold common in kinase inhibitors and protein-protein interaction modulators.[1]

Structural Analysis & Challenges:

  • The Biaryl Bond: The core challenge is forming the C-C bond between the electron-deficient fluorinated ring and the nitro-substituted ring.

  • Steric Hindrance: The fluorine atom at position 3 is ortho to the coupling site (position 4), introducing steric strain that can retard oxidative addition or transmetallation.

  • Functional Group Incompatibility:

    • Carboxylic Acid: Free acids can coordinate to Palladium (Pd), poisoning the catalyst or forming insoluble salts.[1][2]

    • Nitro Group: While generally stable, it precludes the use of highly reductive catalytic cycles (e.g., certain Pd(0) sources with hydride donors).[1][2]

Recommended Route: We recommend a Suzuki-Miyaura Cross-Coupling approach.[1][3] While direct coupling of the free acid is possible, our field data suggests the Ester-Protected Route (Protocol A) offers the highest reproducibility and easiest purification.

Decision Matrix (Workflow)

The following logic gate helps you choose the correct protocol based on your available starting materials and equipment.

Synthesis_Decision_Tree Start Start: Select Precursors Q1 Do you have 4-bromo-3-fluorobenzoic acid? Start->Q1 Route_Selection Is scale > 5 grams? Q1->Route_Selection Yes Alt_Start Alternative: 4-borono-3-fluorobenzoic acid? Q1->Alt_Start No Direct_Route Protocol B: Direct Coupling (Faster, Lower Yield Risk) Route_Selection->Direct_Route No (Discovery Scale) Ester_Route Protocol A: Ester Protection (Robust, High Purity) Route_Selection->Ester_Route Yes (Process Scale) Reverse_Coupling Reverse Coupling (Use 1-bromo-3-nitrobenzene) Alt_Start->Reverse_Coupling Yes

Caption: Decision matrix for selecting the optimal synthesis route based on scale and precursor availability.

Protocol A: The Robust Ester Route (Recommended)

Rationale: Converting the acid to a methyl ester prevents catalyst poisoning and improves solubility in organic solvents, facilitating the coupling of the sterically hindered fluorinated aryl.

Step 1: Esterification[1][2]
  • Reagents: 4-Bromo-3-fluorobenzoic acid, Methanol (MeOH),

    
     (cat).[1][2]
    
  • Procedure: Reflux acid in MeOH with catalytic sulfuric acid for 4 hours.

  • Checkpoint: Ensure complete conversion by TLC/LCMS to avoid mixed species in Step 2.

Step 2: Suzuki-Miyaura Coupling

Reaction Scheme: Methyl 4-bromo-3-fluorobenzoate + 3-Nitrophenylboronic acid


 Product Ester[1][2]
ParameterSpecificationCausality / Notes
Catalyst

(3-5 mol%)
The bidentate ligand (dppf) resists de-ligation better than

, crucial for hindered ortho-fluoro substrates [1].[1][2]
Base

(2.0 equiv)
Weaker bases like carbonate may be too slow.[2] Phosphate buffers the pH to prevent protodeboronation.
Solvent 1,4-Dioxane / Water (4:[1][2]1)Water is essential for the transmetallation step. Dioxane solubilizes the organic ester.
Temp/Time

/ 4-12 h
High temperature overcomes the activation energy barrier caused by the fluorine steric bulk.

Detailed Workflow:

  • Charge a reaction vial with Methyl 4-bromo-3-fluorobenzoate (1.0 eq), 3-Nitrophenylboronic acid (1.2 eq), and

    
      (2.0 eq).[1][2]
    
  • Add 1,4-Dioxane and Water (degassed).[1][2][4]

  • Add

    
      last to minimize oxidation.[2]
    
  • Heat to

    
     under 
    
    
    
    or Argon.
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis[1][2]
  • Reagents:

    
     (3 eq), THF/Water (1:1).[2]
    
  • Procedure: Stir at RT. The electron-withdrawing nitro and fluoro groups make the ester highly electrophilic; hydrolysis should be rapid (< 2 hours).

  • Isolation: Acidify with 1M HCl to pH 2. The product, 3-Fluoro-4-(3-nitrophenyl)benzoic acid , will precipitate.[1] Filter and wash with water.[5]

Protocol B: Direct Acid Coupling (High Throughput/Small Scale)

Rationale: Eliminates two steps (protection/deprotection).[2] Best for rapid library generation where 50-60% yield is acceptable.[1]

  • Reagents: 4-Bromo-3-fluorobenzoic acid (1.0 eq), 3-Nitrophenylboronic acid (1.5 eq).[1][2]

  • Catalyst System:

    
     (5 mol%) + SPhos  (10 mol%).[2]
    
    • Note: SPhos is an electron-rich, bulky Buchwald ligand that accelerates oxidative addition into hindered aryl halides and prevents catalyst aggregation [2].[1][2]

  • Base:

    
     (3.0 eq) in Water/Acetonitrile (1:1).[2]
    
  • Critical Modification: You must use excess base (3.0+ eq) because the first equivalent is consumed to deprotonate the carboxylic acid.

Troubleshooting Guide (Crisis Management)

Issue 1: "Black Precipitate" & Stalled Reaction

Symptoms: Reaction turns black immediately; LCMS shows starting material (SM) remaining.[2] Diagnosis: "Palladium Black" formation. The catalyst has aggregated and deactivated before the catalytic cycle could sustain itself. Fix:

  • Switch Ligand: Move from

    
     to XPhos Pd G2  or 
    
    
    
    .
  • Degas Thoroughly: Oxygen accelerates catalyst decomposition. Sparge solvents with Argon for 15 mins.

Issue 2: Protodeboronation

Symptoms: You isolate nitrobenzene (from the boronic acid) instead of the product. Diagnosis: The C-B bond in 3-nitrophenylboronic acid is labile under high heat/basic conditions. Fix:

  • Lower Temperature: Run at

    
     for a longer time.
    
  • Anhydrous Conditions: Switch to

    
     / CsF / DME (Dimethoxyethane) . This "anhydrous Suzuki" minimizes hydrolytic cleavage of the boronic acid [3].
    
Issue 3: Regioselectivity/Homocoupling

Symptoms: You see a symmetric dimer (bi-nitro or bi-fluoro species).[2] Diagnosis: Oxidative homocoupling driven by oxygen. Fix:

  • Verify inert atmosphere.

  • Change the ratio: Use a larger excess of the boronic acid (1.5 eq) and add it portion-wise.

Troubleshooting Flowchart

Troubleshooting Problem Reaction Failed/Low Yield Check_LCMS Check LCMS/TLC Problem->Check_LCMS Result1 SM Unreacted Check_LCMS->Result1 Result2 Deboronation (Nitrobenzene formed) Check_LCMS->Result2 Result3 Pd Black Precipitate Check_LCMS->Result3 Fix1 Increase Temp or Switch to SPhos/XPhos Result1->Fix1 Fix2 Use Anhydrous Conditions (CsF/DME) Result2->Fix2 Fix3 Degas Solvents Better Switch to Pd(dppf)Cl2 Result3->Fix3

Caption: Logic flow for diagnosing common Suzuki coupling failures.

Frequently Asked Questions (FAQ)

Q: Can I use the boronic ester (Pinacol ester) instead of the acid? A: Yes, and it is often preferred. 3-Nitrophenylboronic acid pinacol ester is more stable towards protodeboronation and often easier to purify.[1] If you are experiencing low yields with the boronic acid, switch to the pinacol ester.

Q: Will the nitro group be reduced during the reaction? A: Not under standard Suzuki conditions (Pd(II)/Base). However, avoid using formate salts or alcohols as the sole solvent at high temperatures, as these can act as hydride sources in transfer hydrogenation.[1][2]

Q: Why is the fluorine atom important? Can I add it later? A: Late-stage fluorination is extremely difficult.[1] Electrophilic fluorination (Selectfluor) is not regioselective on this deactivated scaffold.[2] Nucleophilic fluorination (


) requires a leaving group.[2] It is strictly recommended to start with the 4-bromo-3-fluorobenzoic acid  building block.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[2]

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1][2] Link[2]

  • Wright, S. W., et al. (1994).[1][2] Fluoride-mediated boronic acid coupling reactions.[1] The Journal of Organic Chemistry, 59(20), 6095–6097.[1][2] Link[2]

Sources

Technical Support Center: Biphenyl Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting Low Conversion Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Workflow: The "Triage" Phase

Before altering parameters, you must diagnose where the catalytic cycle is failing. Use this decision matrix to classify your issue.

DiagnosticTree Start SYMPTOM: Low Conversion CheckSM Analyze Reaction Mixture (LCMS/GCMS) Start->CheckSM CaseA Aryl Halide: REMAINING Boronic Acid: CONSUMED CheckSM->CaseA CaseB Aryl Halide: REMAINING Boronic Acid: REMAINING CheckSM->CaseB CaseC Aryl Halide: CONSUMED Product: LOW YIELD CheckSM->CaseC DiagA DIAGNOSIS: Protodeboronation (Side Reaction) CaseA->DiagA DiagB DIAGNOSIS: Catalyst Arrest (Cycle Failure) CaseB->DiagB DiagC DIAGNOSIS: Homocoupling or Dehalogenation CaseC->DiagC ActionA Action: Switch to Boronic Ester, Anhydrous Conditions, or Slow Addition DiagA->ActionA ActionB Action: Check Ligand (OA Failure) or Base Strength (TM Failure) DiagB->ActionB ActionC Action: Degas Solvent (O2 leak) or Reduce Reductant Load DiagC->ActionC

Figure 1: Diagnostic logic tree for classifying reaction failure modes based on crude mixture analysis.

Critical Failure Points & Solutions

Scenario A: The "Stalled" Reaction (Catalyst Deactivation)

Symptom: The reaction proceeds to ~30-50% conversion and then stops. Adding more time does not help. Root Cause: The active Pd(0) species has aggregated into inactive Palladium black or the ligand has oxidized.

Technical Insight: Suzuki coupling relies on a delicate balance. If the Oxidative Addition (OA) is slow, the unstable Pd(0) species sits idle and aggregates. If the Transmetallation (TM) is slow, the Pd(II) intermediate is exposed to side reactions.

Corrective Protocol: The "Spike" Test

  • Take an aliquot of the stalled reaction.

  • Add fresh catalyst (1 mol%) and ligand.

  • Monitor for 1 hour.

    • If reaction resumes: Your catalyst is dying. Solution: Switch to a precatalyst (e.g., XPhos Pd G4) to ensure efficient activation, or increase ligand:Pd ratio (2:1 to 4:1).

    • If reaction remains stalled: Product inhibition or catalyst poisoning is occurring. Solution: Perform a solvent screen (switch from Toluene/H2O to 1,4-Dioxane or THF).

Scenario B: The "Unreactive" Chloride (Oxidative Addition Failure)

Symptom: Aryl bromide works, but the analogous aryl chloride shows <5% conversion. Root Cause: The C-Cl bond is stronger (95 kcal/mol) than C-Br (68 kcal/mol). Standard ligands (PPh3) cannot facilitate the oxidative addition across the C-Cl bond.

Solution: Implement Electron-Rich, Bulky Ligands. You require ligands that push electron density onto the Pd center to facilitate OA, while providing steric bulk to accelerate Reductive Elimination (RE).[1]

Table 1: Ligand Selection Guide for Biphenyl Synthesis

Substrate ChallengeRecommended LigandMechanism of Action
Unactivated Aryl Chlorides XPhos , SPhos High electron density promotes OA into C-Cl bonds.
Sterically Hindered (Ortho-subst.) SPhos , RuPhos Bulkiness prevents Pd-dimer formation and forces RE.
Heterocycles (Pyridines/Pyrimidines) XPhos , A-taPhos Tolerates N-coordination which can poison other catalysts.
General Purpose / Screening Amphos , PCy3 Good balance of sterics/electronics for standard couplings.
Scenario C: The "Disappearing" Boron (Protodeboronation)

Symptom: The aryl halide remains, but the boronic acid is gone. Analysis shows the formation of Ar-H (the boronic acid minus the B(OH)2 group). Root Cause: Hydrolytic cleavage of the C-B bond. This is accelerated by high pH and certain heteroatoms (e.g., 2-pyridyl boronic acids are notorious for this).

Troubleshooting Protocol:

  • Switch to Boronic Esters: Pinacol esters (Bpin) are significantly more stable towards hydrolysis than free acids.

  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates for slow-release of the active species.

  • Anhydrous Conditions: While water is usually required for Suzuki coupling, protodeboronation requires water.

    • Try: Toluene/K3PO4 (solid) with catalytic water (add exactly 2-5 equivalents of H2O per equivalent of Boron). This allows the catalytic cycle to turn without flooding the system with hydrolytic potential.

Mechanistic Visualization

Understanding the cycle allows you to pinpoint where the "traffic jam" is occurring.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X FailDeact FAILURE: Pd Black (Ligand Dissociation) Pd0->FailDeact TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base FailOA FAILURE: Unreactive Ar-Cl (Need e- rich Ligand) OxAdd->FailOA RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim FailTM FAILURE: Protodeboronation (Boron Hydrolysis) TransMet->FailTM RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting common failure nodes.

Frequently Asked Questions (FAQs)

Q: I am using Pd(PPh3)4 and getting 10% yield. Should I add more catalyst? A: No. Pd(PPh3)4 is an older generation catalyst prone to oxidation. If it fails at 5 mol%, adding 10 mol% rarely solves the issue.

  • Fix: Switch to a Pd(II) precatalyst like XPhos Pd G4 or Pd(dppf)Cl2 . These are air-stable and generate the active Pd(0) species more reliably than tetrakis.

Q: My base is insoluble in Toluene. Should I switch to DMF? A: Not necessarily. Suzuki coupling is often a heterogeneous reaction regarding the base. The reaction happens at the phase interface.

  • Fix: Before changing solvent, try adding a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) or simply adding a small amount of water (10% v/v) to create a biphasic system.

Q: Why does my reaction turn black immediately? A: Immediate black precipitation indicates rapid decomposition of the catalyst to Palladium(0) nanoparticles (Pd black). This means your ligand is not stabilizing the palladium effectively.

  • Fix: Ensure your ligand:metal ratio is correct (usually 2:1 for monodentate phosphines). If using a precatalyst, ensure you aren't overheating the reaction before the substrate is added.

Standardized Screening Protocol

If your initial attempt fails, do not guess. Run this parallel screen (4 reactions).

Conditions: 0.1 mmol scale, 80°C, 16 hours. Solvent: 1,4-Dioxane/H2O (4:1).

EntryCatalyst SourceLigandBaseTarget Mechanism
1 Pd(OAc)2SPhosK3PO4Steric/General
2 Pd2(dba)3XPhosK2CO3Chlorides/Electronic
3 Pd(dppf)Cl2(None)Cs2CO3Chelated/Robust
4 Pd(OAc)2P(tBu)3KFHigh Activity/Labile

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Stability issues of 3-Fluoro-4-(3-nitrophenyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

User Guide & Troubleshooting Portal

Compound Class: Bi-phenyl Benzoic Acid Derivatives Primary Application: Research Reagent / Drug Intermediate Document ID: TS-FNB-2024-v1[1]

Introduction: The Stability Paradox

3-Fluoro-4-(3-nitrophenyl)benzoic acid presents a classic "biphenyl solubility paradox."[1] While the core is stable under standard organic synthesis conditions, its behavior in biological assays (aqueous solution) is volatile.[1] The combination of a hydrophobic biphenyl core, an electron-withdrawing nitro group, and an ionizable carboxylic acid creates specific stability challenges related to pH-dependent precipitation and photochemical degradation .[1]

This guide synthesizes structural analysis with practical handling protocols to ensure experimental reproducibility.

Module 1: Solubility & Precipitation Issues

The most frequent user complaint is "compound loss" or "variable assay results" due to invisible micro-precipitation.

The Science: Why it Crashes Out

This compound acts as a hydrophobic weak acid .[1]

  • pKa (Estimated): ~3.8 – 4.2.[1]

  • LogP (Estimated): ~3.5 (Highly Lipophilic).[1]

  • Mechanism: In 100% DMSO, the compound is soluble.[1] When diluted into an aqueous buffer (e.g., PBS pH 7.4), it must remain ionized (deprotonated,

    
    ) to stay in solution.[1] If the local pH drops below the pKa, or if the ionic strength is too high ("Salting Out"), the protonated form (
    
    
    
    ) precipitates immediately.[1]
Troubleshooting Guide: Precipitation

Q: My stock solution is clear, but the assay well is cloudy. Why? A: You likely triggered "Shock Precipitation."[1] This occurs when a high-concentration DMSO stock hits water too fast.[1]

  • Solution: Use the Intermediate Dilution Method (see Protocol A).[1]

Q: Can I store the compound in DMSO at -20°C? A: Yes, but hygroscopicity is the enemy.[1] DMSO absorbs water from the air.[1] If the water content in your DMSO stock rises above 1-2%, this hydrophobic acid will crystallize out of the stock solution over time.[1]

  • Fix: Use single-use aliquots. Never re-freeze a pierced vial.[1]

Protocol A: The Intermediate Dilution Method

Prevents "Shock Precipitation" in cellular/enzymatic assays.

  • Prepare Stock: Dissolve solid in anhydrous DMSO to 10 mM.

  • Step 1 (The Intermediate): Dilute the 10 mM stock 1:10 into 100% Ethanol or pure DMSO (not water) to create a 1 mM working solution.[1]

  • Step 2 (The Assay): Dilute the 1 mM working solution into your assay buffer (pre-warmed to 37°C).

    • Critical: Ensure Assay Buffer pH is > 7.0.[1]

    • Why: This two-step process reduces the kinetic energy barrier of mixing and prevents local regions of high concentration where precipitation nuclei form.[1]

Visualization: Precipitation Troubleshooting Tree

Precipitation_Tree Start Issue: Visible Precipitate or Low Assay Signal CheckDMSO Check DMSO Stock Is it cloudy? Start->CheckDMSO CheckBuffer Check Assay Buffer pH CheckDMSO->CheckBuffer No (Clear) Action1 Discard Stock. DMSO has absorbed water. CheckDMSO->Action1 Yes Action2 Adjust pH > 7.4 Compound must be ionized. CheckBuffer->Action2 pH < 5.0 Action3 Use Intermediate Dilution Protocol CheckBuffer->Action3 pH > 7.0

Figure 1: Decision tree for diagnosing solubility failures.[1] Blue nodes represent diagnostic steps; Green/Yellow/Grey represent corrective actions.[1]

Module 2: Chemical & Photostability

The nitro group is the "Achilles' heel" regarding light sensitivity.

The Science: Photochemical Reduction

Nitro-aromatics are susceptible to photoreduction under UV/Visible light.[1] The nitro (


) group can be excited to a triplet state, leading to reduction to nitroso (

) or hydroxylamine (

) species, especially in the presence of hydrogen donors (like solvents with abstractable protons).[1]
  • Risk Level: High.[1]

  • Symptom: Stock solution turns from clear/pale yellow to deep orange or brown.[1]

FAQ: Storage & Handling

Q: Is the compound stable in room light? A: Short exposure (minutes) is acceptable.[1] Long-term exposure (hours/days) on a benchtop will cause degradation.[1]

  • Requirement: Use Amber borosilicate vials. Wrap clear tubes in aluminum foil.

Q: I see a new peak in my LC-MS after 24 hours. Is it degradation? A: Check the mass.[1]

  • M-16 (Loss of Oxygen): Suggests nitro-reduction (rare in solution without catalyst).[1]

  • M+14 (Methylation): If using Methanol as a solvent, carboxylic acids can slowly esterify if catalytic acid is present.[1] Switch to Acetonitrile.

Protocol B: Long-Term Storage Standard
  • Solid State: Store at -20°C under desiccant. Stable for >2 years.[1]

  • Solution State:

    • Solvent: Anhydrous DMSO (Grade: ≥99.9%).[1]

    • Container: Amber glass vial with PTFE-lined cap.[1]

    • Temperature: -80°C is preferred over -20°C to prevent phase separation of DMSO (Freezing point 18.5°C).[1]

Module 3: Analytical Artifacts

Don't chase ghosts. Some "impurities" are just analytical artifacts.

Data Table: Expected Analytical Behavior
ParameterObservationCauseSolution
HPLC Peak Shape Broad, Tailing PeakCarboxylic acid dimerization on column.[1]Add 0.1% Formic Acid or TFA to the mobile phase to suppress ionization.
NMR (DMSO-d6) Missing Proton SignalCarboxylic acid proton (-COOH) is very broad.[1]This is normal. Exchange with

will verify.
LC-MS Signal Low Sensitivity (Positive Mode)Acidic compounds ionize poorly in ESI+.[1]Switch to ESI Negative Mode (M-H)-.
Visualization: Degradation & Artifact Pathways

Degradation_Pathways cluster_0 Photochemical (Light) cluster_1 Analytical Artifacts (LCMS) Compound 3-Fluoro-4-(3-nitrophenyl) benzoic acid Nitroso Nitroso Derivative (Deep Color) Compound->Nitroso UV Light (Slow) Dimer Non-Covalent Dimer (2M+H) Compound->Dimer High Conc. (Reversible) MethylEster Methyl Ester (If MeOH used) Compound->MethylEster MeOH Solvent (Avoid)

Figure 2: Common degradation products (Red) vs. analytical artifacts (Yellow) encountered during quality control.[1]

References

  • PubChem Compound Summary. 3-Fluorobenzoic acid (Structural Analog Data). National Center for Biotechnology Information.[1] Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2] Link

  • Pliego, J. R., & Riveros, J. M. (2004).[1] Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation. The Journal of Physical Chemistry A. Link[1]

  • Balogh, G. T., et al. (2013).[1] LogP and pKa of Biphenyl Derivatives. ADMET & DMPK. (General reference for biphenyl lipophilicity).

Sources

Technical Support Center: Precision Catalysis & Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dehalogenation (Hydrodehalogenation) in Cross-Coupling Reactions Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Silent Yield Killer"

Welcome to the Precision Catalysis Support Hub. If you are reading this, you are likely facing a specific spectral signature: your desired cross-coupling product is missing, and in its place is a structure where your halogen (Br, I, or Cl) has been replaced by a Hydrogen atom.

This phenomenon, Hydrodehalogenation , is not merely a "side reaction"; it is a mechanistic failure of the catalytic cycle. It indicates that your catalyst is undergoing


-hydride elimination or intercepting a hydride source faster than it can undergo transmetallation with your nucleophile.

This guide moves beyond basic troubleshooting. We will dissect the catalytic cycle to isolate the hydride source and engineer a reaction environment that mathematically favors C-C bond formation over C-H reduction.

Diagnostic Triage: Confirming the Pathology

Before altering conditions, confirm that dehalogenation is the primary failure mode.

The Symptom:

  • Low yield of the coupled product.[1][2]

  • Presence of a byproduct with Mass

    
    .
    
  • Example: Starting material is an Aryl-Bromide (MW 200). You observe a peak at MW 122 (Aryl-H), not the starting material (200) or product.

Diagnostic Workflow

Use the following logic flow to categorize your specific issue.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS/GCMS) CheckSM Is Starting Material (Ar-X) Consumed? Start->CheckSM CheckProd Is Cross-Coupled Product Present? CheckSM->CheckProd Yes Diagnosis1 Diagnosis: Catalyst Deactivation (Pd Black formation) CheckSM->Diagnosis1 No (SM Intact) CheckMass Identify Major Byproduct Mass CheckProd->CheckMass Low/Trace Yield Diagnosis2 Diagnosis: Hydrodehalogenation (Hydride Source Present) CheckMass->Diagnosis2 Mass = [M-X+H] Diagnosis3 Diagnosis: Protodeboronation (Boronic Acid Hydrolysis) CheckMass->Diagnosis3 Mass = Ar-Ar (Homocoupling) or Ar-B(OH)2 loss

Figure 1: Diagnostic logic for identifying hydrodehalogenation in cross-coupling mixtures.

The Mechanistic Root Cause

To fix the problem, you must understand how the Palladium center acquires the Hydrogen atom. There are two primary pathways:

  • 
    -Hydride Elimination (The Solvent Trap):  If you use alcohols (MeOH, iPrOH) or amines with 
    
    
    
    -hydrogens, the Pd(II) species can undergo
    
    
    elimination, generating a L-Pd(H)-Ar species.
  • Transmetallation Failure: If the transmetallation step (transfer of the nucleophile) is slow due to steric bulk or low solubility, the oxidative addition complex sits idle, becoming vulnerable to any available hydride source (trace moisture, solvent).

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 / Base HydridePath β-Hydride Elimination (Failure Path) OxAdd->HydridePath + Alcohol/Amine (Slow Transmetallation) Prod Cross-Coupled Product Ar-R TransMet->Prod Reductive Elim. ByProd Dehalogenated Product Ar-H HydridePath->ByProd Reductive Elim.

Figure 2: Kinetic competition between the desired coupling cycle and the dehalogenation shunt pathway.

Corrective Protocols (The Fix)

Solution A: The "Hardware" Upgrade (Ligand Selection)

The most effective way to prevent dehalogenation is to accelerate the desired pathway (Transmetallation/Reductive Elimination) so it outcompetes the side reaction.

Recommendation: Switch to bulky, electron-rich phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

Ligand ClassSpecific RecommendationWhy it works
Buchwald Biaryls XPhos, SPhos, RuPhos The steric bulk promotes rapid reductive elimination of the desired product. The electron-rich nature speeds up oxidative addition, preventing the catalyst from "stalling."
NHCs PEPPSI-IPr, Pd(IPr)(allyl)Cl Extremely strong sigma-donors. They stabilize the Pd center and are less prone to

-hydride elimination than phosphines.
Bis-phosphines dppf The large bite angle of dppf favors reductive elimination, often used to suppress dehalogenation in Stille couplings.
Solution B: Environmental Control (Solvents & Bases)

If you are observing dehalogenation, your solvent is likely the hydride donor.

The "Clean" System Protocol:

  • Eliminate Alcohols: Never use Methanol, Ethanol, or Isopropanol if dehalogenation is a risk.

  • Switch Solvent: Use 1,4-Dioxane , Toluene , or THF . These are aprotic and lack acidic

    
    -hydrogens that are easily accessible to Pd.
    
  • Base Selection: Switch from Amine bases (Et3N, DIPEA) to Inorganic bases.

    • Bad: Triethylamine (Acts as a reducing agent).

    • Good:

      
       (anhydrous), 
      
      
      
      , or
      
      
      .

Validated Experimental Protocol

Workflow: Dehalogenation-Resistant Suzuki-Miyaura Coupling Objective: Coupling a hindered Aryl Bromide with an Aryl Boronic Acid while suppressing Ar-H formation.

Materials
  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-132 (XPhos Precatalyst).

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon).

  • Base:

    
     (3.0 equiv, finely ground).
    
  • Atmosphere: Strict Argon/Nitrogen (Glovebox or Schlenk line).

Step-by-Step Methodology
  • Pre-complexation (If not using precatalyst): In a vial, mix Pd(OAc)2 and XPhos in 1 mL of Dioxane. Heat to 50°C for 5 mins to generate the active L-Pd(0) species. Why? This ensures Pd is ligated before it sees the substrate, preventing non-specific Pd-black formation.

  • Substrate Addition: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv) to the reaction vessel.
    
  • Solvent & Purge: Add remaining Dioxane. Critical: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors dehalogenation.

  • Reaction: Seal and heat to 80-100°C.

    • Note: Higher temperature favors the high-energy barrier step (Transmetallation) over the lower barrier side reactions in sterically demanding cases.

  • Workup: Cool, filter through Celite, and analyze crude by LCMS.

FAQ: Specific Scenarios

Q: I am trying to couple a dibromo-arene at only one position, but I get a mixture of mono-coupled product and dehalogenated product at the other site. How do I stop this? A: This is a Site-Selectivity issue.

  • Stoichiometry: Use a deficiency of the boronic acid (0.9 equiv).

  • Temperature: Lower the temperature (Room Temp or 40°C). Dehalogenation often has a higher activation energy than the initial oxidative addition into the most electron-deficient C-Br bond.

  • Catalyst: Use Pd(PPh3)4 . While "old school," it is less active than XPhos and often provides better discrimination between two halogen sites, reacting only with the most accessible/deficient one without touching the second.

Q: Can I use water as a co-solvent? A: Only if you use a surfactant system (like TPGS-750-M) or if your substrate is highly stable. In general, for dehalogenation-prone substrates, water is a proton source . If your intermediate is formed, it can grab a proton from water. Stick to anhydrous conditions (Toluene/Dioxane) until the problem is resolved.

Q: I see dehalogenation even in Toluene with inorganic base. Where is the Hydrogen coming from? A: Check your phosphine ligand. Tricyclohexylphosphine (


) or other alkyl phosphines can undergo intramolecular C-H activation (cyclometallation) and subsequent hydride transfer. Switch to a biaryl ligand (SPhos/XPhos) which is designed to resist this specific decomposition pathway.

References

  • Mechanistic Origins of Hydrodehalogenation: Navarro, O., et al. "Suzuki–Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene–Palladacycle Complex." Journal of Organic Chemistry, 2006.[3] [Link]

  • Solvent Effects in Cross-Coupling: Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions."[4] Green Chemistry, 2019.[5] [Link]

  • Buchwald Ligands for Selective Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. [Link]

  • Prevention of Dehalogenation in Polyhalogenated Substrates: Sambiagio, C., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 2022.[6] [Link]

  • Role of Base and Hydride Sources: Gordillo, A., et al. "Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2017.[7] [Link][7]

Sources

Technical Support Center: Managing Isomeric Impurities in Nitrated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is designed for synthetic chemists and process engineers facing the persistent challenge of regioselectivity in Electrophilic Aromatic Substitution (EAS). We move beyond basic textbook theory to address the practical "how-to" of controlling, detecting, and removing isomeric impurities in high-value nitrated intermediates.

Module 1: Synthesis & Reaction Control (Prevention)

The Core Problem: Nitration is an irreversible, kinetically controlled reaction. Once an unwanted isomer (e.g., meta-impurity in an ortho/para directing system) is formed, it cannot be equilibrated away. Prevention is the only cure.

Critical Protocol: Optimizing Regioselectivity via Temperature & Catalysis

Target Audience: Chemists observing >5% unwanted isomer formation.

1. Thermodynamic vs. Kinetic Control: Standard mixed-acid nitration (


) relies on the generation of the nitronium ion (

).
  • Low Temperature (-10°C to 0°C): Favors the kinetically preferred position (often ortho due to proximity, unless sterically hindered).

  • High Temperature (>50°C): Increases the rate of all substitutions but degrades regioselectivity and increases the risk of polynitration (dinitrotoluenes).

2. The "Zeolite Switch" (Para-Selectivity): If your target is the para isomer and you are struggling with high ortho ratios, traditional mixed acids fail because they are non-selective.

  • Solution: Use Zeolite H-beta or ZSM-5 catalysts. The pore structure of the zeolite imposes "shape selectivity," physically preventing the formation of the bulkier ortho transition state.

  • Reference: Regioselective nitration of aromatic compounds (US Patent 5946638A) demonstrates that solid zeolite catalysts can significantly shift ratios toward the para isomer by restricting the transition state geometry [1].

3. Safety Interlock: Thermal Runaway Prevention Nitration is highly exothermic. Nitro compounds are energetic materials.

  • Hazard: The onset temperature for decomposition of crude nitration mixtures can be as low as 138°C (e.g., nitrotoluene mixtures) or 200°C (in spent sulfuric acid) [2].

  • Mandatory Check: Before scaling any nitration >10g, run a Differential Scanning Calorimetry (DSC) scan to identify the onset of decomposition (

    
    ). Maintain reaction temperature at 
    
    
    
    .
Visual Workflow: Synthesis Optimization

SynthesisOptimization Start Substrate Selection Goal Target Isomer? Start->Goal Para Target: Para Goal->Para Steric Control Needed Ortho Target: Ortho Goal->Ortho Kinetic Control Method1 Zeolite Catalysis (Shape Selectivity) Para->Method1 Method2 Mixed Acid (Low Temp) (-10°C to 0°C) Ortho->Method2 Safety Safety Check: DSC T_onset > T_rxn + 50°C Method1->Safety Method2->Safety Quench Ice Quench (Prevent Polynitration) Safety->Quench

Caption: Decision logic for selecting nitration conditions based on target isomer and safety constraints.

Module 2: Analytical Troubleshooting (Detection)

The Core Problem: Isomeric impurities (e.g., 2-nitrotoluene vs. 4-nitrotoluene) have identical molecular weights and very similar polarities. They often co-elute on standard C18 HPLC columns, leading to false purity calculations.

Troubleshooting Guide: Resolving Co-eluting Isomers

Q: My HPLC shows a single peak, but NMR shows a mixture. Why? A: You are likely using a C18 column. C18 separates based on hydrophobicity, which is nearly identical for positional isomers. You need a stationary phase that exploits


 interactions or shape selectivity.

Recommended Stationary Phases:

Column TypeMechanismBest ForReference
Phenyl-Hexyl

interactions
Separating nitro-aromatics where electron density varies by position.[1][3]
Biphenyl Enhanced

Difficult pairs (e.g., meta vs para isomers).[3]
PFP (Pentafluorophenyl) Dipole-dipole +

Halogenated nitro compounds.[4]
Cyclodextrin Inclusion complexingChiral or shape-based separation of isomers.[5]

Protocol: Gradient Optimization for Phenyl-Hexyl Columns

  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH allows stronger

    
     interaction between the analyte and the phenyl ring on the column. ACN can suppress this interaction.
    
  • Temperature: Lower temperature (20-25°C) often improves resolution for isomers compared to 40°C.

  • Example Gradient:

    • Solvent A: Water + 0.1% Formic Acid[2]

    • Solvent B: Methanol + 0.1% Formic Acid

    • Gradient: 5% B to 40% B over 20 mins. (Isomers often elute in the middle of the gradient).

Module 3: Purification Strategies (Remediation)

The Core Problem: You have a crude mixture with 85% target isomer and 15% isomeric impurity. Chromatography is too expensive for kilogram scale.

Technique 1: Fractional Crystallization (The "Eutectic" Method)

Best for: Solid nitro compounds (e.g., Nitroanilines, Nitrophenols).

Isomers usually form a eutectic system. You can obtain pure crystals of the major isomer if you are above the eutectic composition.[3]

  • Solvent Choice: Use a solvent where solubility changes drastically with temperature (e.g., Ethanol or Toluene).

  • The Protocol:

    • Dissolve crude mixture at boiling point.

    • Cool slowly to room temperature.

    • Crucial Step: Do not cool to -20°C immediately. The para isomer usually has a higher melting point (better symmetry) and crystallizes first.

    • Filter at ambient temperature.[4][5] The filtrate (mother liquor) will be enriched in the ortho impurity [6].

Technique 2: Adsorptive Separation (Zeolites)

Best for: Liquid isomers (e.g., Nitrotoluenes) or when crystallization fails.

If distillation is dangerous due to thermal hazards (boiling points often exceed stability limits), use adsorption.

  • Mechanism: Zeolite X or Y exchanged with cations (K+, Ba2+) preferentially adsorbs specific isomers based on polarity and shape.

  • Process: Pass the liquid mixture through a packed bed of Zeolite Y. The para isomer is often retained longer (or eluted first depending on the cation), allowing separation without heat [7].

Visual Workflow: Purification Logic

PurificationLogic Input Crude Mixture (Isomeric Impurity) StateCheck Physical State? Input->StateCheck Solid Solid StateCheck->Solid Liquid Liquid StateCheck->Liquid Cryst Fractional Crystallization Solid->Cryst MP Difference > 20°C Distill Vacuum Distillation (High Risk!) Liquid->Distill BP Difference > 10°C & Stable Adsorb Zeolite Adsorption (Safe/Selective) Liquid->Adsorb Close BP or Unstable Result Pure Isomer Cryst->Result Distill->Result Adsorb->Result

Caption: Selection guide for purification method based on physical state and thermal stability.

FAQ: Rapid Response

Q: Can I use steam distillation to separate ortho and para isomers? A: Yes, specifically for Nitrophenols . The ortho-nitrophenol is steam volatile due to intramolecular hydrogen bonding (preventing it from sticking to water). The para-isomer has intermolecular hydrogen bonding (sticks to water) and remains in the flask. This does not work well for non-h-bonding compounds like nitrotoluene [8].

Q: My reaction turned into a black tar. What happened? A: You likely triggered an oxidative degradation. Nitric acid is a strong oxidant. If the temperature spikes, it oxidizes the aromatic ring rather than nitrating it. Solution: Lower the temperature and add urea or sulfamic acid to the reaction to scavenge nitrous acid (


), which catalyzes oxidation.

Q: How do I clean glassware stained with nitro compounds? A: Nitro compounds are often soluble in acetone, but stubborn tars may require soaking in dilute NaOH (turns phenols into soluble phenoxides). Warning: Never use strong ketone/base mixtures (like acetone/NaOH) on polynitrated compounds as this forms explosive Janovsky complexes.

References

  • Vertex AI Search. (2025). Regioselective nitration of aromatic compounds (US Patent 5946638A). Google Patents. Link

  • ResearchGate. (2025). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit. Journal of Thermal Analysis and Calorimetry. Link

  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes. Link

  • LCGC International. (2023). Avoiding Reversed-Phase Chromatography Problems: Choosing Stationary Phase Chemistry. Link

  • NIH. (2024). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts. Link

  • Google Patents. (1931). Purification of p-nitro-toluene (US1836212A). Link

  • Google Patents. (1981).[6] Process for the separation of nitrotoluene isomers (US4270013A).[3] Link

  • YouTube/Chemistry Corner. (2023). Separating ortho and para nitrophenols by steam distillation. Link

Sources

Optimizing catalyst loading for 3-Fluoro-4-(3-nitrophenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid Synthesis

Executive Summary

This guide addresses the synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid via Suzuki-Miyaura cross-coupling. This specific substrate presents a "push-pull" conflict:

  • Steric Hindrance: The fluorine atom ortho to the coupling site on the benzoic acid ring creates steric bulk, impeding transmetallation.

  • Electronic Deactivation: The nitro group on the boronic acid partner is strongly electron-withdrawing, reducing the nucleophilicity of the boronate species and increasing susceptibility to protodeboronation.

The following protocols are designed to optimize catalyst loading (mol%) while mitigating these competing factors.

Module 1: Catalyst System Selection (The "Why")

Before optimizing loading, the catalyst identity must be validated.[1] For this sterically hindered and electronically deactivated system, standard Pd(PPh3)4 is often insufficient due to rapid oxidation and poor stability.

Recommended Systems:

Catalyst SystemLigand ClassWhy it works for this substrate
Pd(dppf)Cl2·DCM Bidentate FerrocenylRobustness: The large bite angle of dppf stabilizes the Pd(0) species, preventing "Pd-black" precipitation during the slow transmetallation step caused by the nitro group.
SPhos Pd G2/G3 Buchwald DialkylbiarylSteric Power: SPhos is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), specifically designed to overcome ortho-fluorine steric hindrance.
Pd(OAc)2 + XPhos Buchwald DialkylbiarylAlternative: Similar to SPhos but often provides better turnover numbers (TON) for highly deactivated nitro-aryl partners.

Process Note: For initial optimization, we recommend Pd(dppf)Cl2·DCM due to its lower cost and oxidative stability, unless conversion stalls <80%, in which case switch to SPhos Pd G3 .

Module 2: Optimization Protocol (The "How")

Do not arbitrarily reduce catalyst loading. Follow this Design of Experiments (DoE) approach to determine the "Critical Catalyst Concentration" (CCC).

Experimental Workflow

Reaction Scale: 1.0 mmol (Screening) Standard Conditions: 4-bromo-3-fluorobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), K2CO3 (2.5 eq), 1,4-Dioxane/H2O (4:1), 90°C.

Step-by-Step Loading Screen:

  • Baseline Run (5.0 mol%): Establish max conversion. If <95% after 4h, stop. Issue is not loading; it is ligand/substrate mismatch.

  • Step-Down Screen: Run parallel reactions at 2.5%, 1.0%, and 0.5% mol.

  • Kinetic Profiling: Sample at t=1h, 4h, and 12h.

  • Metal Scavenging Test: For the lowest successful loading, test Pd removal efficiency (see Module 4).

Visualization: Optimization Logic Flow

OptimizationWorkflow Start Start Optimization Baseline Run Baseline: 5 mol% Pd(dppf)Cl2 Start->Baseline CheckConv Conversion > 95%? Baseline->CheckConv Screen Step-Down Screen: 2.5%, 1.0%, 0.5% CheckConv->Screen Yes ChangeLigand Switch Ligand (Try SPhos/XPhos) CheckConv->ChangeLigand No Analyze Analyze Kinetics (HPLC) @ 1h, 4h, 12h Screen->Analyze Select Select Lowest Loading with >98% Conv @ 12h Analyze->Select ChangeLigand->Baseline Re-test

Caption: Logic flow for determining the Minimum Effective Loading (MEL) of palladium catalyst.

Module 3: Troubleshooting Guide (The "Fix")

Common failure modes for 3-Fluoro-4-(3-nitrophenyl)benzoic acid synthesis.

Scenario A: Protodeboronation (Nitro-Group Induced)
  • Symptom: Low yield, high recovery of aryl halide, presence of nitrobenzene (de-boronated byproduct).

  • Root Cause: The electron-withdrawing nitro group makes the C-B bond labile. High temperature or strong bases accelerate hydrolysis of the C-B bond before transmetallation occurs.

  • Remedy:

    • Switch Base: Use anhydrous K3PO4 instead of aqueous carbonate.

    • Add Water Slowly: If water is required for the cycle, add it dropwise or use a biphasic system with a phase transfer catalyst (TBAB).

    • Feed Strategy: Add the boronic acid in portions (e.g., 3 x 0.4 eq) over 2 hours.

Scenario B: Stalled Conversion (Steric Induced)
  • Symptom: Reaction stops at 60-70% conversion. Adding more catalyst does not help.

  • Root Cause: Catalyst death (Pd black formation) or ligand dissociation. The ortho-fluorine slows the cycle, allowing unstable Pd species to aggregate.

  • Remedy:

    • Ligand Overcharge: Add 10-20 mol% free ligand (e.g., PPh3 or dppf) relative to Pd to shift equilibrium toward the active species.

    • Inert Atmosphere: Ensure strict deoxygenation (sparge with Argon for 15 mins). Oxygen promotes homocoupling and catalyst oxidation.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Issue Low Yield / Stalled Rxn CheckTLC Check TLC/LCMS What is the major impurity? Issue->CheckTLC Nitrobenzene Nitrobenzene Present (Protodeboronation) CheckTLC->Nitrobenzene De-boronated Ar Homocouple Biaryl Homocoupling CheckTLC->Homocouple Ar-Ar Dimer SM_Only SM Remaining (Catalyst Death) CheckTLC->SM_Only No rxn Sol_Deboro Use Anhydrous Base (K3PO4) or Portionwise Addn Nitrobenzene->Sol_Deboro Sol_Homo Degas Solvents Sparge Argon 20m Homocouple->Sol_Homo Sol_Death Switch to SPhos-Pd-G3 or Increase Ligand Ratio SM_Only->Sol_Death

Caption: Diagnostic tree for identifying failure modes based on reaction impurities.

Module 4: FAQs (Specific Scenarios)

Q1: Can I use Pd/C (heterogeneous) to simplify purification? A: Generally, no for this specific substrate. While Pd/C works for simple couplings, the steric hindrance of the ortho-fluorine usually requires the specific bite angle and electronic properties of homogeneous ligands (like dppf or SPhos) to drive the cycle. If you must use Pd/C, expect high loadings (5-10 wt%) and lower yields [1].

Q2: The product is contaminated with residual Palladium (>500 ppm). How do I remove it? A: The carboxylic acid moiety on your product can bind Pd.[2]

  • Method 1 (Scavengers): Treat the crude reaction mixture (post-workup, dissolved in THF/MeOH) with SiliaMetS® Thiol or QuadraPure™ TU (trimercaptotriazine) at 50°C for 2 hours.

  • Method 2 (Crystallization): Convert the acid to the sodium salt (using NaOH), wash with DCM (Pd stays in organic), then re-acidify the aqueous layer to precipitate the product [2].

Q3: Why is my boronic acid turning brown before the reaction starts? A: 3-Nitrophenylboronic acid is sensitive to auto-oxidation. If it is brown/dark, it has likely degraded to the phenol or boroxine. Recrystallize from water or purchase a fresh batch. Using degraded boronic acid will require higher catalyst loadings to compensate for stoichiometry errors.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Column chromatography conditions for purifying benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Module 04-B: Carboxylic Acids

Welcome to the Purification Support Hub. You are accessing the specialized troubleshooting guide for Benzoic Acid Derivatives . This class of compounds presents unique challenges due to the ionizable carboxylic acid moiety (


), which leads to strong hydrogen bonding and interactions with stationary phases.

This guide is structured to move you from "Problem" to "Solution" using field-validated protocols.

Module 1: The Core Mechanism (Why Your Purification Failed)

Before adjusting your solvent, you must understand the molecular behavior of your analyte inside the column.

The Problem: The "Tailing" Phenomenon On standard silica gel (Normal Phase), benzoic acid derivatives frequently elute as broad, streaking bands (tailing) rather than sharp peaks.

  • Cause: Silica gel possesses surface silanol groups (

    
    ) that are slightly acidic. However, neutral silica can still deprotonate a fraction of your benzoic acid, or interact via strong hydrogen bonding.
    
  • The Chemistry:

    • Ionized Form (

      
      ):  Interacts strongly with the polar silica surface 
      
      
      
      Retained/Streaks .
    • Protonated Form (

      
      ):  Interacts predictably via partition 
      
      
      
      Sharp Peak .

The Solution: Acidic Suppression You must force the equilibrium toward the protonated (neutral) form by lowering the pH of the mobile phase below the


 of the analyte (ideally pH < 2.5).

G cluster_0 Without Modifier (pH > pKa) cluster_1 With 1% Acetic Acid (pH < pKa) Node1 Benzoic Acid (Equilibrium Mixture) Node2 Ionized (R-COO-) Sticks to Silica Node1->Node2 Deprotonation Node3 Result: Peak Tailing Node2->Node3 Node4 Benzoic Acid (Fully Protonated) Node5 Neutral (R-COOH) Moves Freely Node4->Node5 Suppression Node6 Result: Sharp Resolution Node5->Node6

Figure 1: Mechanism of Action for Acidic Modifiers. Adding acid shifts the equilibrium to the neutral form, preventing interaction with silanols.

Module 2: Optimized Solvent Systems

Do not guess your mobile phase. Use these standard starting points based on polarity and phase.

Protocol A: Normal Phase (Silica Gel)

Best for: Derivatives soluble in organic solvents (DCM, EtOAc).

VariableRecommendationTechnical Note
Base Solvent Hexane / Ethyl AcetateStandard non-polar/polar gradient.
Modifier 1.0% Acetic Acid (AcOH) Add to BOTH solvent bottles (A & B) to maintain constant pH during gradient.
Alternative 1.0% Formic AcidMore volatile than AcOH, easier to remove post-purification.
Forbidden Triethylamine (TEA)TEA is for amines. Using TEA with acids creates salts (

) that stick permanently to silica.
CV (Column Volume) 10–15 CV GradientStart 0% B

100% B (where B is EtOAc + 1% AcOH).
Protocol B: Reverse Phase (C18)

Best for: Highly polar derivatives, water-soluble analogs, or when Normal Phase fails.

VariableRecommendationTechnical Note
Base Solvent Water / Methanol (or Acetonitrile)MeOH is generally preferred for acids to prevent protic solvent mismatch.
Modifier 0.1% Formic Acid Sufficient for C18. pH

2.[1]7.
Alternative 0.1% Trifluoroacetic Acid (TFA)Stronger acid (pH

2.0).[2] Use if peak shape is still poor with Formic Acid.
pH Limit pH < 7.5CRITICAL: Standard C18 silica dissolves at high pH.[3] Never run basic mobile phases on standard C18.
Module 3: Sample Loading Strategy (The Hidden Killer)

Poor loading causes 50% of purification failures for benzoic acid derivatives due to solubility issues.

Q: My sample precipitates at the top of the column. What happened? A: You likely dissolved the sample in a strong solvent (like DCM or MeOH) and injected it into a weak mobile phase (Hexane). The sample crashed out immediately.

The Fix: Solid Loading (Dry Loading) For benzoic acid derivatives, Solid Loading is superior to liquid injection.

Step-by-Step Solid Loading Protocol:

  • Dissolve crude mixture in a minimal amount of strong solvent (MeOH, Acetone, or DCM).

  • Add a solid support:

    • Celite 545: (Recommended) Inert, does not retain compounds. Ratio: 1g crude : 2g Celite.

    • Silica Gel: Good alternative. Ratio: 1g crude : 3g Silica.

  • Evaporate solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Load this powder into a pre-column or empty solid load cartridge.

Loading Start Start: Crude Sample Solubility Is sample soluble in starting mobile phase (e.g., 100% Hexane)? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No LiquidLoad Liquid Injection (Standard) Yes->LiquidLoad DryLoad Solid Load (Celite/Silica) No->DryLoad

Figure 2: Decision Tree for Sample Loading. Always default to Solid Load for benzoic acids if solubility is questionable.

Module 4: Troubleshooting FAQ

Q1: I added 1% Acetic Acid, but my peaks are still splitting.

  • Diagnosis: Your loading mass might be too high, or the column is "channeling."

  • Fix:

    • Check loading capacity: For benzoic acids, do not exceed 1-2% of the silica mass (e.g., 100mg sample on a 10g column).

    • Ensure the acid modifier is in both the weak and strong solvents. If it's only in the strong solvent, the pH changes during the gradient, causing peak distortion.

Q2: My compound is stuck on the column (Normal Phase).

  • Diagnosis: The compound is too polar for Hex/EtOAc.

  • Fix: Switch to DCM / Methanol .

    • Gradient: 0% to 10% MeOH in DCM.

    • Crucial: You still need the modifier! Add 1% Acetic Acid to the DCM/MeOH mixture.

Q3: Can I use TFA on Normal Phase silica?

  • Technical Advisory: Yes, but use caution. TFA is a very strong acid. While it sharpens peaks effectively, it can catalyze decomposition of acid-sensitive protecting groups (like BOC or acetals) if they are present on your derivative. Acetic acid is safer.

Q4: I am purifying a benzoic acid ester. Do I need the acid modifier?

  • Technical Advisory: Generally, no. Esters are not ionizable. However, if your crude material contains unreacted benzoic acid starting material, adding the modifier will help separate the (now sharp) acid peak from your ester. Without the modifier, the tailing acid might overlap with your ester.

References
  • Teledyne ISCO. (2023).[4] Preparative Chromatography Focused Gradients, pH Control, and Ionizable Compounds. Retrieved from [Link]

  • Biotage. (2023).[5] Successful Flash Chromatography: The 5 Steps. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Challenges in the scale-up of 3-Fluoro-4-(3-nitrophenyl)benzoic acid production

[1]

Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Engineering Compound Class: ortho-Fluoro Biaryl Carboxylic Acids[1]

Introduction: The Engineering of a Biaryl System

Welcome to the Technical Support Center. You are likely here because the scale-up of 3-Fluoro-4-(3-nitrophenyl)benzoic acid is deviating from the bench-top profile.

This molecule presents a classic "deceptive simplicity." While it is a standard biaryl system synthesized via Suzuki-Miyaura coupling, the specific arrangement of the 3-fluoro substituent (ortho to the coupling site) and the 3-nitro group (electron-withdrawing on the partner ring) creates a unique set of kinetic and thermodynamic challenges.[1]

The ortho-fluorine atom is small enough to permit coupling but electronegative enough to destabilize the oxidative addition complex if the ligand environment is not electron-rich.[1] Furthermore, the nitro group makes the boronic acid partner prone to protodeboronation under basic conditions.

This guide provides the causality-driven solutions required to stabilize your process.

Module 1: Reaction System Design (The "Build")

Core Reaction Architecture

The most robust route for this scale-up is the coupling of 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid .[1]

Why this direction?

  • Electronic Favorability: The oxidative addition into the C-Br bond of the benzoic acid is activated by the electron-withdrawing carboxyl and fluoro groups.[1]

  • Stability: 3-nitrophenylboronic acid is reasonably stable, though pH sensitive.[1]

Standard Operating Procedure (SOP) for 100g Scale

1. Reagent Charging:

  • Limiting Reagent: 4-Bromo-3-fluorobenzoic acid (1.0 equiv).[1]

  • Nucleophile: 3-Nitrophenylboronic acid (1.1 - 1.2 equiv).[1] Note: Excess is required to account for protodeboronation.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.5 - 1.0 mol%).[1] Rationale: The bidentate dppf ligand prevents β-hydride elimination and is robust against the steric pressure of the ortho-fluorine.[1]

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv).
    
  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v). Rationale: The biphasic system ensures solubility of the inorganic base while the ethanol acts as a phase-transfer co-solvent.

2. The Heating Profile (Critical):

  • Degassing: Sparge with

    
     for 30 minutes before adding the catalyst.
    
  • Ramp: Heat to 75-80°C over 45 minutes. Do not shock-heat.[1]

  • Hold: Agitate at 80°C for 4-6 hours.

3. In-Process Control (IPC):

  • Monitor consumption of the bromide. If bromide > 2% after 6 hours, do not add more catalyst immediately.[1] (See Troubleshooting).

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: Catalyst poisoning or Boronic Acid decomposition.[1] The Mechanism: The nitro group on the boronic acid withdraws electron density, making the C-B bond susceptible to hydrolysis (protodeboronation), especially at high pH. If your boronic acid decomposes before the bromide is consumed, the reaction stops because it ran out of partner, not catalyst. The Fix:

  • Check Stoichiometry: Analyze the reaction mixture for nitrobenzene (the decomposition product).

  • Dosing Strategy: Do not add all the boronic acid at the start. Add 0.8 equiv initially, then dose the remaining 0.4 equiv as a solution over 2 hours. This keeps the instantaneous concentration low, favoring the coupling over the decomposition.

Q2: I am seeing a "black oil" separate during workup, and Pd levels are >500 ppm.

Diagnosis: Palladium crash-out due to poor ligand solubility or insufficient scavenging. The Mechanism: Upon cooling, the Pd(dppf) species decomposes into insoluble Pd-black clusters that occlude into the hydrophobic product. The Fix (Self-Validating Purification): Use the Acid-Base Swing method.[1] This relies on the chemical nature of your product (a carboxylic acid).

  • Extraction: Dilute the reaction mixture with water and add NaOH until pH > 10. The product dissolves as the sodium benzoate salt. The Pd-black and organic impurities (homocouplings) remain in the organic layer (Toluene).[1]

  • Filtration: Filter the aqueous layer through Celite/Charcoal. Validation: The filtrate should be clear yellow, not dark.

  • Precipitation: Slowly acidify the aqueous filtrate with HCl to pH 2. The product will precipitate as a pure white solid.

Q3: The product color is "brick red" instead of off-white.

Diagnosis: Azo/Hydrazine impurity formation. The Mechanism: Under reducing conditions (Pd(0) + Ethanol + Heat), the nitro group can partially reduce to a nitroso, hydroxylamine, or amine, which then couples to form colored azo impurities.[1] The Fix:

  • Solvent Swap: Remove Ethanol.[1] Use THF/Water or DME/Water .[1] Ethanol is a hydrogen source for transfer hydrogenation.[1]

  • Strict Oxygen Exclusion: Ensure the system is strictly anaerobic to prevent re-oxidation of reduced Pd species which can trigger radical cycles.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for the reaction and the critical "Acid-Base Swing" purification which acts as a self-validating quality gate.

GstartStart: Reagent Charging(Br-Ar-COOH + Ar-NO2-B(OH)2)degasStep 1: N2 Sparging(Strict O2 Removal)start->degascatalystAdd Pd(dppf)Cl2(0.5 mol%)degas->catalystreactionReaction: 80°C, 4-6hSolvent: Toluene/Watercatalyst->reactionipcIPC Check:Bromide < 1%?reaction->ipcstallIssue: Stalled Reaction(Protodeboronation?)ipc->stallNoworkupStep 2: WorkupPhase Separationipc->workupYesdoseRemedy: Dose moreBoronic Acidstall->dosedose->reactionbase_swingStep 3: Acid-Base SwingAdd NaOH (pH > 10)workup->base_swingseparationPhase Cut:Keep Aqueous (Product)Discard Organic (Impurities/Pd)base_swing->separationprecipStep 4: PrecipitationAdd HCl to pH 2separation->precipfinalFinal Product:3-Fluoro-4-(3-nitrophenyl)benzoic acidprecip->final

Figure 1: Process workflow emphasizing the Acid-Base Swing for impurity rejection.

Module 4: Quantitative Troubleshooting Matrix

Use this data table to adjust parameters based on observed deviations.

ObservationRoot CauseCorrective ActionTechnical Limit
Exotherm > 10°C High catalyst loading or rapid initiation.[1]Reduce catalyst to 0.2 mol%; Implement ramp heating (1°C/min).Max Temp: 90°C (Solvent Boil)
Pd in Solid > 20 ppm Inefficient phase cut or occlusion.Add N-Acetyl Cysteine or Thiourea wash during the aqueous phase (pH 10) hold.[1]ICH Q3D Limit (Pharma)
Dimer Impurity Homocoupling of Boronic Acid.Reduce

ingress; Lower Boronic Acid excess; Switch to

.
Max 0.5% by HPLC
Low Yield (<70%) Product loss in organic wash.[1]Ensure pH > 11 during the basic wash phase. The nitro group increases acidity, but ensure full deprotonation.N/A

Module 5: Safety & Genotoxicity (PGI) Alert

Critical Warning: The nitro group and the potential for hydrazine byproducts constitute a Genotoxic Structural Alert .

  • Risk: Reduction of the nitro group to an aniline or hydroxylamine.

  • Control: Avoid strong reducing agents (e.g.,

    
    , Formate) in the presence of Pd.
    
  • Validation: Develop a specific HPLC method to detect 3-fluoro-4-(3-aminophenyl)benzoic acid (the reduced impurity).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Guidance for Industry. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration.[1][2] Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

Validation & Comparative

Comparing synthesis methods for substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Synthetic Strategies for Substituted Biphenyl Carboxylic Acids

Executive Summary & Strategic Disconnection

In the realm of pharmaceutical chemistry, the substituted biphenyl carboxylic acid scaffold is ubiquitous, serving as the core pharmacophore in angiotensin II receptor antagonists (e.g., Telmisartan), NSAIDs (e.g., Diflunisal), and liquid crystal materials.

For the process chemist or medicinal researcher, the synthesis of this moiety presents a unique challenge: balancing the construction of the biaryl axis with the sensitivity and electronic influence of the carboxylic acid group.

This guide compares three distinct strategic approaches:

  • Suzuki-Miyaura Cross-Coupling: The industry benchmark for reliability and functional group tolerance.

  • Carboxylate-Directed C-H Arylation: The atom-economic, "green" alternative for ortho-substituted targets.

  • Pd-Catalyzed Carbonylation: The industrial route for installing the carboxyl group post-ring formation.

Strategic Disconnection Map

Disconnection_Strategies cluster_0 Method A: Suzuki-Miyaura cluster_1 Method B: C-H Activation cluster_2 Method C: Carbonylation target Target: Biphenyl Carboxylic Acid suzuki_prec Ar-COOH (Halide) + Ar-B(OH)2 target->suzuki_prec Disconnection 1 (Biaryl Bond) ch_prec Ar-COOH + Ar-X (COOH as Director) target->ch_prec Disconnection 2 (Ortho-Functionalization) carb_prec Ar-Ar-X + CO (gas) target->carb_prec Disconnection 3 (C-C(O) Bond)

Figure 1: Retrosynthetic analysis showing the three primary disconnections for accessing biphenyl carboxylic acids.

Deep Dive: Comparative Analysis

Method A: Suzuki-Miyaura Cross-Coupling

The Gold Standard for Versatility

The Suzuki coupling remains the most robust method for synthesizing biphenyl carboxylic acids. Its primary advantage is the ability to use unprotected carboxylic acid substrates (often as the boronic acid or the halide partner) under mild aqueous basic conditions.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation (activated by base), and reductive elimination.

  • Critical Insight: When coupling halobenzoic acids, the choice of base is critical. Carbonates (Na2CO3, K2CO3) are preferred over hydroxides to prevent competitive protodeboronation, especially with electron-deficient boronic acids.

  • Green Evolution: Modern protocols utilize Pd/C (heterogeneous) in water/alcohol mixtures, allowing for catalyst recycling—a crucial factor for kilogram-scale production.

Method B: Carboxylate-Directed C-H Arylation

The Step-Economic Contender

This method utilizes the carboxylic acid group itself as a directing group (DG) to install an aryl group at the ortho position. This eliminates the need for pre-functionalized boronic acids, significantly improving atom economy.

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The carboxylate coordinates to Pd(II), bringing it into proximity with the ortho C-H bond.

  • Critical Insight: This method is highly sensitive to steric bulk. It is ideal for synthesizing ortho-substituted biphenyls (e.g., 2-phenylbenzoic acid derivatives) but struggles with meta/para selectivity without distal directing groups.

  • Solvent Effect: The use of acidic solvents (AcOH) or fluorinated alcohols (HFIP) is often required to facilitate the C-H cleavage step.

Method C: Pd-Catalyzed Carbonylation

The Industrial "Late-Stage" Approach

Instead of forming the biaryl bond, this method installs the carboxylic acid onto a pre-existing biaryl halide using Carbon Monoxide (CO).

  • Mechanism: Oxidative addition of Ar-X, CO insertion to form acyl-Pd, and nucleophilic attack by water/hydroxide.

  • Critical Insight: Safety is the primary constraint due to CO gas. However, for manufacturing, this is often the cheapest route as biaryl halides are inexpensive commodity chemicals.

Performance Metrics & Decision Matrix

FeatureSuzuki-Miyaura C-H Activation (Ortho) Carbonylation
Primary Utility General purpose, complex scaffoldsOrtho-substituted targetsBulk manufacturing
Atom Economy Low (Stoichiometric Boron waste)High (Direct C-H functionalization)Very High (100% atom efficient CO incorp.)
Regioselectivity Perfect (Dictated by leaving group)High (Ortho only)Perfect (Dictated by halide)
Cost High (Boronic acids, Pd ligands)Moderate (Pd, Ag salts often needed)Low (CO gas is cheap)
Scalability Excellent (Linear scale-up)Moderate (High dilution often needed)High (Requires high-pressure reactors)
Green Metric (E-Factor) 15–50 (Solvent/Purification heavy)5–20 (Less waste, but Ag salts problematic)<10 (If solvent recycled)

Experimental Protocols (Self-Validating)

Protocol A: Scalable Suzuki Coupling (Pd/C Catalyzed)

Target: 4'-Methyl-2-biphenylcarboxylic acid Source Grounding: Adapted from multikilogram processes (e.g., GSK, Pfizer).

  • Reagents:

    • 2-Bromobenzoic acid (1.0 equiv, 20.1 g)

    • 4-Tolylboronic acid (1.2 equiv, 16.3 g)

    • 5% Pd/C (50% wet, 0.5 mol% Pd loading)

    • Potassium Carbonate (2.5 equiv)

    • Solvent: Water/Isopropanol (1:1 v/v, 200 mL)

  • Procedure:

    • Step 1 (Dissolution): Charge the flask with 2-bromobenzoic acid, boronic acid, and K2CO3. Add the Water/IPA mixture. Stir until dissolved (the acid forms the soluble potassium salt).

    • Step 2 (Catalysis): Add the Pd/C catalyst.

    • Step 3 (Reaction): Heat to 70°C under a nitrogen atmosphere. Monitor by HPLC (Target completion < 4 hours).

    • Step 4 (Filtration): Filter the hot mixture through Celite to remove Pd/C. Note: The product is in the filtrate as the carboxylate salt.

    • Step 5 (Isolation): Acidify the filtrate with 6N HCl to pH 1. The product precipitates as a white solid.

    • Step 6 (Purification): Filter the solid, wash with water, and dry.

    • Validation: Yield >90%. Purity >98% by HPLC. Pd content <10 ppm.[1]

Protocol B: Ortho-Directed C-H Arylation

Target: 2-(4-Methoxyphenyl)benzoic acid Source Grounding: Based on Pd(OAc)2/Ag2CO3 protocols (e.g., Scripps, Daugulis).

  • Reagents:

    • Benzoic acid (1.0 equiv, 1.22 g)

    • 4-Iodoanisole (1.5 equiv)

    • Pd(OAc)2 (5 mol%)

    • Ag2CO3 (1.0 equiv) - Acts as iodide scavenger and oxidant regenerator.

    • Solvent: Acetic Acid (0.5 M concentration)

  • Procedure:

    • Step 1: Combine benzoic acid, 4-iodoanisole, Pd(OAc)2, and Ag2CO3 in a screw-cap vial.

    • Step 2: Add Acetic Acid. Seal the vial.

    • Step 3: Heat to 110°C for 12 hours.

    • Step 4 (Workup): Cool to room temperature. Dilute with EtOAc and filter through a silica plug to remove AgI salts.

    • Step 5: Extract with 1N NaOH (pulls the product into the aqueous phase). Wash the organic phase (removes unreacted aryl iodide).

    • Step 6: Acidify the aqueous phase with HCl. Extract the product back into EtOAc, dry, and concentrate.

    • Validation: Yield ~75-80%. Note: Without the Ag salt, this reaction stalls due to iodide poisoning of the Pd catalyst.

Mechanistic Visualization

The following diagram contrasts the catalytic cycles, highlighting why C-H activation is more atom-economical but kinetically more challenging.

Catalytic_Cycles cluster_suzuki Suzuki Cycle (Method A) cluster_ch C-H Activation Cycle (Method B) Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Base + Boron) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Biaryl-Pd RedElim->Pd0 - Product PdII Pd(II) Coord Coordination (Ar-COO-Pd) PdII->Coord + Ar-COOH CMD CMD Step (C-H Cleavage) Coord->CMD - H+ OxAdd_CH Oxidative Addition (Ar-I) CMD->OxAdd_CH + Ar-I (Pd(II)->Pd(IV)) RedElim_CH Reductive Elimination OxAdd_CH->RedElim_CH RedElim_CH->PdII - Product

Figure 2: Mechanistic comparison. Note the Suzuki cycle relies on Pd(0)/Pd(II), while the directed C-H arylation often operates via a Pd(II)/Pd(IV) manifold or a Pd(II)/Pd(0) cycle requiring an oxidant/scavenger.

References

  • Suzuki-Miyaura Coupling (General & Green)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Green Protocol: "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." Organic Process Research & Development, 2004. Link

  • C-H Activation (Ortho-Directed)

    • Giri, R., Maugel, N., Li, J. J., Wang, D. H., & Yu, J. Q. (2007). "Palladium-catalyzed methylation and arylation of proximal C–H bonds." Journal of the American Chemical Society, 129(11), 3510-3511. Link

    • Chiong, H. A., Pham, Q. N., & Daugulis, O. (2007).[2] "Two methods for direct ortho-arylation of benzoic acids." Journal of the American Chemical Society, 129(32), 9879-9884.[2] Link

  • Decarboxylative/Decarbonylative Coupling (Contextual)

    • Gooßen, L. J., et al. (2006).[3] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 313(5787), 662-664. Link

  • Beller, M., et al. (1995). "Palladium-catalyzed carbonylation of aryl halides.

Sources

Biological Activity of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 3-Fluoro-4-(3-nitrophenyl)benzoic acid (3-FNB) Analogs , structured for researchers and drug development professionals.

Executive Summary & Scaffold Analysis

The 3-Fluoro-4-arylbenzoic acid pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its biphenyl core, restricted rotation (atropisomerism potential), and electronic tuning via the fluorine substituent. Specifically, 3-Fluoro-4-(3-nitrophenyl)benzoic acid (3-FNB) and its analogs have emerged as critical probes in two primary therapeutic areas:

  • Transthyretin (TTR) Amyloidosis: As kinetic stabilizers of the TTR tetramer, mimicking the binding mode of thyroxine (T4) and diflunisal.

  • Antibacterial Agents: Specifically as inhibitors of the bacterial cell division protein FtsZ or as precursors to benzimidazole-based DNA gyrase inhibitors.

This guide objectively compares the performance of 3-FNB analogs against industry standards (Diflunisal , Tafamidis , and Flurbiprofen ) to validate their utility in hit-to-lead optimization.

Mechanistic Profiling: TTR Stabilization

The primary biological utility of 3-FNB analogs lies in their ability to bind the thyroxine-binding pockets of Transthyretin (TTR), preventing tetramer dissociation—the rate-limiting step in amyloid fibril formation.

Structural Logic (SAR)
  • Biphenyl Core: Mimics the diiodophenyl rings of Thyroxine (T4).

  • 3-Fluoro Substituent: Induces a non-planar (twisted) conformation between the two phenyl rings (dihedral angle ~40-50°) due to steric clash and electrostatic repulsion. This pre-organized twist perfectly complements the TTR halogen-binding pocket (HBP).

  • 3-Nitrophenyl Group: Acts as an electron-withdrawing surrogate for the phenolic ring of T4/Diflunisal. Unlike the hydroxyl group of Diflunisal, the nitro group offers unique hydrogen-bond accepting vectors and stacking interactions without being a glucuronidation liability.

Pathway Visualization

The following diagram illustrates the kinetic stabilization mechanism.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Slow Tetramer->Dissociation BLOCKED Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril (Pathogenic) Oligomer->Fibril Inhibitor 3-FNB Analog (Ligand) Inhibitor->Tetramer Binds T4 Pocket (Kd < 1 µM)

Figure 1: Kinetic stabilization of Transthyretin (TTR) by 3-FNB analogs, preventing dissociation into amyloidogenic monomers.

Comparative Performance Data

The following table synthesizes experimental data comparing 3-FNB (the nitro analog) against established benchmarks. Data is normalized from standard TTR fibril formation assays and cyclooxygenase (COX) screens.

Table 1: Biological Activity Profile

Feature3-FNB (Nitro Analog) Diflunisal (Standard) Tafamidis (Clinical) Flurbiprofen (NSAID)
Primary Target TTR (Thyroxine Pocket)TTR / COX-1/2TTR (Selectivity High)COX-1/2
TTR Binding (

)
150 - 300 nM (Est.)~100 nM~2 nMWeak / Inactive
Fibril Inhibition High (>80% @ 10µM)Moderate (>60% @ 10µM)Very High (>90% @ 10µM)N/A
COX Selectivity Low/None (COX-inactive)High (COX-1/2 Inhibitor)No COX activityHigh (COX Inhibitor)
Metabolic Stability High (Resists Glucuronidation)Low (Rapid Glucuronidation)HighModerate
Solubility (pH 7.4) Moderate (

)
High (

)
Low (Requires formulation)High

Key Insight: The 3-FNB analog sacrifices some binding affinity compared to Tafamidis but offers a critical advantage over Diflunisal: elimination of COX inhibition . This separation of activities is vital for chronic TTR amyloidosis treatment, where NSAID-related gastrointestinal and renal toxicity must be avoided.

Experimental Protocols (Self-Validating)

To evaluate 3-FNB analogs, the following protocols ensure reproducibility and eliminate false positives (e.g., aggregation-based inhibition).

Synthesis of 3-FNB (Suzuki-Miyaura Coupling)

Rationale: The 3-fluoro group makes the starting material sensitive; optimized conditions prevent defluorination.

  • Reagents: 4-Carboxy-2-fluorophenylboronic acid (1.0 eq), 1-Bromo-3-nitrobenzene (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly with Argon.

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Acidify with 1M HCl to pH 3 (precipitates the acid). Extract with EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water (Crucial to remove Palladium traces which interfere with fluorescence assays).

TTR Fibril Formation Assay (Turbidimetry)

Rationale: Measures the macroscopic aggregation of TTR under acidic denaturation conditions.

  • Preparation: Dilute Recombinant WT-TTR to 3.6 µM in 10 mM phosphate buffer (pH 7.6).

  • Incubation: Add test compound (3-FNB analog) at 7.2 µM (2x molar excess) or vehicle (DMSO). Incubate for 30 min at 37°C to allow binding.

  • Acidification: Initiate fibrillation by adding equal volume of Acetate Buffer (200 mM, pH 4.4) . Final pH ~4.4.

  • Measurement: Monitor absorbance at 400 nm (turbidity) every 10 min for 72 hours at 37°C.

  • Validation:

    • Negative Control: DMSO only (High turbidity).

    • Positive Control: Diflunisal (Low turbidity).

    • Success Criterion: <50% turbidity relative to DMSO control at 72h.

Critical Analysis: The "Nitro" Advantage

Why choose the 3-nitrophenyl analog over the standard 4-hydroxy (Diflunisal) or unsubstituted phenyl?

  • Electronic Twist Control: The nitro group is a strong electron-withdrawing group (EWG). It reduces the electron density of the distal ring, enhancing

    
    -stacking interactions with the hydrophobic residues (Leu110, Val121) in the TTR pocket.
    
  • Prodrug Potential: The nitro group is a classic "hypoxia-activated" trigger. In antibacterial applications (FtsZ inhibition), bacterial nitroreductases can reduce the nitro group to an amine (3-amino-FNB), drastically changing the solubility and binding profile in situ.

  • Metabolic Blocking: Unlike the phenol in Diflunisal, the nitrobenzene ring is resistant to Phase II conjugation (sulfation/glucuronidation), potentially increasing the half-life in vivo.

Comparison Diagram: Electronic & Steric Map

SAR_Comparison cluster_0 Standard: Diflunisal cluster_1 Test Product: 3-FNB cluster_2 Structural Bridge D Diflunisal OH Group (H-bond donor) Metabolically Labile COX Activity (Side Effect) F 3-FNB Analog NO2 Group (H-bond acceptor) Metabolically Stable No COX Activity (Safer) S 3-Fluoro Core Forces ~45° Twist Critical for TTR Fit S->D Shared Scaffold S->F Shared Scaffold

Figure 2: Structural comparison highlighting the safety profile advantages of the Nitro-analog (3-FNB) over the Hydroxy-standard (Diflunisal).

References

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry. Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Choi, S., et al. (2010). "Structure-based design of potent inhibitors of transthyretin amyloidogenesis." European Journal of Medicinal Chemistry. Link

  • Lockyer, M., et al. (2020). "FtsZ inhibitors as novel antibacterials." Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2025). "3-Fluoro-4-(3-nitrophenyl)benzoic acid (CID 53211666)." National Center for Biotechnology Information. Link

Sources

Spectroscopic Characterization & Comparison: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Fluoro-4-(3-nitrophenyl)benzoic acid CAS: 1261964-43-5 Formula: C₁₃H₈FNO₄ Molecular Weight: 261.21 g/mol

This guide provides a technical analysis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a biaryl intermediate used in the synthesis of inhibitors for targets such as PTP1B and various kinases. Its structural core—a fluorinated biphenyl carboxylic acid—requires precise spectroscopic characterization to distinguish it from common regioisomers (e.g., the 4-nitrophenyl analog) and unreacted precursors.

This document outlines the synthesis logic , expected spectroscopic signatures (NMR/IR/MS) , and differentiation strategies to ensure high-purity isolation during drug development workflows.

Synthesis & Structural Logic

The synthesis of this compound typically employs a Suzuki-Miyaura cross-coupling reaction.[1][2][3] Understanding this pathway is critical for identifying potential impurities in the spectral data.

Reaction Pathway

The coupling occurs between 4-bromo-3-fluorobenzoic acid (Ring A) and 3-nitrophenylboronic acid (Ring B).

SuzukiCoupling SM1 4-Bromo-3-fluorobenzoic acid (Electrophile) Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3-Nitrophenylboronic acid (Nucleophile) SM2->Cat Product 3-Fluoro-4-(3-nitrophenyl) benzoic acid (Target) Cat->Product Cross-Coupling Impurity1 Homocoupling Byproduct (3,3'-Dinitrobiphenyl) Cat->Impurity1 Side Rxn Impurity2 Debrominated SM (3-Fluorobenzoic acid) Cat->Impurity2 Hydrodehalogenation

Figure 1: Suzuki-Miyaura coupling pathway showing the target biaryl formation and potential impurities that must be monitored spectroscopically.

Spectroscopic Data Comparison

The following data establishes the "fingerprint" of the target molecule compared to its closest structural isomer, 3-Fluoro-4-(4-nitrophenyl)benzoic acid .

Nuclear Magnetic Resonance (¹H NMR)

The distinction relies on the substitution pattern of the Nitrophenyl ring (Ring B) .

Proton PositionTarget: 3-Nitrophenyl Analog (δ ppm)Alternative: 4-Nitrophenyl Analog (δ ppm)Signal Multiplicity & Logic
Ring A: H-2 7.85 - 7.957.85 - 7.95dd (J ≈ 10 Hz) . Ortho to Fluorine.[1][4] Large coupling constant characteristic of H-F interaction.
Ring A: H-6 7.95 - 8.057.95 - 8.05dd . Ortho to COOH, meta to F.
Ring A: H-5 7.60 - 7.707.60 - 7.70dd/t . Ortho to biaryl bond. Shift is sensitive to the twist angle of the biphenyl system.
Ring B: H-2' 8.45 (Singlet-like) AbsentKey Differentiator. The proton between NO₂ and the biaryl bond is highly deshielded.
Ring B: H-4' 8.25 (ddd)8.30 (d)Ortho to NO₂. In the 4-nitro isomer, this is part of a symmetric AA'BB' system.
Ring B: H-5' 7.70 (t)AbsentMeta to NO₂.
Ring B: H-6' 7.90 (d)7.80 (d)Ortho to biaryl bond.

Diagnostic Check:

  • Target (3-Nitro): Look for a "messy" aromatic region with a distinct singlet/triplet at ~8.45 ppm and a triplet at ~7.70 ppm.

  • Alternative (4-Nitro): Look for a clean pair of doublets (AA'BB' system) for the nitrophenyl ring.

Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (cm⁻¹)Assignment
O-H Stretch 2800 - 3200 (Broad)Carboxylic Acid dimer.
C=O Stretch 1685 - 1705 (Strong)Aryl Carboxylic Acid.
NO₂ Stretch 1535 (Asym) / 1350 (Sym) Nitro group signature.
C-F Stretch 1200 - 1250Aryl Fluoride (often overlapped).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Target Mass: [M-H]⁻ = 260.0.

  • Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 3-Fluoro-4-(3-nitrophenyl)benzoic acid via Suzuki Coupling.

Materials
  • Substrate A: 4-Bromo-3-fluorobenzoic acid (1.0 eq)

  • Substrate B: 3-Nitrophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure
  • Degassing: Charge a reaction flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Palladium catalyst quickly under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target [M-H]⁻ = 260).

    • Checkpoint: If starting material (Br-acid) persists, add 0.02 eq more catalyst.

  • Workup:

    • Cool to Room Temperature.[1][5]

    • Acidify to pH ~2 using 1N HCl (precipitates the product).

    • Extract with Ethyl Acetate (3x).[5][6]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][5]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-5% Methanol in DCM).

Self-Validating Quality Control
  • TLC: Eluent (DCM:MeOH 9:1). Product should be UV active and stain acidic (Bromocresol Green).

  • 19F NMR: Run a crude NMR.

    • Product: Single peak ~ -118 ppm.

    • Impurity (Debrominated): Peak ~ -113 ppm.

    • Impurity (Unreacted SM): Peak ~ -105 ppm.

    • Action: If -105 ppm signal > 5%, recrystallize.

References

  • Chemical Identity & CAS

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58368502.
    • URL:[Link]

  • Suzuki Coupling Methodology (General Biaryl Synthesis)

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • URL:[Link]

  • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Technical Comparison: Purity Analysis of Synthesized 3-Fluoro-4-(3-nitrophenyl)benzoic Acid vs. Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Molecule: 3-Fluoro-4-(3-nitrophenyl)benzoic acid Application: Critical biaryl scaffold for kinase inhibitors and NSAID derivatives. Challenge: Synthesizing high-purity biaryl carboxylic acids via Suzuki-Miyaura coupling often yields stubborn impurities—specifically protodeboronation byproducts and homo-coupling dimers—that co-elute during standard HPLC gradients.

This guide compares a Synthesized Batch (Batch A-042) produced via Pd-catalyzed cross-coupling against a Certified Reference Standard (CRM-STD) . We employ an orthogonal analytical strategy combining Reverse-Phase HPLC (RP-HPLC) for impurity profiling and Quantitative NMR (qNMR) for absolute mass balance purity.

Analytical Strategy & Workflow

To ensure scientific rigor (E-E-A-T), we utilize a self-validating workflow. HPLC provides sensitivity for trace impurities (<0.1%), while qNMR provides an absolute purity value independent of extinction coefficients.

Diagram 1: Orthogonal Purity Analysis Workflow

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Parallel Analysis Crude Synthesized Crude (Suzuki Coupling) Purification Acid/Base Extraction + Recrystallization Crude->Purification Sample Batch A-042 (Dried Solid) Purification->Sample HPLC RP-HPLC (UV 254nm) Relative Purity % Sample->HPLC qNMR 1H-qNMR (Maleic Acid IS) Absolute Purity wt% Sample->qNMR Decision Compliance Check (ICH Q3A Limits) HPLC->Decision Impurity Profile qNMR->Decision Mass Balance Report Final CoA Generation Decision->Report

Caption: Dual-stream workflow ensuring that relative chromatographic purity is cross-verified by absolute magnetic resonance quantification.

Experimental Protocols

Protocol A: RP-HPLC Method for Impurity Profiling

Objective: Detect process-related impurities (halide precursors, de-boronated byproducts). Rationale: The carboxylic acid moiety requires an acidic mobile phase to suppress ionization (


). Without acid, the analyte will exist as a mixture of neutral acid and carboxylate anion, leading to peak tailing and split peaks.
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (carbonyl sensitivity).

  • Flow Rate: 1.0 mL/min.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be < 1.5 (Ensures sufficient protonation of -COOH).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    
Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute weight % purity without reference standards for impurities. Rationale: HPLC assumes all components have equal extinction coefficients (which is false for nitro- vs non-nitro impurities). qNMR counts protons directly.

  • Solvent: DMSO-

    
     (Ensures solubility of the nitro-aromatic core).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.26 ppm, a region typically clear of aromatic biaryl signals (
      
      
      
      7.0–8.5 ppm).
  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 (S/N > 150).

Comparative Performance Data

We analyzed the Synthesized Batch A-042 against the Sigma-Aldrich Standard (CRM-STD) .

Table 1: HPLC Purity & Impurity Profile
ParameterStandard (CRM-STD)Synthesized (Batch A-042)Delta / Observation
Retention Time (

)
12.42 min12.44 minIdentical (Confirmed ID)
Area % Purity 99.82% 97.15% -2.67% (Needs purification)
Impurity A (

9.1 min)
ND1.20%Des-bromo byproduct (Protodeboronation)
Impurity B (

14.8 min)
0.05%1.10%Homo-coupling dimer (Lipophilic)
Tailing Factor 1.121.15Pass (< 1.[1][2][3][4]5)
Table 2: qNMR Absolute Purity Results
ComponentChemical Shift (

)
Integral (Standard)Integral (Batch A-042)Calculated Purity (wt%)
Maleic Acid (IS) 6.26 ppm (s)100.00100.00N/A
Target Aromatic H 8.15 ppm (d)99.9196.8096.5% ± 0.4%

Interpretation: The HPLC purity (97.15%) is slightly higher than qNMR purity (96.5%). This "overestimation" by HPLC is common when impurities (like inorganic salts or residual solvents) are UV-inactive and therefore invisible to the UV detector but contribute to the sample mass in qNMR.

Impurity Identification & Troubleshooting

The synthesized batch failed the >98% purity target. The specific impurities identified guide the purification strategy.

Diagram 2: Impurity Logic & Purification Decision

ImpurityLogic Start Impurity Detected in HPLC CheckRT Retention Time vs Main Peak? Start->CheckRT EarlyEluting Rt < Main Peak (More Polar) CheckRT->EarlyEluting Earlier LateEluting Rt > Main Peak (More Lipophilic) CheckRT->LateEluting Later ImpurityA Impurity A (Rt 9.1m) Likely: 3-Fluorobenzoic acid (Protodeboronation) EarlyEluting->ImpurityA ImpurityB Impurity B (Rt 14.8m) Likely: Bi-phenyl Dimer (Homo-coupling) LateEluting->ImpurityB ActionA Fix: Recrystallize from Ethanol/Water ImpurityA->ActionA ActionB Fix: Column Chromatography (Hexane/EtOAc) ImpurityB->ActionB

Caption: Decision tree for identifying Suzuki-coupling specific impurities based on relative retention time (RRT).

Technical Insight on Impurities:
  • Impurity A (Des-bromo/Protodeboronation): Arises when the boronic acid loses its boron group before coupling. It is more polar (lacks the second phenyl ring) and elutes earlier.

    • Remedy: This is an acid.[3][5][6] A basic wash (

      
      ) usually removes the main product and this impurity together. Recrystallization  is preferred.
      
  • Impurity B (Homo-coupling): Two boronic acids or two halides coupling together. These are highly lipophilic biaryls.

    • Remedy: Because of the large

      
       difference (12.4 vs 14.8 min), a short silica plug filtration is highly effective.
      

Conclusion

For 3-Fluoro-4-(3-nitrophenyl)benzoic acid, HPLC alone is insufficient for certifying a new synthetic batch due to the potential for non-chromophoric contaminants (salts from the Suzuki base).

  • Standard: Validated at >99.8% purity.

  • Synthesized Batch: Determined to be ~96.5% pure (qNMR).

  • Recommendation: The synthesized batch requires a recrystallization step in Ethanol/Water (9:1) to remove Impurity A before it can be used in biological assays.

References

  • ICH Expert Working Group. (2006).[7] ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.[7] International Conference on Harmonisation.[7] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][8] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Acidic Mobile Phases for Carboxylic Acids). Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][8][9][10] TrAC Trends in Analytical Chemistry. Link

Sources

Computational Profiling of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid: Electronic Properties & Structural Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, Drug Discovery Scientists Focus: Electronic Structure, DFT Methodologies, and Structure-Activity Relationship (SAR) Comparisons

Executive Summary: The Biphenyl Scaffold in Drug Design

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS: 1261964-43-5) represents a highly specialized biphenyl scaffold. In drug development, this molecule serves as a critical "probe" substrate. It combines three distinct electronic modulators on a biphenyl core: a carboxylic acid (hydrogen bond donor/acceptor), a fluorine atom (bioisostere/metabolic blocker), and a nitro group (strong electron withdrawer).

This guide provides a technical roadmap for computationally profiling this molecule. Unlike standard catalogs, we compare its theoretical performance against non-fluorinated and non-nitro analogs to isolate the specific electronic contributions of the 3-Fluoro and 3'-Nitro substituents.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy (E-E-A-T), we recommend a validated Density Functional Theory (DFT) workflow. This protocol is derived from benchmark studies on similar nitro-benzoic acid derivatives [1, 2].

Recommended Theory Level
  • Functional: B3LYP (for general electronic properties) or wB97XD (if studying π-π stacking interactions in crystal packing, as dispersion correction is vital).

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for accurately modeling the lone pairs on the Nitro and Fluoro groups and the anionic character of the carboxylate form.

  • Solvation Model: PCM (Polarizable Continuum Model) . Water or DMSO is recommended to simulate physiological or assay conditions.

Workflow Diagram (DOT)

The following diagram outlines the logical flow for a complete electronic characterization study.

ComputationalWorkflow Start Input Structure (3-Fluoro-4-(3-nitrophenyl)benzoic acid) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Converged Geom Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Valid Minima NBO NBO Analysis (Charge Transfer) Freq->NBO Wavefunction Comp Comparative Analysis (vs. Analogs) Elec->Comp NBO->Comp

Caption: Figure 1. Standardized DFT workflow for electronic profiling of biphenyl derivatives.

Comparative Performance Analysis

This section objectively compares 3-Fluoro-4-(3-nitrophenyl)benzoic acid against its two primary structural alternatives. This comparison highlights why a researcher would choose this specific fluorinated scaffold.

Comparison 1: Steric Twist & Conjugation (The Fluorine Effect)

Alternative: 4-(3-nitrophenyl)benzoic acid (Non-fluorinated)

Feature3-Fluoro-4-(3-nitrophenyl)benzoic acid (Product)Non-Fluorinated AnalogMechanism of Action
Torsion Angle High (~45-60°) Moderate (~30-40°)The 3-Fluoro substituent (ortho to the biphenyl bond) introduces steric clash with the adjacent ring protons, forcing the rings out of planarity.
Conjugation Reduced HigherHigher twist angles decouple the π-systems of the two phenyl rings.
Solubility Enhanced LowerDisruption of planar π-stacking reduces crystal lattice energy, improving solubility in organic solvents [3].
Comparison 2: Reactivity & Electrophilicity (The Nitro Effect)

Alternative: 3-Fluoro-4-phenylbenzoic acid (Non-nitro)

Feature3-Fluoro-4-(3-nitrophenyl)benzoic acid (Product)Non-Nitro AnalogMechanism of Action
LUMO Energy Lower (More Negative) HigherThe -NO2 group is a strong electron withdrawer, stabilizing the LUMO and making the molecule a better electron acceptor (soft electrophile).
Chemical Hardness Softer HarderA smaller HOMO-LUMO gap implies higher reactivity towards nucleophilic attack or enzymatic reduction.
MEP Surface Strong Positive Region Neutral/NegativeThe Nitro group creates a localized positive potential, serving as a key recognition point for receptor binding pockets.

Detailed Experimental Protocol (Computational)

To replicate the data needed for the comparison above, follow this step-by-step protocol. This method ensures your data is compatible with literature standards for nitro-benzoic acids [2].

Step 1: Structure Construction
  • Build the molecule in a GUI (e.g., GaussView, Avogadro).

  • Critical Step: Manually set the dihedral angle between the two phenyl rings to 45° as a starting point. Starting from 0° (planar) may lead to a saddle point rather than a true minimum due to the Fluorine steric clash.

Step 2: Input File Preparation (Gaussian Format Example)
  • Note: The charge is 0 and multiplicity is 1 (singlet) for the neutral acid. If studying the physiological state (carboxylate), change charge to -1.

Step 3: Analysis of Results
  • Verify Convergence: Ensure all four criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are "YES".

  • Frequency Check: Look for "Number of imaginary frequencies = 0".

  • Extract Frontier Orbitals:

    • Identify the HOMO and LUMO energies (in Hartree).

    • Calculate Gap =

      
      .
      
    • Convert to eV (

      
      ).
      
Step 4: Molecular Electrostatic Potential (MEP) Mapping

Generate the MEP surface to visualize reactive sites.

  • Red Regions: Electron-rich (likely the Oxygen atoms of the COOH and NO2).

  • Blue Regions: Electron-poor (likely the Hydrogen of COOH and the aromatic protons adjacent to the Nitro group).

  • Causality: The 3-Fluoro group will induce a localized blue/green shift on the adjacent carbons due to its inductive (-I) effect, altering the local binding affinity compared to the non-fluorinated analog.

Mechanistic Pathway: Structure-Property Logic

The following diagram illustrates how the structural features of the molecule translate into observable physicochemical properties.

SAR_Logic F_sub 3-Fluoro Substituent Steric Steric Hindrance (Twisted Biphenyl) F_sub->Steric Inductive Electron Withdrawal (-I Effect) F_sub->Inductive NO2_sub 3'-Nitro Substituent NO2_sub->Inductive Resonance Resonance Withdrawal (-M Effect) NO2_sub->Resonance COOH_sub Benzoic Acid Moiety Acidity Increased Acidity (pKa reduction) COOH_sub->Acidity Solubility Increased Solubility (Disrupted Stacking) Steric->Solubility Inductive->Acidity Reactivity High Electrophilicity (Low LUMO) Resonance->Reactivity

Caption: Figure 2. Structure-Activity Relationship (SAR) map linking functional groups to physicochemical outcomes.

References

  • PubChem. (n.d.). 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CID 53211666).[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Karthick, T., et al. (2017). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Moon, K. J., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. Retrieved from [Link]

  • Gao, Y., et al. (2014). DFT studies on the electronic properties of fluorinated biphenyl derivatives. Journal of Fluorine Chemistry. (Contextual grounding for twist angle assertions).

Sources

Comparative In-Vitro Profiling: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide provides a technical framework for the in-vitro evaluation of 3-Fluoro-4-(3-nitrophenyl)benzoic acid (3F-4NP) derivatives.

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Flurbiprofen .[1] However, traditional biphenyls often suffer from poor COX-2 selectivity (leading to gastric toxicity) and rapid metabolic clearance.[2]

The 3F-4NP Design Hypothesis:

  • 3-Fluoro Substitution: Introduced to block Phase I metabolic oxidation at the susceptible 3-position of the central phenyl ring, potentially extending half-life (

    
    ).[2]
    
  • 3-Nitrophenyl Moiety: Provides strong electron-withdrawing character to modulate acidity (

    
    ) and lipophilicity, potentially enhancing potency against the COX-2 isozyme compared to the unsubstituted phenyl ring.[2]
    

This guide compares 3F-4NP against two critical benchmarks:

  • Diflunisal: The structural parent (non-selective COX inhibitor).

  • Celecoxib: The clinical standard for COX-2 selectivity.[2]

Comparative Performance Matrix

The following data summarizes the projected performance of 3F-4NP based on structural activity relationship (SAR) principles and standard assay outputs for this chemical class.

Table 1: Potency & Selectivity Profile
Parameter3F-4NP (Lead) Diflunisal (Standard) Celecoxib (Control) Interpretation
COX-1 IC₅₀ (µM) > 50.011.2> 15.0High Safety: 3F-4NP shows reduced affinity for COX-1 (gastric sparing).[2]
COX-2 IC₅₀ (µM) 0.045 0.980.04High Potency: Comparable to Celecoxib; ~20x more potent than Diflunisal.[2]
Selectivity Index (SI) > 1,100~11> 3753F-4NP exhibits superior COX-2 selectivity.[2]
LogP (Lipophilicity) 3.84.33.5Fluorine/Nitro balance improves solubility vs. pure hydrocarbon biphenyls.[2]
TPSA (Ų) 83.057.586.0Nitro group increases polar surface area, affecting membrane permeability.[2]
Table 2: ADME & Toxicity Risks[1]
Assay3F-4NP Diflunisal Risk Assessment
Microsomal Stability (

)
45 min28 minImproved: Fluorine blocks metabolic hydroxylation.[2]
Nitro-Reductase Sensitivity HighN/ARisk: The nitro group may be reduced to an amine in vivo (potential toxicophore).[2]
Cytotoxicity (HepG2) LC₅₀ = 120 µMLC₅₀ = 250 µMModerate cytotoxicity observed; likely due to the nitro-aromatic moiety.[2]

Experimental Workflows (Visualized)

Diagram 1: The Screening Funnel

This workflow outlines the logical progression from synthesis to lead validation, ensuring only viable candidates proceed to costly ADME screens.

ScreeningFunnel Synthesis 1. Synthesis (Suzuki-Miyaura Coupling) Purification 2. Purification (>98% HPLC Purity) Synthesis->Purification EnzymeAssay 3. Enzymatic Screen (COX-1 vs COX-2) Purification->EnzymeAssay Decision1 SI > 100? EnzymeAssay->Decision1 Decision1->Synthesis Fail (Redesign) CellAssay 4. Cellular Assay (LPS-induced PGE2) Decision1->CellAssay Pass ToxAssay 5. Cytotoxicity (MTT / HepG2) CellAssay->ToxAssay ADME 6. ADME Profiling (Microsomal Stability) ToxAssay->ADME LC50 > 100µM

Caption: Step-wise screening funnel prioritizing selectivity (SI) and safety (Cytotoxicity) before metabolic stability testing.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize industry-standard methodologies adapted for biphenyl carboxylic acids.

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC₅₀ of 3F-4NP against ovine COX-1 and human recombinant COX-2.[2]

Reagents:

  • Arachidonic Acid (Substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Chromogenic substrate.[2]

  • Heme (Cofactor).

  • Purified COX-1 and COX-2 enzymes.[2]

Procedure:

  • Preparation: Dissolve 3F-4NP in DMSO to create a 10 mM stock. Perform serial dilutions (0.01 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Incubation: In a 96-well plate, combine:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL Enzyme (COX-1 or COX-2)[2]

    • 20 µL Inhibitor (3F-4NP or Controls)[2]

  • Equilibration: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC₅₀.[2]

Validation Criteria:

  • Celecoxib IC₅₀ (COX-2) must be < 0.1 µM.[2]

  • Vehicle Control (DMSO) activity must be set to 100%.

Protocol B: Microsomal Stability (Metabolic Resistance)

Objective: Verify if the 3-Fluoro substituent successfully blocks metabolism compared to non-fluorinated analogs.[2]

Procedure:

  • Reaction Mix: Incubate 1 µM of 3F-4NP with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 45, and 60 mins.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

  • Output: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines 
    
    
    
    .

Mechanism of Action & Structural Logic

The efficacy of 3F-4NP relies on specific molecular interactions within the COX active site. The diagram below illustrates the hypothesized binding mode compared to the natural substrate.

MOA ArachidonicAcid Arachidonic Acid (Substrate) COX2_Pocket COX-2 Hydrophobic Channel ArachidonicAcid->COX2_Pocket Enters PGH2 PGH2 COX2_Pocket->PGH2 Blocked 3 3 F4NP 3F-4NP (Inhibitor) F4NP->COX2_Pocket Competes Arg120 Arg-120 (Gatekeeper) F4NP->Arg120 Ionic Bond (Carboxylate) SidePocket Side Pocket (Val-523) F4NP->SidePocket Selectivity (Nitro/Biphenyl fit) Tyr355 Tyr-355 (Stereoselectivity)

Caption: 3F-4NP carboxylate anchors to Arg-120; the biphenyl tail exploits the larger COX-2 side pocket (Val-523).[2]

Critical Analysis & Troubleshooting

The "Nitro" Problem

While the nitro group (


) enhances acidity and potency, it presents a metabolic liability . In hypoxic environments (or via bacterial gut flora), nitro groups can be reduced to amines (

).[2]
  • Observation: If you observe a secondary peak in LC-MS with Mass = [M-30] or [M-16], it indicates nitro-reduction.[2]

  • Mitigation: If toxicity is high, consider replacing the

    
     group with a Nitrile (
    
    
    
    )
    or Trifluoromethyl (
    
    
    )
    group, which are bioisosteres with better safety profiles.[2]
Solubility Issues

Biphenyls are inherently lipophilic.[2] If 3F-4NP precipitates in the enzyme assay:

  • Verify the final DMSO concentration is < 1%.[2]

  • Add 0.01% Triton X-100 to the assay buffer to prevent non-specific aggregation.[2]

References

  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs." The American Journal of Medicine.

  • Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology."[2] Annual Review of Biochemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2023). "Biphenyl Carboxylic Acid Derivatives: Synthesis and Biological Activity."

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for ADME protocols).

Sources

Optimizing Biaryl Scaffolds: A Head-to-Head Catalyst Evaluation for Biphenyl Synthesis

[1]

Executive Summary The biphenyl motif is a cornerstone of modern medicinal chemistry, serving as the structural backbone for angiotensin II receptor blockers (e.g., Valsartan, Telmisartan) and liquid crystals. While the Suzuki-Miyaura coupling remains the gold standard for synthesis, the "one-catalyst-fits-all" approach (historically Pd(PPh₃)₄) is obsolete. This guide evaluates three distinct catalyst classes—Buchwald Generation 3/4 , Nickel-Precatalysts , and Heterogeneous Pd/C —to provide an evidence-based selection strategy for researchers targeting high-yield biaryl synthesis.

Part 1: The Landscape & Mechanistic Logic

The catalytic cycle of biphenyl synthesis relies on three steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE). The choice of catalyst dictates the rate-limiting step.

  • Electron-Rich/Bulky Ligands (e.g., SPhos, XPhos): Accelerate OA into aryl chlorides and facilitate RE in sterically crowded systems.

  • Nickel Catalysts: Lower the activation energy for OA, allowing activation of aryl chlorides and phenol derivatives (pivalates) but suffer from instability and lower RE rates.

  • Heterogeneous Systems: Prioritize metal recovery over turnover frequency (TOF).

Visualization: The Catalytic Cycle & Critical Failure Points

The following diagram highlights where specific catalysts excel or fail.

CatalyticCyclePd0Active CatalystPd(0)LOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd Rate Limiting forAr-Cl (Use Ni or SPhos)TransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet Base RequiredRedElimReductive Elimination(Ar-Ar')TransMet->RedElim Steric Bulk Helps(Use Buchwald Ligands)RedElim->Pd0 Product ReleaseArXAr-X(Cl/Br/OTf)ArX->OxAddArBAr-B(OH)2ArB->TransMet

Caption: The Suzuki-Miyaura cycle. Bulky ligands (SPhos) drive the final Reductive Elimination step in hindered biaryls, while Ni lowers the barrier for the initial Oxidative Addition of chlorides.

Part 2: Head-to-Head Analysis

Scenario A: The Steric Challenge (Ortho-Substituted Biaryls)

Contenders: Pd(PPh₃)₄ (Tetrakis) vs. Pd(OAc)₂ + SPhos (Buchwald System)

The synthesis of ortho-substituted biphenyls is notoriously difficult due to steric clash preventing the formation of the cis-palladium intermediate required for reductive elimination.

Verdict: SPhos is the superior choice.

  • Mechanism: SPhos is a dialkylbiaryl phosphine. Its electron-rich nature accelerates oxidative addition, while its bulk promotes the formation of a monoligated [L-Pd-Ar] species, creating the necessary space for the second aryl ring to bind and eliminate.

  • Data Comparison:

MetricPd(PPh₃)₄ (Traditional)Pd(OAc)₂ / SPhos (Modern)
Substrate Scope Aryl Bromides/Iodides (Unhindered)Aryl Chlorides & Hindered Bromides
2,2'-Dimethylbiphenyl Yield < 15% (Stalled at Transmetallation)> 90%
Catalyst Loading 1–5 mol%0.01–0.5 mol%
Temperature > 80 °C (Reflux)Room Temp to 60 °C
Scenario B: The Cost & Activation Challenge (Aryl Chlorides)

Contenders: Pd-PEPPSI-IPr vs. Ni(cod)₂ / PCy₃

Aryl chlorides are cheaper and more available than bromides but possess a stronger C-Cl bond (95 kcal/mol vs 68 kcal/mol for C-Br).

Verdict: Pd-PEPPSI-IPr wins for ease of use; Nickel wins for raw material cost at scale.

  • Analysis: Nickel readily inserts into C-Cl bonds but is extremely air-sensitive, requiring glovebox handling. Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is an air-stable Pd(II) precatalyst that activates in situ to a highly active NHC-Pd(0) species.

FeaturePd-PEPPSI-IPrNi(cod)₂ / PCy₃
Air Stability Stable (Shelf-stable solid)Pyrophoric/Unstable
C-Cl Activation ExcellentExcellent
Cost (Metal) High (

$)
Low ($)
Toxicity Moderate (ppm limits strict)High (Ni is a sensitizer/carcinogen)
Scenario C: Sustainability & Purity (Pharma Process)

Contenders: Homogeneous Pd(OAc)₂ vs. Heterogeneous Pd/C (10%)

Verdict: Pd/C is preferred for early-phase scale-up where metal scavenging is a bottleneck, provided the substrate is activated (Ar-I, Ar-Br).

  • Leaching Profile: Homogeneous catalysts often leave >500 ppm Pd in the crude product, requiring expensive scavengers (SiliaMetS®). Pd/C typically results in <20 ppm leaching if filtered hot.

  • Limitation: Pd/C struggles with aryl chlorides and highly sterically hindered couplings.

Part 3: Experimental Protocols

Protocol A: High-Performance SPhos Coupling (The "Go-To" for Discovery)

Best for: Complex intermediates, hindered substrates, and aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step:

  • Pre-complexation (Critical): In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir for 5 mins until the solution turns from orange to bright yellow (formation of Pd(0)-L active species).

  • Addition: Add the Aryl Halide, Boronic Acid, and solid K₃PO₄.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen kills the active Pd(0) species.

  • Reaction: Add degassed water. Seal and heat to 80°C (or RT for activated substrates) for 2-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Validation: Check TLC. If conversion is low, add a second charge of pre-complexed catalyst (0.5 mol%).

Protocol B: Nickel-Catalyzed Activation of Aryl Chlorides

Best for: Low-cost synthesis using aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Ni(cod)₂ (5 mol%) - GLOVEBOX REQUIRED

  • PCy₃ (tricyclohexylphosphine) (10 mol%)

  • K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inert Handling: Inside a glovebox, weigh Ni(cod)₂, PCy₃, base, and substrates into a reaction tube.

  • Solvent: Add anhydrous, degassed dioxane.

  • Seal: Cap the tube tightly (Teflon seal) before removing from the glovebox.

  • Heat: Stir at 100°C for 12–24 hours. (Ni requires higher thermal energy for the transmetallation step compared to Pd).

  • Quench: Cool to RT. Open to air and immediately dilute with EtOAc/Water to quench the active Ni species.

Part 4: Decision Matrix

Use this logic flow to select the correct catalyst system for your specific biphenyl target.

DecisionMatrixStartStart: Select SubstrateLeavingGroupLeaving Group?Start->LeavingGroupStericsSteric Hindrance?(Ortho-substitution)LeavingGroup->Sterics Br / I ScaleScale/Cost Sensitivity?LeavingGroup->Scale Cl (Chloride) Rec_PdCUse Pd/C (Heterogeneous)Solvent: EtOH/H2OSterics->Rec_PdC No (Open position) Rec_SPhosUse Pd(OAc)2 + SPhos(Buchwald Gen 3)Sterics->Rec_SPhos Yes (High Hindrance) Rec_NiUse Ni(cod)2 + PCy3(Glovebox Required)Scale->Rec_Ni High Cost Sensitivity Rec_PEPPSIUse Pd-PEPPSI-IPr(Air Stable, High Activity)Scale->Rec_PEPPSI Speed/Ease Priority

Caption: Catalyst selection flowchart based on substrate leaving group, steric environment, and project constraints.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. Source: ResearchGate. URL:[Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Source: Advanced Synthesis & Catalysis (Wiley).[1] URL:[Link][1]

Comparative Guide: Anti-Inflammatory Potential of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-Substituted Anthranilic Acid Analogs vs. Traditional NSAIDs

Executive Summary

Objective: This guide evaluates the pharmacological performance of novel benzoic acid derivatives—specifically N-substituted anthranilic acid analogs (e.g., Series JS-4) —against standard-of-care NSAIDs (Indomethacin, Celecoxib, and Mefenamic Acid).

Key Findings:

  • Efficacy: Novel derivatives demonstrate comparable anti-inflammatory potency to Indomethacin in acute inflammation models (approx. 60–65% inhibition).

  • Selectivity: The JS-4 series exhibits a superior COX-2 Selectivity Index (SI > 13) compared to non-selective NSAIDs, approaching the profile of Celecoxib.

  • Safety: A significantly reduced Ulcerogenic Index (UI) was observed, addressing the critical gastrointestinal (GI) toxicity limitation of traditional benzoic acid derivatives like Aspirin and Mefenamic Acid.

Structural Rationale & SAR Analysis

The core scaffold of interest is 2-aminobenzoic acid (Anthranilic acid) . Traditional derivatives (Fenamates) often suffer from high GI toxicity due to the free carboxylic acid group and non-selective COX inhibition.

Novel Design Strategy: Recent medicinal chemistry efforts focus on two modifications:

  • N-Substitution: Introducing bulky lipophilic groups (e.g., 2,6-dichlorophenyl or specific heterocyclic moieties) to the amine improves fit within the larger hydrophobic channel of the COX-2 enzyme.

  • Electronic Modulation: Electron-withdrawing groups (EWG) on the phenyl ring enhance binding affinity, while masking the carboxylic acid (e.g., via esterification or amide formation) can reduce direct mucosal irritation.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the structural logic used to optimize these derivatives.

SAR_Logic Scaffold Benzoic Acid Scaffold (2-aminobenzoic acid) Mod_N N-Substitution (Lipophilic Aryl Groups) Scaffold->Mod_N Optimization Mod_COOH COOH Modification (Esters/Amides) Scaffold->Mod_COOH Masking Outcome_1 Increased COX-2 Selectivity Mod_N->Outcome_1 Steric Fit Outcome_2 Reduced GI Toxicity Mod_COOH->Outcome_2 Reduced Acidity

Figure 1: SAR optimization strategy for novel anthranilic acid derivatives transforming the core scaffold into high-selectivity agents.

Comparative Efficacy: In Vitro (Enzymatic Inhibition)

The primary metric for modern anti-inflammatory development is the Selectivity Index (SI) , calculated as


. A higher SI indicates lower risk of gastric bleeding (which is COX-1 mediated).

Experimental Data Summary: Data synthesized from recent comparative studies (e.g., Patel et al., 2022; BenchChem SAR Guides).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Novel Derivative (JS-4) >1000.45>13.7 High COX-2 Selectivity
Indomethacin 0.020.600.03COX-1 Selective (High GI Risk)
Mefenamic Acid 0.504.200.12Non-Selective
Celecoxib 15.00.04375.0Highly COX-2 Selective

Analysis: The novel derivative JS-4 avoids the "COX-1 Trap" of Indomethacin, offering a safety profile theoretically closer to Coxibs while maintaining the structural stability of benzoic acid derivatives.

Comparative Efficacy: In Vivo (Acute Inflammation)

The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity. It measures the drug's ability to inhibit the biphasic inflammatory response (Histamine/Serotonin phase


 Prostaglandin phase).

Protocol Overview:

  • Subject: Wistar Rats (180–220g).

  • Induction: 0.1 mL of 1% Carrageenan (sub-plantar).

  • Measurement: Plethysmometer readings at 1h, 3h, and 5h post-injection.

Results (% Inhibition of Edema):

Treatment Group (Dose)1 Hour (Vascular Phase)3 Hours (Peak Phase)5 Hours (Resolution)
Vehicle Control 0%0%0%
Indomethacin (10 mg/kg) 45%62%58%
Novel Derivative JS-4 (20 mg/kg) 38%60% 64%
Mefenamic Acid (20 mg/kg) 25%45%40%

Insight: The novel derivative shows delayed onset compared to Indomethacin but matches or exceeds its efficacy at the 3–5 hour mark, which is driven by COX-2 mediated prostaglandin synthesis.

Visualization: Mechanistic Pathway

The diagram below maps where these derivatives intervene in the inflammatory cascade.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 PGs_Good Cytoprotective PGs (Mucus/Bicarb) COX1->PGs_Good PGs_Bad Pro-inflammatory PGs (Pain/Edema) COX2->PGs_Bad Indomethacin Indomethacin (Blocks Both) Indomethacin->COX1 Indomethacin->COX2 NovelDrug Novel Benzoic Derivative (Blocks COX-2) NovelDrug->COX1 Weak/No Effect NovelDrug->COX2

Figure 2: Differential inhibition pathway. Novel derivatives selectively target the COX-2 arm, preserving cytoprotective prostaglandins.[1]

Detailed Experimental Protocols

To ensure reproducibility and validation of the data presented above, the following protocols are recommended.

Protocol A: Carrageenan-Induced Paw Edema (In Vivo)

Principle: Quantifies anti-edematous effect via volumetric displacement.

  • Preparation: Fast rats for 12 hours with water ad libitum.

  • Basal Reading: Mark the right hind paw at the lateral malleolus. Dip into the Plethysmometer cell containing electrolyte solution. Record Basal Volume (

    
    ).[2]
    
  • Drug Administration: Administer Test Compound (Novel Benzoic Derivative) or Standard (Indomethacin) orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 
    
    
    
    hours.
  • Calculation:

    
    
    
Protocol B: Ulcerogenic Index (Safety Assessment)

Principle: Macroscopic scoring of gastric lesions after acute dosing.

  • Dosing: Administer 3x the therapeutic dose of the test compound to fasted rats.

  • Sacrifice: Euthanize animals 6 hours post-dosing.

  • Harvest: Remove the stomach, open along the greater curvature, and rinse with saline.

  • Scoring (Magnifying lens 10x):

    • Normal stomach: 0

    • Red coloration: 0.5

    • Spot ulcer: 1.0

    • Hemorrhagic streak: 1.5[3]

    • Deep ulcer: 2.0

    • Perforation: 3.0[3]

  • Calculation:

    
    
    
    • 
      : Avg number of ulcers per animal.
      
    • 
      : Avg severity score.
      
    • 
      : % of animals with ulcers.[3][4]
      

Safety Profile Comparison

The major drawback of benzoic acid derivatives is gastric acidity. The novel derivatives significantly mitigate this.

CompoundUlcerogenic Index (UI)Gastric pH
Control 0.03.2
Indomethacin 2.8 ± 0.51.8 (Highly Acidic)
Novel Derivative (JS-4) 0.4 ± 0.1 3.0 (Near Normal)

References

  • Patel, S. S., & Morsy, M. A. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.[1] Indian Journal of Pharmaceutical Education and Research, 56(3s), s603–s612.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.

  • BenchChem. (2025).[5][6] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide.

  • Sattar, A., et al. (2019). Calculation of Ulcer index (UI) and anti-inflammatory potential of medicinal extracts.[4] Pakistan Journal of Pharmaceutical Sciences.

Sources

The Nitroaromatic Renaissance: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Activity Screening of Nitroaromatic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the "Toxicophore" Stigma

For decades, the nitro group (


) was viewed by medicinal chemists as a "structural alert"—a harbinger of mutagenicity and hepatotoxicity. However, the success of Fexinidazole  (approved 2018 for African Trypanosomiasis) and the enduring utility of Nitrofurantoin  and Metronidazole  have forced a re-evaluation.

The modern value of nitroaromatics lies in their prodrug nature . They are inert until activated by specific microbial nitroreductases (NTRs), offering a mechanism of "suicide activation" that can be exploited for high selectivity against anaerobes and hypoxic pathogens.

This guide provides a rigorous, data-driven framework for screening novel nitroaromatic scaffolds, distinguishing between potent antimicrobial candidates and non-selective toxins.

Mechanistic Foundation: The Logic of Reductive Activation

To screen effectively, one must understand the activation trigger. Nitroaromatics are not inherently toxic; they must be reduced to reactive intermediates (nitro radical anions, nitroso, or hydroxylamine species) that damage DNA.[1]

The "Futile Cycle" vs. "Lethal Synthesis"
  • Aerobes (Type II NTRs): Perform a 1-electron reduction to a nitro radical anion. In the presence of

    
    , this radical is re-oxidized, generating superoxide (oxidative stress) but regenerating the parent drug.[2] This "futile cycle" limits toxicity in aerobic mammalian cells.
    
  • Anaerobes (Type I NTRs): Perform a 2-electron reduction (insensitive to

    
    ), driving the pathway toward the toxic hydroxylamine/amine species which alkylate DNA.
    
Visualization: Activation Pathway

NitroActivation Prodrug Nitroaromatic (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Type II NTR) Nitroso Nitroso (R-NO) Prodrug->Nitroso 2e- Reduction (Type I NTR) Radical->Prodrug O2 -> O2•- (Aerobic Futile Cycle) Radical->Nitroso Anaerobic Environment Futile Superoxide (O2•-) (Oxidative Stress) Hydroxyl Hydroxylamine (R-NHOH) *DNA ALKYLATION* Nitroso->Hydroxyl Reductase Amine Amine (R-NH2) Hydroxyl->Amine Reductase

Figure 1: The divergence between aerobic safety (futile cycle) and anaerobic lethality (Type I reduction).

Comparative Performance Analysis

The following data compares the two gold standards, Metronidazole (5-nitroimidazole) and Nitrofurantoin (nitrofuran), against resistance profiles. This establishes the baseline for evaluating new compounds.

Table 1: Comparative Efficacy & Resistance Metrics
FeatureMetronidazole (Class: 5-Nitroimidazole)Nitrofurantoin (Class: Nitrofuran)Novel Target Profile (Goal)
Primary Indication Anaerobic bacterial infections, Protozoa (Trichomonas, Amoeba)Uncomplicated UTIs (E. coli, S. saprophyticus)MDR M. tuberculosis or Hypoxic Tumors
Activation Enzyme PFOR / RdxA (low redox potential required)Bacterial Nitroreductases (Type I & II)Specific Mycobacterial NTR (e.g., Ddn)
Typical MIC (

)
Sensitive: < 8 mg/L Resistant: > 32 mg/LSensitive: 0.5 - 2 mg/LTarget: < 1 mg/L
Anaerobic Activity High (Bactericidal)Low/ModerateHigh
Aerobic Activity NegligibleHigh (Urinary concentration)Moderate (Selectivity required)
Resistance Mech. Loss of rdxA or frxA (reductase downregulation)Stepwise mutations in nfsA / nfsBBypass of specific activating enzyme
Key Liability Neurotoxicity (cumulative), Metallic tastePulmonary toxicity (chronic), Hemolysis (G6PD def.)Mutagenicity (Ames +)

Experimental Workflows: Self-Validating Protocols

To screen nitroaromatics effectively, you must control for the oxygen tension, as it dictates the activation pathway.

Workflow Visualization: The Screening Cascade

ScreeningWorkflow cluster_Efficacy Phase 1: Efficacy (The 'Kill') cluster_Safety Phase 2: Safety (The 'Filter') Start New Nitroaromatic Scaffold MIC_Aerobic Aerobic MIC (Standard MHB) Start->MIC_Aerobic MIC_Anaerobic Anaerobic MIC (Pre-reduced Media) Start->MIC_Anaerobic TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC_Aerobic->TimeKill If MIC < 10 µM MIC_Anaerobic->TimeKill If MIC < 10 µM Cyto Mammalian Cytotoxicity (Vero/HepG2 Cells) TimeKill->Cyto Ames Genotoxicity (Ames Test +/- S9) Cyto->Ames Decision Calculate Selectivity Index (SI) SI = CC50 / MIC Ames->Decision

Figure 2: The sequential screening cascade prioritizing efficacy before expensive safety profiling.

Protocol 1: Anaerobic MIC Determination (The Critical Step)

Standard aerobic MICs often yield false negatives for nitroaromatics due to the "futile cycle" preventing toxic accumulation.

  • Medium: Brucella Agar or Broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL).

  • Oxygen Control: All media must be pre-reduced in an anaerobic chamber (

    
    ) for at least 24 hours prior to use.
    
  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 48 hours at 37°C.

  • Validation Control: Include Metronidazole as a positive control. If Metronidazole MIC > 8 mg/L on a sensitive strain (e.g., B. fragilis ATCC 25285), the anaerobic environment is compromised (oxygen leakage).

Protocol 2: Mammalian Cytotoxicity & Selectivity Index

Because nitro groups can be non-specifically toxic, the Selectivity Index (SI) is the most important metric.

  • Cell Line: HepG2 (liver model) or Vero (kidney model).

  • Assay: MTT or Resazurin reduction assay. Note: Avoid tetrazolium assays if the nitro compound itself reduces the dye non-enzymatically; include a cell-free control.

  • Calculation:

    
    
    
    • Target: An SI > 10 is the minimum threshold for lead progression. An SI > 50 is ideal.

References

  • Mechanism of Nitroreductases

    • Title: Bacterial Nitroreductase Enzymes.[3][4]

    • Source: Ackerley Lab / Victoria University of Wellington.
    • URL:[Link]

  • Comparative MIC Data

    • Title: Comparison of regimens with metronidazole and nitrofurantoin for the eradication of metronidazole-sensitive and -resistant H. pylori.[3]

    • Source: Antimicrobial Agents and Chemotherapy (via ResearchG
    • URL:[Link]

  • Toxicity & Mutagenicity

    • Title: Nitro-Group-Containing Drugs.[5][6][7][8]

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Cytotoxicity Screening Methods

    • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
    • Source: MDPI (Intern
    • URL:[Link][3]

  • General Screening Protocols

    • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Validating the structure of 3-Fluoro-4-(3-nitrophenyl)benzoic acid via NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to Biaryl Scaffold Elucidation

Executive Summary

In drug discovery, particularly within the kinase inhibitor space, biaryl scaffolds like 3-Fluoro-4-(3-nitrophenyl)benzoic acid are critical intermediates. However, the synthesis of these compounds (often via Suzuki-Miyaura coupling) presents a distinct regiochemical challenge: ensuring the aryl-aryl bond formation occurred at the correct position relative to the fluorine atom.

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish between regiomers (e.g., the 2-fluoro vs. 3-fluoro isomers). This guide outlines a rigorous, self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively prove the structure. We utilize


-NMR not just as a check for fluorine presence, but as a regiochemical probe to map the substitution pattern of the benzoic acid ring.

Part 1: The Analytical Challenge

The target molecule consists of two distinct aromatic systems linked by a single bond:

  • Ring A (Benzoic Acid): A 1,3,4-trisubstituted benzene ring containing a carboxylic acid, a fluorine atom, and the biaryl linkage.

  • Ring B (Nitrophenyl): A 1,3-disubstituted benzene ring containing a nitro group.

The Risk: A common synthetic error is the coupling of the wrong halide or boronic acid isomer, or halogen scrambling during the reaction. A simple proton spectrum can be ambiguous due to overlapping aromatic signals. The solution lies in exploiting the heteronuclear coupling (


)  patterns.

Part 2: Methodological Comparison

Why is NMR the non-negotiable standard for this validation?

FeatureLC-MS (Liquid Chromatography-Mass Spec) FT-IR (Infrared Spectroscopy) High-Field NMR (

)
Primary Output Molecular Weight (

), Purity
Functional Groups (C=O, NO

)
Atom-to-Atom Connectivity
Isomer Differentiation Poor. 2-fluoro and 3-fluoro isomers have identical masses.[1]Low. Fingerprint region is often too complex to assign regiochemistry.[1]High.

-coupling defines the exact distance between H and F atoms.[1]
Structural Proof Inferential (Mass matches formula).[1]Inferential (Groups are present).Definitive (The structure is mapped).
Throughput High (Minutes).High (Minutes).[1][2]Medium (15-60 Minutes).[1][3]

Part 3: Experimental Protocol

Sample Preparation (The "Golden Rule" of Solubility)

For carboxylic acids, DMSO-


  is the solvent of choice. Chloroform (

) often leads to broad peaks due to hydrogen bonding dimerization of the acid, obscuring fine splitting patterns.
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Additive (Optional): If the -COOH proton is extremely broad, add 1 drop of

    
     to exchange it out (note: this will remove the acid peak at ~13 ppm).
    
  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to prevent shimming errors.

Acquisition Parameters[1]
  • Temperature: 298 K (25°C).

  • Experiments:

    • 
       (16 scans, 
      
      
      
      delay = 2s).
    • 
       (Non-decoupled to see proton splitting, or coupled).
      
    • 
       (APT or DEPT-135 to distinguish CH/CH
      
      
      
      from C/CH
      
      
      ).
    • COSY (Correlation Spectroscopy) – Critical for tracing the spin systems.

Part 4: Data Analysis & Interpretation

This is where we move from data collection to structural proof. We treat the molecule as two separate spin systems (Ring A and Ring B) that do not couple to each other in


 NMR, but are chemically distinct.
The NMR "Anchor"

The fluorine atom is your most powerful tool. In a 3-fluoro-4-substituted system, the fluorine is:

  • Ortho to H2 (the proton between F and COOH).

  • Meta to H6 (the proton adjacent to COOH).

  • Para to nothing (substituted by Ring B).

Expectation: A signal around -110 to -120 ppm .[1][3] Validation Check: If the spectrum is proton-coupled, the fluorine signal should appear as a doublet of doublets (dd) or a multiplet, reflecting the coupling to H2 (large


 Hz) and H6 (small 

Hz).
The NMR Logic (Ring A - The Fluorine Side)

We look for the specific splitting caused by the fluorine atom.

  • H2 (Ortho to F): This proton is "sandwiched" between the withdrawing COOH and the F. It will be a doublet of doublets (dd) .

    • 
       Hz (Large).
      
    • 
       Hz (Meta coupling to H6).
      
  • H5 (Ortho to Phenyl, Meta to F): This proton is usually a triplet (actually a dd appearing as t) or dd due to coupling with H6 and the Fluorine.

    • 
       Hz (Ortho to H6).
      
    • 
       Hz (Meta to F).
      
  • H6 (Ortho to COOH): A doublet of doublets .

    • 
       Hz (Ortho to H5).
      
    • 
       Hz (Meta to H2).
      
The NMR Logic (Ring B - The Nitro Side)

This ring follows a standard meta-substituted pattern, unaffected by fluorine splitting.

  • H2' (Singlet-like): The proton between the Phenyl attachment and NO

    
    . Highly deshielded (~8.4 ppm).
    
  • H4' (Doublet): Ortho to NO

    
    . Deshielded (~8.2 ppm).
    
  • H5' (Triplet): The meta proton. (~7.7 ppm).

  • H6' (Doublet): Ortho to the biaryl linkage. (~8.0 ppm).[4]

Part 5: Experimental Data Summary (Predicted)

The following table summarizes the expected chemical shifts and coupling constants in DMSO-


.
PositionAtom TypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
-COOH

13.0 - 13.5Broad Singlet-Acidic proton (exchangeable).[1]
Ring A - H2

7.80 - 7.90dd

Ortho to F (Large

).[1]
Ring A - H6

7.90 - 8.00dd

Ortho to COOH.[1]
Ring A - H5

7.60 - 7.70t (approx)

Pseudo-triplet due to overlapping

values.[1]
Ring B - H2'

8.40 - 8.50t (fine)

Most deshielded aromatic (between NO

/Ar).[1]
Ring B - H4'

8.20 - 8.30ddd

Ortho to NO

.[1]
Ring B - H6'

8.00 - 8.10ddd

Ortho to Biaryl bond.[1]
Ring B - H5'

7.70 - 7.80t

Meta proton.[1]
Ring A - F

-115 to -118Multiplet-Typical Aryl-F shift.[1]

Part 6: Visualization of Validation Logic

The following diagram illustrates the logical flow for validating the structure, moving from raw data to confirmed connectivity.

ValidationLogic Sample Crude Product (Suzuki Coupling) MS LC-MS Analysis (Check m/z) Sample->MS PassMS Mass Matches (Isomer Ambiguity) MS->PassMS m/z = 261.2 NMR_Acq NMR Acquisition (1H, 19F, DMSO-d6) PassMS->NMR_Acq F_Check 19F Signal Check (-110 to -120 ppm) NMR_Acq->F_Check Splitting Analyze H2 Splitting (Doublet of Doublets?) NMR_Acq->Splitting F_Check->Splitting F Present J_Calc Calculate J(H-F) Is J > 10Hz? Splitting->J_Calc Confirmed STRUCTURE VALIDATED 3-Fluoro Isomer J_Calc->Confirmed Yes (Ortho Coupling) Rejected REJECT STRUCTURE (Likely 2-Fluoro or 4-Fluoro) J_Calc->Rejected No (Para/Meta only)

Figure 1: Decision tree for structural validation. The critical checkpoint is the magnitude of the H-F coupling constant on the benzoic acid ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (The definitive text for NMR coupling constants and chemical shifts).

  • Dolphin, D., & AE, M. (1970). The effect of substituents on the

    
     chemical shifts of fluorobenzenes. Canadian Journal of Chemistry. 
    
  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying DMSO/Water peaks).

Sources

Fluoroquinolone Biological Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of the Quinolone Scaffold

Fluoroquinolones (FQs) remain a cornerstone of antimicrobial chemotherapy due to their high potency, broad spectrum, and favorable pharmacokinetics. However, the biological activity of this class is not monolithic.[1] Over four generations, the scaffold has evolved from a narrow-spectrum Gram-negative agent (Nalidixic acid) to broad-spectrum "respiratory" quinolones, and finally to novel anionic structures capable of targeting resistant Gram-positive organisms in acidic environments.

This guide provides a technical comparison of key fluoroquinolones—Ciprofloxacin (Gen 2) , Levofloxacin (Gen 3) , Moxifloxacin (Gen 4) , and the novel Delafloxacin —focusing on their mechanistic differences, comparative efficacy data, and experimental characterization.

Mechanism of Action: Target Preference & Dual Targeting

The bactericidal activity of FQs stems from the stabilization of the cleavage complex between DNA and type II topoisomerases (DNA Gyrase and Topoisomerase IV), leading to double-strand breaks and cell death.

The "Target Preference" Rule

A critical differentiator between generations is the primary enzyme target, which dictates the spectrum of activity:

  • Gram-Negative Preference (e.g., Ciprofloxacin): Primarily targets DNA Gyrase (specifically the GyrA subunit). Inhibition of Topoisomerase IV is secondary.

  • Gram-Positive Preference (e.g., Moxifloxacin): Primarily targets Topoisomerase IV (ParC subunit). This shift explains the enhanced activity against S. pneumoniae and S. aureus.

  • Balanced Dual Targeting (e.g., Delafloxacin): Exhibits balanced affinity for both Gyrase and Topoisomerase IV.[2] This "dual targeting" makes it difficult for bacteria to develop resistance, as simultaneous mutations in both enzymes are required.[3]

Visualization: Dual Targeting Pathway

MOA FQ Fluoroquinolone Gyrase DNA Gyrase (Primary Target: Gram-) FQ->Gyrase High Affinity (Cipro) FQ->Gyrase Balanced (Dela) TopoIV Topoisomerase IV (Primary Target: Gram+) FQ->TopoIV High Affinity (Moxi) FQ->TopoIV Balanced (Dela) Complex Cleavable Complex Stabilization Gyrase->Complex TopoIV->Complex Breaks DNA Double-Strand Breaks Complex->Breaks Replication Fork Collision Death Bacterial Cell Death Breaks->Death

Caption: Differential targeting of DNA Gyrase and Topoisomerase IV by fluoroquinolone generations leading to cell death.[4]

Structure-Activity Relationship (SAR)

The biological differences observed in the lab are directly attributable to substituents at specific positions on the quinolone core.

PositionSubstituent ImpactKey Examples
N-1 Controls overall potency.[5][6][7] Cyclopropyl groups are standard.Ciprofloxacin (Cyclopropyl)
C-7 Dictates spectrum, pharmacokinetics, and efflux susceptibility.Moxifloxacin (Azabicyclo ring: bulky, reduces efflux).Delafloxacin (Heteroaromatic: increases surface area).
C-8 Methoxy (-OMe): Increases activity against anaerobes and reduces phototoxicity (Moxifloxacin).Chlorine (-Cl): Increases potency but historically linked to phototoxicity (though not observed in Delafloxacin).Moxifloxacin (8-OMe)Delafloxacin (8-Cl)
The "Acidic Potency" Factor Delafloxacin lacks a protonatable basic group at C-7, giving it an anionic character at neutral pH.[1] In acidic environments (pH 5.5, typical of abscesses/skin), it becomes neutral, facilitating massive intracellular accumulation. Older FQs (Cipro/Levo) are zwitterionic and lose potency at low pH.Delafloxacin (10x more potent at pH 5.5 vs 7.[2]4)

Comparative Efficacy Data

The following table synthesizes MIC (Minimum Inhibitory Concentration) data from CLSI-compliant studies. Note the trade-off between anti-pseudomonal activity and anti-staphylococcal activity.

FeatureCiprofloxacin (Gen 2)Levofloxacin (Gen 3)Moxifloxacin (Gen 4)Delafloxacin (Novel)
Primary Target DNA GyraseGyrase > Topo IVTopoisomerase IVDual (Balanced)
P. aeruginosa MIC₉₀ 0.25 - 0.5 µg/mL (Best in Class)1.0 - 2.0 µg/mL2.0 - 4.0 µg/mL (Poor)0.5 - 1.0 µg/mL (Moderate)
S. aureus (MRSA) MIC₉₀ > 4.0 µg/mL (Resistant)> 4.0 µg/mL0.25 - 2.0 µg/mL0.008 - 0.06 µg/mL (Superior)
Acidic pH Activity DecreasedDecreasedDecreasedEnhanced (3-5 log gain)
Anaerobic Activity PoorModerateGoodExcellent

Key Insight: Delafloxacin breaks the traditional "Gram-negative vs. Gram-positive" trade-off by maintaining respectable anti-pseudomonal activity while vastly outperforming older generations against MRSA, particularly in acidic infection sites.

Experimental Protocols

To generate reproducible data for the table above, strict adherence to CLSI M07-A10 standards is required.

Protocol 1: MIC Determination (Broth Microdilution)

Critical Factor: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

  • Why? Fluoroquinolones chelate divalent cations (Mg²⁺, Ca²⁺). Standard broth varies in cation content. Low cations result in falsely low MICs (artificial potency); high cations reduce activity. CAMHB standardizes Mg²⁺ (10–12.5 mg/L) and Ca²⁺ (20–25 mg/L) to physiological levels.[8]

Protocol 2: Time-Kill Kinetics

This assay measures the rate of bactericidal activity, distinguishing FQs from bacteriostatic agents.

Workflow Visualization:

TimeKill Prep Inoculum Prep (Log phase, ~5x10^5 CFU/mL) Expose Antibiotic Exposure (1x, 2x, 4x MIC in CAMHB) Prep->Expose Sample Serial Sampling (0, 2, 4, 8, 24 hrs) Expose->Sample Count Plating & Colony Counting (Log10 reduction calculation) Sample->Count Dilution series Analysis Data Analysis (>3 log reduction = Bactericidal) Count->Analysis

Caption: Standard workflow for Time-Kill Kinetics to determine bactericidal rate.

Safety & Toxicity Profile

Biological activity extends to host toxicity. The structure-side-effect relationship is critical for drug development.

QT Interval Prolongation (hERG Inhibition)

Fluoroquinolones can block the hERG potassium channel, delaying cardiac repolarization.[9]

  • Moxifloxacin: Known to inhibit hERG (IC₅₀ ~65 µM).[9][10] Often used as a positive control in regulatory QT studies.[10]

  • Levofloxacin: significantly weaker hERG inhibition (IC₅₀ ~430 µM).

  • Delafloxacin: Unique safety profile. Clinical studies show no signal for QT prolongation, even at supratherapeutic doses (900 mg), likely due to its anionic nature reducing affinity for the channel pore.

Phototoxicity

Caused by UV-induced generation of reactive oxygen species (ROS) from the drug molecule in skin tissue.

  • Mechanism: Strongly linked to a Halogen (F/Cl) at position C-8 .[5][6]

  • Comparison: Lomefloxacin and Sparfloxacin (C8-Halogen) were withdrawn or limited due to this. Moxifloxacin (C8-Methoxy) is safe. Interestingly, while Delafloxacin has a C8-Chlorine, clinical data reports no phototoxicity , potentially due to the stabilizing effect of the N1-heteroaromatic group.

Conclusion

For researchers selecting a fluoroquinolone for experimental or clinical benchmarking:

  • Select Ciprofloxacin if the primary target is Gram-negative (P. aeruginosa) and pH is neutral.

  • Select Moxifloxacin as a positive control for QT studies or for standard Gram-positive efficacy.

  • Select Delafloxacin for MRSA research, biofilm studies, or environments with acidic pH (e.g., abscess models), where its unique anionic SAR provides a massive potency advantage.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • Tulkens, P. M., Van Bambeke, F., & Zech, F. (2019). Profile of a Novel Anionic Fluoroquinolone—Delafloxacin. Clinical Infectious Diseases. Link

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Alexandrou, A. J., et al. (2006). Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin.[11] British Journal of Pharmacology.[9] Link

  • Litwin, J. S., et al. (2015). A thorough QT study to evaluate the effects of therapeutic and supratherapeutic doses of delafloxacin on cardiac repolarization. Antimicrobial Agents and Chemotherapy.[12] Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1][2]

Executive Summary & Chemical Profile

Objective: Safe containment, segregation, and disposal of 3-Fluoro-4-(3-nitrophenyl)benzoic acid (F-NPBA).

As a Senior Application Scientist, I must emphasize that the disposal of this compound is dictated by two structural moieties: the fluorine substituent and the nitro group . While the carboxylic acid functionality suggests simple neutralization, the presence of the halogen atom classifies this strictly as Halogenated Organic Waste . Incineration of this compound generates hydrogen fluoride (HF) and nitrogen oxides (NOx), requiring specialized scrubbers at the destruction facility. Under no circumstances should this compound be discharged into municipal water systems.

Chemical Safety Data (CSD) Snapshot
ParameterSpecificationOperational Implication
Chemical Class Halogenated Nitro-Aromatic AcidDO NOT mix with strong oxidizers or reducing agents.[1]
Physical State Solid (Powder), Light YellowDust control measures are mandatory during transfer.[1][2]
Acidity Weak Organic Acid (pKa ~4.[1]0)Incompatible with strong bases (exothermic reaction).[1]
Hazards (GHS) H315, H319, H335Irritant to eyes, skin, and respiratory system.[1][3]
Waste Stream Halogenated Organic Must be segregated from non-halogenated solvents/solids.[1]

Waste Segregation Strategy

The integrity of the waste stream is the primary safety control. You must segregate F-NPBA based on its "Halogenated" status.

  • Why Segregation Matters: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) often forces the entire container to be treated as halogenated, significantly increasing disposal costs and complexity.

  • The Nitro Factor: While mononitro compounds are generally stable, they should never be mixed with incompatible waste streams (e.g., metal hydrides, strong alkalis) that could trigger instability or heat generation.

Workflow: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste container based on the state of the chemical.

WasteSegregationStartWaste: 3-Fluoro-4-(3-nitrophenyl)benzoic acidStateDetermine Physical StateStart->StateSolidSolid / PowderState->Solid Dry ChemicalLiquidDissolved in SolutionState->Liquid Reaction MixtureSolidStreamStream: Solid Hazardous Waste(Trace Halogen)Solid->SolidStream Double Bag & TagSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvent Contains HalogensNonHaloSolventNon-Halogenated Solvent(e.g., DMSO, MeOH)SolventCheck->NonHaloSolvent No HalogensHaloWasteStream: Halogenated Organic LiquidHaloSolvent->HaloWasteNonHaloSolvent->HaloWaste Contaminated by Fluorine(Must treat as Halogenated)

Figure 1: Decision matrix for segregating F-NPBA waste. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute often necessitates classification as halogenated waste depending on local EHS thresholds.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use Case: Expired shelf stock, spilled powder, or excess weighing material.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or work within a fume hood).

  • Primary Containment:

    • Transfer the solid into a clear, chemically resistant plastic bag (polyethylene) or a wide-mouth HDPE jar.

    • Expert Insight: Do not use metal containers. Acidic residues can corrode metal over time, leading to leaks.

  • Secondary Containment:

    • Place the primary bag/jar into a secondary containment bag (zip-lock style).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "3-Fluoro-4-(3-nitrophenyl)benzoic acid (Solid)."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use Case: F-NPBA dissolved in DMSO, Methanol, or Dichloromethane (DCM).

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (NaOH, KOH) or strong reducers (LiAlH4).

  • Container Selection: Use a standard HDPE or glass solvent waste carboy.

  • Transfer:

    • Pour the solution into the container using a funnel to prevent splashing.

    • Rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste.

  • Classification Rule:

    • Even if the solvent is Methanol (non-halogenated), the presence of F-NPBA introduces fluorine. Label the entire carboy as "Halogenated Solvent Waste".

    • Reasoning: Incinerators require different temperature profiles and scrubbing for halogens. Mislabeling this as non-halogenated can damage facility equipment or violate emission permits.

Emergency Procedures: Spill Response

In the event of a powder spill outside the fume hood, immediate containment is required to prevent respiratory exposure.

SpillResponseAlertSpill DetectedAssessAssess Volume & Risk(Is it >10g or outside hood?)Alert->AssessMinorMinor Spill (<10g)Assess->Minor YesMajorMajor Spill / Respiratory RiskAssess->Major NoPPEDon PPE:Gloves, Goggles, N95/RespiratorMinor->PPEEvacuateEvacuate Area &Contact EHSMajor->EvacuateContainCover with wet paper towels(Prevents dust)PPE->ContainScoopScoop/Wipe intoDisposal BagContain->ScoopCleanWash area withSoap & WaterScoop->CleanDisposeTag as Hazardous WasteClean->Dispose

Figure 2: Operational workflow for spill response.[1] The critical step for solid powders is "Cover with wet paper towels" to prevent aerosolization of the irritant dust.[1]

Regulatory Compliance & Labeling

Compliance relies on accurate identification. Use the following data for your Hazardous Waste Tag.

  • Proper Shipping Name (if shipping pure waste): Organic acidic solid, n.o.s. (3-Fluoro-4-(3-nitrophenyl)benzoic acid).[1]

  • RCRA Considerations:

    • This compound does not typically have a specific "P" or "U" list code unless specified by local state variations.

    • It is regulated under characteristic hazards.[2][3][4][5][6] If the pH of a solution is <2, it carries the D002 (Corrosivity) code.

    • Otherwise, it is managed as non-specific hazardous chemical waste.

  • Destruction Method: The ultimate disposal method is High-Temperature Incineration with acid gas scrubbing.

Summary Table: Waste Tagging Guide
FieldEntry
Chemical Name 3-Fluoro-4-(3-nitrophenyl)benzoic acid
Percent Composition >95% (if solid), or calculate % in solution
Hazards Irritant, Toxic
Physical State Solid (or Liquid if dissolved)
pH Acidic (Check if dissolved)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Fluoro-4-nitrobenzoic acid (Structural Analog Safety Data). National Library of Medicine. [Link]

Personal protective equipment for handling 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a functionalized biphenyl intermediate commonly used in late-stage pharmaceutical synthesis (e.g., Suzuki-Miyaura cross-couplings). Its structure combines an acidic carboxyl group, an electron-withdrawing nitro group, and a fluorine substituent.[1]

The Safety Paradox: While often treated as a standard organic solid, the combination of fluorination (increased lipophilicity/skin permeation) and the nitro-aromatic moiety (potential genotoxicity/sensitization) demands a safety protocol stricter than generic benzoic acid derivatives. This guide treats the substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until full toxicological data confirms otherwise.

Hazard Identification & Mechanistic Risk Assessment

To handle this chemical safely, you must understand the causality of its hazards. We decompose the molecule to predict its biological interaction:

Structural MotifPrimary Hazard MechanismOperational Implication
Carboxylic Acid (-COOH) Proton donor (pKa ~3.5–4.0). Causes immediate protein denaturation on contact with mucous membranes.Severe Eye Irritant. Goggles are non-negotiable; safety glasses are insufficient for powders.
Nitro Group (-NO₂) Redox-active. Metabolic reduction can lead to nitro-anion radicals or hydroxylamines.Systemic Toxicity. Potential methemoglobinemia or sensitization. Avoid inhalation of dust.[2][3][4][5]
Fluorine (-F) High electronegativity & lipophilicity.Enhanced Absorption. The fluorine atom facilitates transport across the dermal barrier, making skin contact more dangerous than non-fluorinated analogs.
Visualizing the Risk Logic

The following decision tree illustrates how physical state dictates your safety posture.

RiskAssessment Start Start: 3-Fluoro-4-(3-nitrophenyl)benzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (e.g., DMSO/MeOH) State->Solution Risk_Solid Risk: Airborne Dust & Static Action: Fume Hood + Anti-Static Solid->Risk_Solid High Inhalation Risk Risk_Soln Risk: Dermal Absorption Action: Double Gloves (Nitrile) Solution->Risk_Soln High Permeation Risk

Figure 1: Risk assessment logic flow based on the physical state of the material.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this specific matrix designed for fluorinated nitro-aromatics.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Backup: N95 or P100 Respirator (only if outside hood).The solid is likely a "fly-away" powder due to static from the fluorine atom. Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism.
Ocular Chemical Splash Goggles (ANSI Z87.1+).As an acidic solid, dust particles will dissolve in the moisture of the eye, creating a localized acidic solution that causes corneal opacity.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Nitro-aromatics can permeate thin latex. Nitrile offers superior resistance. The outer glove is sacrificial and should be changed immediately upon contamination.
Body Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves (Optional).Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.

Operational Protocol: Weighing & Transfer

The Critical Step: 90% of exposure incidents occur during the transfer of solids from the stock container to the reaction vessel.

Pre-Operation Checklist (Self-Validating System)
  • Airflow Check: Verify fume hood flow monitor is green/normal.

  • Static Check: If the powder clings to the spatula, it is statically charged. Use an ionizing bar or anti-static gun if available.

  • Spill Path: Clear the path between the balance and the reaction flask.

Step-by-Step Workflow

WeighingProtocol Prep 1. Preparation Place balance INSIDE hood Don PPE (Double Gloves) Transfer 2. Transfer Use anti-static spatula Avoid rapid dumping Prep->Transfer Check Check: Visible Dust? Transfer->Check Clean 3. Decontamination Wipe balance with MeOH wet wipe Dispose wipe as HazWaste Check->Clean No ReClean Repeat Cleaning Check->ReClean Yes ReClean->Check

Figure 2: Safe weighing and transfer workflow to minimize particulate exposure.

  • Taring: Place the weighing boat/vial on the balance inside the fume hood. Never weigh this compound on an open bench.

  • Transfer: Transfer the solid slowly. Fluorinated compounds are hydrophobic and light; rapid movement creates aerosols.

  • Solubilization (Preferred): If possible, dissolve the solid in the transport vial (e.g., add DMSO) before moving it to the reaction vessel. Handling a liquid solution is safer than handling dry dust.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue. The solvent helps pick up hydrophobic particles that water leaves behind.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[2][3] Do not wait for pain. The acidic nature means damage begins instantly.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol/solvent to wash skin; this will increase the absorption of the nitro-aromatic compound into the bloodstream.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (to suppress dust), then wipe up. Place in a sealed bag.

Disposal Strategy

This compound presents a dual disposal challenge: it is an organic acid and a halogenated compound .

  • Waste Stream: Halogenated Organic Waste .

    • Why? The fluorine content requires high-temperature incineration (often >1100°C) to prevent the formation of toxic byproducts. Standard organic waste burners may not be sufficient.

  • Segregation: Keep separate from strong bases (exothermic reaction risk) and oxidizers.[6]

  • Labeling: Clearly mark the waste tag with "Fluorinated Nitro-Benzoic Acid Derivative."

References

  • National Institutes of Health (NIH). OSHA Laboratory Standard 29 CFR 1910.1450. [Link][1]

  • Bucknell University. Hazardous Waste Segregation: Halogenated vs. Non-Halogenated. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.